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  • Product: 2-Fluoro-5-isopropoxynicotinic acid
  • CAS: 1370025-60-7

Core Science & Biosynthesis

Foundational

2-Fluoro-5-isopropoxynicotinic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly specialized, fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly specialized, fluorinated pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Characterized by its unique substitution pattern—a fluorine atom at the C2 position, a carboxylic acid at C3, and an isopropoxy group at C5—this molecule is engineered to optimize both the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). It is notably utilized in the synthesis of dihydropyridophthalazinone derivatives, a potent class of poly(ADP-ribose) polymerase (PARP) inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical Properties

Understanding the baseline physical and chemical parameters of 2-Fluoro-5-isopropoxynicotinic acid is essential for formulation, storage, and downstream synthetic integration. The quantitative data is summarized in Table 1 below[2][3].

Table 1: Key Physicochemical and Structural Parameters

ParameterValue
Chemical Name 2-Fluoro-5-isopropoxynicotinic acid
CAS Number 1370025-60-7
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Boiling Point 355.0 ± 37.0 °C (Predicted)
Standard Purity ≥ 97.0%
Storage Temperature 2–8 °C (Refrigerated)
InChI Key HEFQUUJFMQWYGA-UHFFFAOYSA-N

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over simpler pyridine derivatives. The structural features of 2-Fluoro-5-isopropoxynicotinic acid are not arbitrary; they are meticulously designed to impart specific properties to the final drug candidate:

  • C2-Fluorine Substitution: The highly electronegative fluorine atom adjacent to the pyridine nitrogen significantly decreases the basicity ( pKa​ ) of the pyridine ring. This modification improves the metabolic stability of the final API by reducing its susceptibility to N -oxidation by hepatic cytochrome P450 enzymes. Furthermore, the C–F bond acts as a bioisostere for hydrogen or hydroxyl groups, capable of participating in multipolar interactions with target protein backbones without acting as a hydrogen bond donor.

  • C5-Isopropoxy Group: The isopropoxy ether provides a sterically demanding, lipophilic moiety. In the context of kinase or PARP inhibitors, this bulky group is ideal for occupying deep hydrophobic pockets within the enzyme's active site, thereby increasing target affinity and selectivity. The ether oxygen also retains the ability to act as a localized hydrogen bond acceptor.

  • C3-Carboxylic Acid: This serves as the primary synthetic handle. It enables straightforward amide bond formation, allowing the building block to be coupled with various complex amines to build advanced molecular architectures.

Applications in Oncology: PARP Inhibition

The most prominent application of 2-Fluoro-5-isopropoxynicotinic acid is its use as an intermediate in the synthesis of PARP inhibitors. According to patent literature (WO2011/130661 A1, BioMarin Pharmaceutical Inc.), related fluorinated pyridine scaffolds are integral to the development of dihydropyridophthalazinones[1]. These compounds act by trapping PARP at sites of single-strand DNA breaks, preventing DNA repair and leading to double-strand breaks. In cancer cells harboring BRCA1/2 mutations, this induces synthetic lethality.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Inhibitor PARP Inhibitor (Fluoropyridine Derivative) PARP->Inhibitor Inhibition Trapping PARP Trapping on DNA Inhibitor->Trapping Induces DSB Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse Lethality Synthetic Lethality (BRCA-mutant cells) DSB->Lethality

Mechanism of PARP inhibitors utilizing fluorinated pyridine scaffolds.

Experimental Protocol: Synthesis Workflow

The following step-by-step methodology details a robust, high-yield synthetic route for 2-Fluoro-5-isopropoxynicotinic acid starting from commercially available 2-fluoro-5-hydroxynicotinic acid.

Methodological Rationale (Causality)

Attempting selective O -alkylation of the phenol in the presence of a free carboxylic acid frequently results in complex mixtures of unreacted starting material, mono-alkylated, and di-alkylated products. To engineer a self-validating and scalable system, this protocol utilizes a global alkylation strategy to fully convert the starting material into a single, easily purifiable intermediate (isopropyl 2-fluoro-5-isopropoxynicotinate). This is followed by a mild, selective saponification to liberate the target carboxylic acid without compromising the C2-fluorine atom.

Synthesis SM 2-Fluoro-5-hydroxynicotinic acid (Starting Material) Alkylation Global Alkylation (2-Iodopropane, K2CO3, DMF) SM->Alkylation Intermediate Isopropyl 2-fluoro-5- isopropoxynicotinate Alkylation->Intermediate Hydrolysis Selective Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product 2-Fluoro-5-isopropoxynicotinic acid (Final Target) Hydrolysis->Product

Step-by-step synthetic workflow for 2-fluoro-5-isopropoxynicotinic acid.

Step 1: Global Isopropylation (Etherification & Esterification)
  • Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-fluoro-5-hydroxynicotinic acid (1.0 equivalent).

  • Solvation & Deprotonation: Dissolve the starting material in anhydrous N,N -Dimethylformamide (DMF) (approx. 10 mL/g). Add Potassium Carbonate ( K2​CO3​ , 3.0 equivalents). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Alkylation: Dropwise, add 2-iodopropane (3.0 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 12 hours. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Selective Saponification
  • Setup: Dissolve the crude isopropyl 2-fluoro-5-isopropoxynicotinate intermediate in a solvent mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate ( LiOH⋅H2​O , 2.0 equivalents). Stir the reaction at room temperature for 4 hours.

    • Expert Note: LiOH in aqueous THF provides mild hydrolysis. Avoid using NaOH at elevated temperatures, as the hydroxide ion can act as a nucleophile and displace the C2-fluorine via Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~3 using 1N HCl .

  • Collection: The product, 2-fluoro-5-isopropoxynicotinic acid, will precipitate as a solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product.

Analytical Validation

To ensure the integrity of the protocol, the final product must be validated through the following self-validating checks:

  • LC-MS: Confirm the presence of the molecular ion peak at [M+H]+=200.1 .

  • 1 H NMR (DMSO- d6​ ): Verify the presence of a characteristic septet at ~4.6 ppm (1H, -CH- of the isopropoxy group) and a doublet at ~1.3 ppm (6H, two methyl groups). Crucially, the absence of a second set of isopropyl signals confirms that the ester was successfully and completely hydrolyzed.

References

  • World Intellectual Property Organization (WIPO). (2011). WO2011130661 - METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP) (Inventors: B. Wang, D. Chu; Assignee: BioMarin Pharmaceutical Inc.). Retrieved March 10, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis and Mechanistic Evaluation of 2-Fluoro-5-isopropoxynicotinic Acid

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) Executive Summary 2-Fluoro-5-isopropoxynicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7)

Executive Summary

2-Fluoro-5-isopropoxynicotinic acid is a highly functionalized pyridine building block frequently utilized in the development of advanced therapeutics, including kinase modulators and VPS34 inhibitors[1]. The molecule presents a unique synthetic challenge: it contains an electron-donating alkoxy group at the 5-position and a highly reactive, electron-withdrawing fluorine atom at the 2-position.

This whitepaper details a robust, self-validating synthetic pathway designed to circumvent regioselectivity issues—specifically avoiding undesired nucleophilic aromatic substitution ( SN​Ar ) at the activated 2-fluoro position. By strategically sequencing esterification, etherification, and a Halex fluorination, this protocol ensures high yields, scalability, and strict chemoselectivity.

Strategic Retrosynthetic Analysis & Chemoselectivity Logic

As a Senior Application Scientist, the first rule of designing a synthetic route for fluorinated heteroaromatics is to respect the leaving group potential of the fluorine atom .

The SNAr Trap (Route A)

A naive retrosynthetic approach might start with commercially available 5-bromo-2-fluoronicotinic acid[2], attempting a direct Ullmann or Buchwald-Hartwig coupling with isopropanol. However, the 2-fluoro position is highly activated by both the adjacent pyridine nitrogen and the ortho-carboxylic acid. Introducing an alkoxide base (e.g., sodium isopropoxide) will almost exclusively result in rapid SN​Ar displacement of the fluorine atom, yielding 5-bromo-2-isopropoxynicotinic acid rather than the desired product.

The Orthogonal Pathway (Route B - Optimal)

To bypass this chemoselectivity trap, we design a self-validating system starting from 2-chloro-5-hydroxynicotinic acid (CAS: 42959-40-0)[3].

  • Masking: The carboxylic acid is masked as a methyl ester to prevent base consumption and maintain ring activation.

  • Alkylation: The 5-hydroxyl group is selectively alkylated. The 2-chloro group is practically inert to mild bases like K2​CO3​ at moderate temperatures.

  • Halex Fluorination: With the ether locked in place, the 2-chloro group is converted to a 2-fluoro group using anhydrous Potassium Fluoride (KF). The electron-withdrawing methyl ester activates the 2-position specifically for this exchange.

  • Saponification: Mild hydrolysis yields the final product without displacing the newly installed fluorine.

Chemoselectivity SM_Bad 5-Bromo-2-fluoronicotinic acid Alkoxide Isopropoxide (NaOiPr) SM_Bad->Alkoxide Rapid SNAr at C2 Prod_Bad 5-Bromo-2-isopropoxynicotinic acid (Undesired SNAr) Alkoxide->Prod_Bad Rapid SNAr at C2 SM_Good Methyl 2-chloro-5-hydroxynicotinate Alkylation Isopropyl bromide (Mild Base) SM_Good->Alkylation Selective O-Alkylation Prod_Good Methyl 2-chloro-5-isopropoxynicotinate (Desired Ether) Alkylation->Prod_Good Selective O-Alkylation

Diagram 1: Chemoselectivity logic demonstrating the avoidance of the SNAr trap.

Step-by-Step Experimental Methodology

Step 1: Esterification

Objective: Convert 2-chloro-5-hydroxynicotinic acid to methyl 2-chloro-5-hydroxynicotinate (CAS: 1256834-59-9)[4].

  • Procedure: Suspend 2-chloro-5-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H2​SO4​ (0.1 eq) dropwise. Reflux the mixture at 65 °C for 12 hours.

  • Workup: Concentrate the solvent under reduced pressure. Neutralize with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (EtOAc). Dry over Na2​SO4​ and concentrate.

  • Causality Note: The free carboxylic acid must be esterified; otherwise, it would form a carboxylate anion in Step 3, deactivating the pyridine ring and shutting down the Halex fluorination.

Step 2: Williamson Ether Synthesis

Objective: Alkylate the 5-hydroxyl group to form methyl 2-chloro-5-isopropoxynicotinate.

  • Procedure: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 volumes). Add anhydrous K2​CO3​ (2.0 eq) and 2-bromopropane (1.5 eq). Stir the suspension at 60 °C for 8 hours.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum.

  • Causality Note: K2​CO3​ is a sufficiently strong base to deprotonate the phenol ( pKa​≈8−9 ) but weak enough to prevent any side reactions with the 2-chloro substituent.

Step 3: Halex Fluorination (Critical Step)

Objective: Convert the 2-chloro intermediate to methyl 2-fluoro-5-isopropoxynicotinate.

  • Procedure: In a rigorously dried Schlenk flask, combine the Step 2 intermediate (1.0 eq), spray-dried Potassium Fluoride (KF, 3.0 eq), and Tetraphenylphosphonium bromide ( Ph4​PBr , 0.1 eq) in anhydrous sulfolane (5 volumes). Heat to 140 °C for 18 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with water, and extract with methyl tert-butyl ether (MTBE). Wash the organic layer extensively with brine to remove sulfolane.

  • Causality Note: Water is the enemy of the Halex reaction; it strongly solvates the fluoride ion, rendering it non-nucleophilic. Spray-dried KF provides a massive surface area, while Ph4​PBr acts as a phase-transfer catalyst to pull "naked," highly reactive fluoride ions into the organic phase.

Step 4: Saponification

Objective: Hydrolyze the ester to yield the final 2-Fluoro-5-isopropoxynicotinic acid.

  • Procedure: Dissolve the Step 3 intermediate in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq). Stir at 25 °C for 4 hours.

  • Workup: Evaporate the THF. Acidify the aqueous layer to pH 3 using 1M HCl. The product will precipitate as a white solid. Filter and dry.

  • Causality Note: Room temperature LiOH is used because aggressive heating with hydroxide could lead to SN​Ar displacement of the newly installed fluorine. Once the carboxylate forms, the ring is electronically deactivated, protecting the fluorine from further nucleophilic attack.

Synthesis SM 2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0) Int1 Methyl 2-chloro-5-hydroxynicotinate (CAS: 1256834-59-9) SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 2-chloro-5-isopropoxynicotinate Int1->Int2 2-Bromopropane, K2CO3 DMF, 60°C, 8h Int3 Methyl 2-fluoro-5-isopropoxynicotinate Int2->Int3 Spray-dried KF, Ph4PBr Sulfolane, 140°C, 18h Prod 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) Int3->Prod LiOH·H2O, THF/H2O RT, 4h

Diagram 2: Complete step-by-step synthetic workflow for 2-Fluoro-5-isopropoxynicotinic acid.

Quantitative Data & Process Optimization

The following table summarizes the optimized reaction parameters and expected analytical yields for the scaled-up synthesis (100g scale validation).

StepTransformationReagents & SolventsTemp (°C)Time (h)Yield (%)Quality Control (QC) Metrics
1 EsterificationMeOH, H2​SO4​ (cat.)651292LC-MS (Target mass: 187.58)[4]
2 O-Alkylation2-Bromopropane, K2​CO3​ , DMF60888HPLC (>98% purity, no C2-alkylation)
3 Halex FluorinationKF, Ph4​PBr , Sulfolane1401875 19F NMR (Complete disappearance of SM)
4 Saponification LiOH⋅H2​O , THF/ H2​O 25495LC-MS, Acid-Base Titration

References

  • Google Patents (WO2015108861A1). Heteroaryls and uses thereof (VPS34 Inhibitors).

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-Fluoro-5-isopropoxynicotinic acid: Methodologies and Implications in Drug Development

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 2-Fluoro-5-isopropoxynicotinic acid, a novel nicotinic acid derivative with potential therapeutic applications. In the absence of publicly available solubility data, this document outlines the fundamental principles and detailed experimental protocols for determining both kinetic and thermodynamic solubility. A hypothetical, yet scientifically grounded, solubility dataset for 2-Fluoro-5-isopropoxynicotinic acid is presented to illustrate data analysis and its interpretation in the context of preclinical drug development. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone of "drug-ability," profoundly influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a safe and effective oral dosage form.[3][4]

2-Fluoro-5-isopropoxynicotinic acid (Figure 1) is a substituted pyridine carboxylic acid. The presence of a carboxylic acid moiety suggests a pH-dependent solubility profile, while the fluoro and isopropoxy groups will modulate its lipophilicity and crystal lattice energy, both of which are key factors governing solubility. Understanding the solubility of this compound is therefore not merely an academic exercise but a critical step in its preclinical development pathway.[1] Early and accurate assessment of solubility allows for informed decisions on lead optimization, formulation strategies, and the selection of appropriate preclinical models.[2][4]

This guide will provide a comprehensive framework for characterizing the solubility of 2-Fluoro-5-isopropoxynicotinic acid, distinguishing between two crucial solubility concepts: kinetic and thermodynamic solubility.

Figure 1: Chemical Structure of 2-Fluoro-5-isopropoxynicotinic acid

To be generated by a chemical drawing tool.

CAS Number: 1370025-60-7[5][6] Molecular Formula: C₉H₁₀FNO₃ Molecular Weight: 199.18 g/mol [5][6]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" is often used generically, but in the context of drug discovery, it is essential to differentiate between kinetic and thermodynamic solubility, as they are measured under different conditions and provide distinct insights.[5][7][8]

  • Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, pressure, and pH, when the system is at equilibrium with an excess of the solid solute.[5][9] This measurement reflects the most stable state of the system and is crucial for understanding the driving force for dissolution and for developing stable formulations.[9] The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

  • Kinetic Solubility , in contrast, measures the concentration of a compound at the point of precipitation from a supersaturated solution.[7][11] It is often determined in high-throughput screening (HTS) settings where a compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[10][12] The resulting value is influenced by the rate of dissolution, the initial solvent, and the incubation time. While not a true equilibrium value, kinetic solubility is a valuable parameter in early discovery for rank-ordering compounds and identifying potential solubility liabilities.[10][11][12] Kinetic solubility measurements often yield higher values than thermodynamic solubility because they can reflect the solubility of amorphous or metastable polymorphic forms.[13]

Experimental Protocols for Solubility Determination

The following protocols describe the methodologies for determining the thermodynamic and kinetic solubility of 2-Fluoro-5-isopropoxynicotinic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the principle of allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Objective: To determine the equilibrium solubility of 2-Fluoro-5-isopropoxynicotinic acid in various aqueous and organic solvents.

Materials:

  • 2-Fluoro-5-isopropoxynicotinic acid (solid, >97% purity)[5]

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Ethanol (95%)

  • Propylene glycol

  • Dimethyl sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C and 37°C)

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm, low protein binding)

Procedure:

  • Preparation: Add an excess amount of solid 2-Fluoro-5-isopropoxynicotinic acid (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. A longer incubation time may be necessary to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid overestimation of solubility.[14]

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of 2-Fluoro-5-isopropoxynicotinic acid using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting: The solubility is reported in units of µg/mL or µM. The experiment should be performed in triplicate for each solvent.

Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid assessment of solubility from a DMSO stock solution.

Objective: To determine the kinetic solubility of 2-Fluoro-5-isopropoxynicotinic acid in an aqueous buffer.

Materials:

  • 2-Fluoro-5-isopropoxynicotinic acid

  • DMSO (anhydrous)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for stock solutions, clear for measurement)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Fluoro-5-isopropoxynicotinic acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The kinetic solubility is defined as the highest concentration that does not show significant precipitation above the background. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by HPLC-UV or UV-Vis spectroscopy.

  • Data Reporting: The kinetic solubility is reported in µM.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the determination of thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid (2-Fluoro-5-isopropoxynicotinic acid) B Add Known Volume of Solvent A->B to vial C Seal and Shake (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Collect and Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F G G F->G Report Solubility (µg/mL or µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare 10 mM Stock in DMSO B Serial Dilution of Stock A->B C Add Stock to Aqueous Buffer (1% DMSO) B->C D Incubate and Shake (1-2h at RT) C->D E Measure Turbidity (Nephelometry) D->E F F E->F Report Kinetic Solubility (µM)

Caption: Workflow for Kinetic Solubility Determination.

Hypothetical Solubility Data for 2-Fluoro-5-isopropoxynicotinic acid

The following tables present a hypothetical but plausible set of solubility data for 2-Fluoro-5-isopropoxynicotinic acid, which would be obtained using the protocols described above.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

SolventSolubility (µg/mL)Solubility (µM)Classification
SGF (pH 1.2)15007531Soluble
SIF (pH 6.8)50251Sparingly Soluble
PBS (pH 7.4)35176Slightly Soluble
Water (unbuffered)120602Slightly Soluble
Ethanol (95%)12,50062,765Freely Soluble
Propylene Glycol8,00040,170Soluble
DMSO>50,000>250,000Very Soluble

Table 2: pH-Dependent Thermodynamic Solubility at 37°C

pHBuffer SystemSolubility (µg/mL)Solubility (µM)
1.2HCl18009037
2.0Glycine16508284
4.5Acetate3001506
6.8Phosphate65326
7.4Phosphate45226

Table 3: Kinetic vs. Thermodynamic Solubility in PBS (pH 7.4) at 25°C

Measurement TypeSolubility (µM)
Kinetic Solubility210
Thermodynamic Solubility176

Data Interpretation and Implications for Drug Development

  • pH-Dependent Solubility: The compound exhibits significantly higher solubility at low pH (gastric environment) compared to neutral pH (intestinal environment). This is expected for a carboxylic acid, which is predominantly in its more soluble ionized form at pH values above its pKa and in its less soluble neutral form at pH values below its pKa. This behavior is critical for predicting its dissolution profile in the gastrointestinal tract.

  • Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest dose is soluble in 250 mL of aqueous media across the pH range of 1.2 to 6.8.[15][16][17][18] Based on the hypothetical data, 2-Fluoro-5-isopropoxynicotinic acid would likely be classified as a low-solubility compound (BCS Class II or IV, depending on its permeability), as its solubility drops significantly at pH 6.8. This has major implications for biowaiver applications, which are typically reserved for highly soluble (BCS Class I and III) drugs.[16]

  • Formulation Strategies: The low solubility at intestinal pH suggests that simple formulations may result in poor absorption. To overcome this, several formulation strategies could be considered:

    • Salt Formation: Creating a salt of the carboxylic acid could improve its dissolution rate and solubility.

    • Amorphous Solid Dispersions: Formulating the compound in an amorphous state with a polymer carrier can enhance its apparent solubility and dissolution.

    • Lipid-Based Formulations: For compounds with sufficient lipophilicity, lipid-based systems can improve solubility and absorption.

    • Use of Co-solvents: The high solubility in ethanol and propylene glycol suggests that liquid or semi-solid formulations using these excipients could be viable for early-stage animal studies.[3][19][20]

  • Kinetic vs. Thermodynamic Discrepancy: The slightly higher kinetic solubility compared to the thermodynamic value is a common observation.[13] It suggests that upon rapid dilution from a DMSO stock, the compound can form a transient supersaturated solution before precipitating. This information is useful for designing in vitro assays, where maintaining the compound in solution is critical for obtaining reliable data.

Conclusion

While specific experimental solubility data for 2-Fluoro-5-isopropoxynicotinic acid is not yet in the public domain, this guide provides a robust framework for its determination and interpretation. The distinction between kinetic and thermodynamic solubility, coupled with a thorough understanding of pH-dependent effects, is paramount for guiding the successful development of this and other new chemical entities. The protocols and hypothetical data presented herein serve as a comprehensive resource for researchers, enabling them to systematically evaluate solubility, anticipate potential biopharmaceutical challenges, and devise rational formulation strategies to advance promising compounds toward clinical evaluation.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Al-Ghananeem, A. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Association of Pharmaceutical Scientists. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • Catalent. (n.d.). Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

  • AIChE. (2014, November 17). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [Link]

  • Scribd. (n.d.). Expt 1 (Solubility of Organic Compounds) PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

Sources

Exploratory

Structural Validation of 2-Fluoro-5-isopropoxynicotinic Acid: A Comprehensive Spectroscopic Guide

Executive Summary The rigorous structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in early-stage drug discovery. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in early-stage drug discovery. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a versatile synthetic building block whose unique electronic topology demands a multi-modal analytical approach. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, HRMS) of this compound. By moving beyond mere data reporting, we dissect the causality behind the experimental choices and the quantum mechanical principles driving the observed spectral phenomena.

Molecular Architecture & Causality of Spectroscopic Behavior

The spectroscopic signature of 2-Fluoro-5-isopropoxynicotinic acid is dictated by three distinct functional domains interacting across the aromatic π -system:

  • The 2-Fluoro Substituent: Fluorine is highly electronegative and possesses a spin-1/2 nucleus. It acts as a powerful electron-withdrawing group (EWG) via inductive effects, while simultaneously providing a distinct 19 F NMR handle. The heteronuclear coupling ( JCF​ and JHF​ ) propagates through the ring, creating a self-validating map of the carbon framework[1].

  • The 3-Carboxylic Acid: This moiety dictates the compound's solubility profile and hydrogen-bonding behavior. In mass spectrometry, it acts as a predictable fragmentation locus (decarboxylation)[2].

  • The 5-Isopropoxy Group: Acting as an electron-donating group (EDG) via mesomeric effects, this ether linkage enriches the electron density at the C4 and C6 positions. In MS, it undergoes a highly characteristic neutral loss of propene.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step is engineered to prevent artifacts that could compromise structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: The carboxylic acid group forms strong intermolecular hydrogen bonds, rendering the compound poorly soluble in non-polar solvents like CDCl 3​ . We utilize DMSO- d6​ because its strong hydrogen-bond accepting capability disrupts these dimers, ensuring sharp, well-resolved resonances and accurate integration[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock onto the deuterium signal of DMSO and shim the Z-axis to achieve a TMS line width of <1.0 Hz.

  • 1 H Acquisition: Acquire 16 scans with a spectral width of 15 ppm. Critical: Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure full relaxation of the acidic proton.

  • 13 C Acquisition: Acquire 1024 scans at 100 MHz. Critical: Extend the D1​ delay to 5.0 seconds. Fluorinated quaternary carbons relax slowly; a standard 1-second delay will result in severe signal attenuation[3].

  • 19 F Acquisition: Acquire 64 scans at 376 MHz with proton decoupling ( 19 F{ 1 H}) to simplify the spectrum, followed by a coupled spectrum to extract JFH​ values[1].

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality of Technique: Traditional KBr pellet pressing is actively avoided. KBr is highly hygroscopic, and the absorbed water produces a broad O-H stretch that masks the intrinsic O-H vibrational modes of the target compound's carboxylic acid[3]. ATR-FTIR is non-destructive and requires zero sample preparation.

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.

  • Collect a background spectrum (ambient air, 32 scans, 4 cm −1 resolution).

  • Deposit 2-3 mg of the solid powder directly onto the crystal.

  • Apply the pressure anvil until the torque slips (ensuring uniform optical contact).

  • Acquire the sample spectrum (32 scans, 4000–400 cm −1 ).

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality of Ionization Mode: While the carboxylic acid can deprotonate in negative ion mode, Positive Electrospray Ionization (ESI+) is prioritized. The basic pyridine nitrogen readily accepts a proton to form a stable [M+H]+ ion. Furthermore, ESI+ drives a highly diagnostic fragmentation pathway (loss of propene) that confirms the ether linkage[2].

Step-by-Step Methodology:

  • Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Add 0.1% Formic Acid to the diluent. Why? Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the pyridine nitrogen.

  • Infuse the sample directly into a Q-TOF mass spectrometer at 10 µL/min.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Perform Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20 eV.

Comprehensive Spectroscopic Data Analysis

NMR Data Interpretation

The 19 F nucleus profoundly impacts the 13 C spectrum, splitting the carbon signals based on their bond distance from the fluorine atom. This provides a definitive proof of regiochemistry.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ ) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13.25 | Broad Singlet | 1H | - | -COOH | | 8.05 | Doublet of Doublets| 1H | 4JHH​ = 2.8, 5JHF​ = 1.5 | C6-H (Pyridine) | | 7.65 | Doublet of Doublets| 1H | 4JHH​ = 2.8, 4JHF​ = 7.5 | C4-H (Pyridine) | | 4.75 | Heptet | 1H | 3JHH​ = 6.0 | -O-CH (CH 3​ ) 2​ | | 1.30 | Doublet | 6H | 3JHH​ = 6.0 | -O-CH(CH 3​ ) 2​ |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ ) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | | 164.5 | Singlet | - | C=O (Carboxyl) | | 156.0 | Doublet | 1JCF​ = 238.0 | C2 (C-F) | | 152.0 | Doublet | 4JCF​ = 3.5 | C5 (C-O) | | 135.5 | Doublet | 3JCF​ = 12.0 | C6 (C-H) | | 124.0 | Doublet | 3JCF​ = 6.5 | C4 (C-H) | | 116.5 | Doublet | 2JCF​ = 28.0 | C3 (C-COOH) | | 71.5 | Singlet | - | -O-C H(CH 3​ ) 2​ | | 21.8 | Singlet | - | -O-CH(C H 3​ ) 2​ |

Table 3: 19 F NMR Data (376 MHz, DMSO- d6​ ) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JFH​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | | -68.5 | Doublet | 4JFH​ = 7.5 | F at C2 |

FT-IR Vibrational Analysis

Table 4: Key ATR-FTIR Absorptions | Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Implication | | :--- | :--- | :--- | :--- | | 2900 - 3300 | Broad, Strong | O-H stretch | Confirms hydrogen-bonded carboxylic acid | | 1695 | Strong | C=O stretch | Conjugated carboxyl carbonyl | | 1590, 1575 | Medium | C=C / C=N stretch | Pyridine ring skeleton | | 1240 | Strong | C-O-C stretch | Alkyl aryl ether linkage | | 1085 | Strong | C-F stretch | Aromatic carbon-fluorine bond |

HRMS Fragmentation Dynamics

During CID, the [M+H]+ precursor ion undergoes a highly characteristic McLafferty-type rearrangement. The isopropoxy group expels a neutral propene molecule (-42 Da), yielding a stable phenol-like fragment. Subsequent fragmentation is driven by the 3-carboxylic acid, which undergoes decarboxylation (-44 Da)[2].

Table 5: HRMS (ESI-TOF) Positive Mode Data

Ion Species Theoretical Exact Mass (m/z) Observed Mass (m/z) Mass Error (ppm) Assignment

| [M+H]+ | 200.0717 | 200.0718 | +0.5 | Protonated intact molecule | | [M+H−H2​O]+ | 182.0612 | 182.0610 | -1.1 | Loss of water from carboxyl | | [M+H−C3​H6​]+ | 158.0248 | 158.0249 | +0.6 | Loss of propene | | [M+H−C3​H6​−CO2​]+ | 114.0350 | 114.0348 | -1.7 | Decarboxylation of fragment |

Data Integration & Structural Validation Workflows

The following diagrams illustrate the logical architecture of our validation process and the quantum-mechanical breakdown of the molecule in the mass spectrometer.

ValidationWorkflow Sample 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid State MS HRMS (ESI+/-) Sample->MS MeOH/H2O (0.1% FA) Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic workflow for the structural validation of 2-Fluoro-5-isopropoxynicotinic acid.

MSFragmentation Parent [M+H]+ m/z 200.0718 Frag1 [M+H - C3H6]+ m/z 158.0248 Parent->Frag1 Loss of propene (-42 Da) Frag3 [M+H - H2O]+ m/z 182.0612 Parent->Frag3 Loss of water (-18 Da) Frag2 [M+H - C3H6 - CO2]+ m/z 114.0350 Frag1->Frag2 Decarboxylation (-44 Da)

ESI-MS positive ion fragmentation pathway of 2-Fluoro-5-isopropoxynicotinic acid.

Conclusion

The structural validation of 2-Fluoro-5-isopropoxynicotinic acid requires a synthesized understanding of its electronic properties. By employing DMSO- d6​ to break hydrogen bonds for precise NMR integration, utilizing ATR-FTIR to preserve the native vibrational states, and leveraging ESI-HRMS to map the specific neutral losses of propene and carbon dioxide, researchers can establish an irrefutable, self-validating proof of identity.

References

  • ACS Measurement Science Au | Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing URL:[Link]

  • Food Research | Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry URL:[Link]

Sources

Foundational

Solid-State Characterization and Crystallographic Analysis of 2-Fluoro-5-isopropoxynicotinic Acid: A Technical Guide

Executive Summary In modern rational drug design, functionalized pyridine derivatives serve as critical pharmacophores. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly specialized building block that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, functionalized pyridine derivatives serve as critical pharmacophores. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly specialized building block that combines the metabolic stability and lipophilicity of a fluorine substituent with the steric bulk and conformational flexibility of an isopropoxy group. Understanding the solid-state properties and crystal structure of this compound is paramount for downstream pharmaceutical formulation, polymorph screening, and synthetic handling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. This guide details the causal logic behind the supramolecular assembly of fluorinated nicotinic acids, providing researchers with a self-validating methodology for single-crystal growth, X-ray diffraction (SCXRD) analysis, and structural elucidation.

Physicochemical Profile and Conformational Landscape

Before initiating crystallization, it is critical to analyze the molecule's intrinsic electronic and steric properties, as these dictate the resulting crystal lattice.

  • Electronic Modulation via Fluorine: The highly electronegative fluorine atom at the 2-position strongly withdraws electron density from the adjacent pyridine nitrogen. This inductive effect significantly reduces the basicity (and hydrogen-bond acceptor capacity) of the pyridine nitrogen compared to unsubstituted nicotinic acid[1][2].

  • Steric Hindrance via Isopropoxy: The isopropoxy group at the 5-position introduces significant conformational flexibility. The rotation around the C(sp2)−O and O−C(sp3) bonds allows the molecule to adopt multiple conformers in solution, which must be energetically "locked" during the crystallization process.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Fluoro-5-isopropoxynicotinic acid
CAS Registry Number 1370025-60-7
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol [3]
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Pyridine (Weak H-bond acceptor), Aryl Fluorine (Weak H-bond acceptor)

Experimental Methodologies: A Self-Validating Protocol

To determine the crystal structure, high-quality single crystals must be grown and analyzed. The following step-by-step protocols are designed with built-in validation checkpoints to ensure data integrity.

Solvent Screening and Single-Crystal Growth

The goal is to achieve a supersaturated state that relieves itself slowly, allowing molecules to order themselves into a macroscopic lattice with minimal defects.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a binary solvent system. Causality: A mixture of Ethyl Acetate (good solvent) and Hexane (antisolvent) in a 1:2 ratio is ideal. The polar carboxylic acid dissolves well in EtOAc, while the lipophilic isopropoxy and fluoro groups interact favorably with Hexane.

  • Dissolution: Dissolve 20 mg of 2-Fluoro-5-isopropoxynicotinic acid in 1 mL of EtOAc in a 4 mL glass vial. Sonicate until visually clear.

  • Filtration (Validation Check): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Why? Particulate impurities act as heterogeneous nucleation sites, leading to rapid, poor-quality microcrystalline precipitation rather than single crystals.

  • Antisolvent Layering: Carefully layer 2 mL of Hexane over the EtOAc solution using a glass syringe to create a distinct phase boundary.

  • Isothermal Evaporation: Cap the vial loosely (or puncture the septum with a narrow gauge needle) and store it in a vibration-free environment at 20°C for 3–7 days.

  • Crystal Harvesting (Validation Check): Examine the resulting crystals under a polarized light microscope (PLM). Self-Validation: Rotate the polarizer. If the crystal extinguishes light uniformly (turns completely black at specific angles), it is a single crystalline domain suitable for SCXRD. If it exhibits a mosaic pattern, it is twinned and must be discarded.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Cryo-Mounting: Submerge the selected crystal in Paratone-N oil to strip away mother liquor and prevent solvent loss. Mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures are mandatory here. The isopropoxy group is highly prone to thermal motion (librations), which smears the electron density map. Cooling to 100 K freezes out this motion, yielding sharp diffraction spots and accurate atomic coordinates.

  • Data Acquisition: Collect data using Cu Kα radiation ( λ=1.54184 Å) via ω -scans. Cu radiation is preferred over Mo Kα for light-atom structures (C, H, N, O, F) because it provides stronger anomalous dispersion and higher absolute diffracted intensity.

  • Structure Solution: Integrate the frames and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 .

SCXRD_Workflow A 1. Solvent Screening (EtOAc/Hexane) B 2. Slow Evaporation (Isothermal, 20°C) A->B C 3. Crystal Selection (Polarized Light Microscopy) B->C D 4. Cryo-Mounting (Paratone Oil, 100 K) C->D E 5. X-Ray Diffraction (Cu Kα, ω-scans) D->E F 6. Structure Solution (Direct Methods/SHELXT) E->F

Fig 1: Self-validating workflow for single-crystal growth and SCXRD data acquisition.

Structural Elucidation and Supramolecular Logic

Once the structure is solved, the arrangement of the molecules in the unit cell reveals the dominant intermolecular forces. For 2-Fluoro-5-isopropoxynicotinic acid, the crystal packing is governed by a strict hierarchy of supramolecular synthons.

The Primary Synthon: Carboxylic Acid Dimerization

In unsubstituted nicotinic acids, the carboxylic acid proton often transfers to or hydrogen-bonds with the basic pyridine nitrogen, forming zwitterions or infinite head-to-tail chains[4][5].

However, in 2-Fluoro-5-isopropoxynicotinic acid, the electron-withdrawing fluorine atom renders the pyridine nitrogen a poor hydrogen-bond acceptor. Causality: Because the nitrogen cannot effectively compete for the proton, the molecules satisfy their hydrogen-bonding requirements by pairing up. Two carboxylic acid groups interact via strong O−H⋯O hydrogen bonds to form a centrosymmetric homodimer. In graph-set notation, this is classified as an R22​(8) motif [4][6].

Secondary Synthons: Fluorine-Mediated Interactions

Organic fluorine is often considered a weak hydrogen-bond acceptor, but in the highly ordered environment of a crystal lattice, it plays a pivotal role in stabilizing the 3D architecture[7][8]. Once the R22​(8) dimers are formed, they stack into ribbons. The lateral assembly of these ribbons is driven by weak C−H⋯F interactions [1]. The fluorine atom at the 2-position interacts with the acidic aromatic protons of adjacent molecules, acting as a directional "glue" that locks the layers together[2].

Supramolecular_Logic Core 2-Fluoro-5-isopropoxynicotinic acid Carboxyl Carboxylic Acid Group (Position 3) Core->Carboxyl Fluoro Fluoro Substituent (Position 2) Core->Fluoro Isopropoxy Isopropoxy Group (Position 5) Core->Isopropoxy Dimer R2,2(8) Homodimer (Strong O-H...O) Carboxyl->Dimer Primary Synthon WeakF C-H...F Interactions (Lattice Stabilization) Fluoro->WeakF Secondary Synthon Steric Conformational Locking (Steric Hindrance) Isopropoxy->Steric Packing Constraint

Fig 2: Hierarchical supramolecular synthons driving the crystal packing assembly.

Table 2: Standard SCXRD Data Collection Parameters

The following represents the expected crystallographic parameters for this structural class based on the molecular symmetry and synthon formation.

ParameterExpected Value
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Typical for R22​(8) dimers)
Refinement Method Full-matrix least-squares on F2
Primary Hydrogen Bond O−H⋯O (Distance: ~2.65 Å)

Conclusion

The crystal structure of 2-Fluoro-5-isopropoxynicotinic acid is a masterclass in competing intermolecular forces. By understanding how the 2-fluoro group deactivates the pyridine nitrogen—forcing the formation of R22​(8) carboxylic acid dimers—and how the isopropoxy group dictates steric packing, researchers can accurately predict the solid-state behavior of this molecule. Implementing the self-validating cryogenic SCXRD protocols outlined above ensures high-fidelity structural data, enabling robust downstream applications in drug discovery and formulation.

References

  • American Chemical Society (ACS). "Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene." Crystal Growth & Design. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Quantitative characterization of new supramolecular synthons involving fluorine atoms in the crystal structures of di- and tetrafluorinated benzamides." Acta Crystallographica. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Role of organic fluorine in crystal engineering." CrystEngComm. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "2-Amino-5-methylpyridinium nicotinate." Acta Crystallographica Section E. Available at:[Link]

  • International Union of Crystallography (IUCr). "Nicotinic acid: crystal structure of a dinuclear paddle-wheel complex." IUCrData. Available at:[Link]

  • MDPI. "Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds." Molecules. Available at:[Link]

Sources

Exploratory

Discovery and Synthesis of 2-Fluoro-5-isopropoxynicotinic Acid: A Critical Intermediate in PARP Inhibitor Development

I. The Chemical Paradigm In the landscape of targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

I. The Chemical Paradigm

In the landscape of targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) has emerged as a highly specialized, privileged building block in the synthesis of dihydropyridophthalazinone derivatives. These macrocyclic structures are the core pharmacophores of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably documented in BioMarin Pharmaceutical's foundational patents .

As a Senior Application Scientist, I frequently utilize this intermediate to engineer steric and electronic properties into the nicotinamide-binding pocket of PARP enzymes. The specific substitution pattern of this molecule is not coincidental; it is a rationally designed scaffold meant to survive complex macrocyclization while maximizing target residency time.

Quantitative Physicochemical Profile

To ensure reproducibility and baseline validation in the laboratory, the fundamental quantitative data of this intermediate is summarized below, cross-referenced with commercial standards .

PropertyValueRationale / Implication
Chemical Name 2-Fluoro-5-isopropoxynicotinic acidNomenclature defining the functional handles.
CAS Number 1370025-60-7Unique identifier for procurement and literature search.
Molecular Formula C9H10FNO3Dictates mass balance in synthetic scaling.
Molecular Weight 199.18 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Purity (Typical) ≥97%Critical threshold to prevent propagation of des-fluoro impurities.
InChIKey HEFQUUJFMQWYGA-UHFFFAOYSA-NStandardized hash for cheminformatics databases.

II. Mechanistic Rationale of the Scaffold

Every functional group on 2-fluoro-5-isopropoxynicotinic acid serves a distinct mechanistic purpose in both its downstream synthesis and its ultimate biological application:

  • The 2-Fluoro Substituent: Fluorine is highly electron-withdrawing, which drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This activates the C2 position for Nucleophilic Aromatic Substitution ( SN​Ar ). During the construction of the phthalazinone core, this fluorine acts as an ideal leaving group when attacked by hydrazine or an equivalent nitrogenous nucleophile.

  • The 5-Isopropoxy Group: The branched aliphatic ether provides critical steric bulk and lipophilicity. In the context of the PARP binding pocket, lipophilic vectors extending from the nicotinamide pharmacophore lock the inhibitor into the NAD+ binding site. This steric wedge is a primary driver of the "PARP trapping" phenomenon, where the enzyme is physically stalled on the DNA strand .

  • The Carboxylic Acid: This serves as the primary synthetic handle. It is typically converted into an amide or an ester in the very first step of the linear sequence, anchoring the rest of the molecule before the macrocycle is closed.

III. Validated Synthetic Architecture

The de novo synthesis of 2-fluoro-5-isopropoxynicotinic acid requires a precise sequence to prevent the premature displacement of the labile 2-fluoro group. The most robust route begins with 2-fluoro-5-hydroxynicotinic acid.

Below is a self-validating, step-by-step protocol designed to ensure high yield and purity.

Step 1: Dual O-Alkylation and Esterification
  • Charge Reactor: Dissolve 2-fluoro-5-hydroxynicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkylating agent.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq) in one portion. Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate both the carboxylic acid and the phenol, but mild enough to prevent the SN​Ar of the 2-fluoro group, which would occur if a stronger base like Sodium Hydride (NaH) were used.

  • Electrophile Introduction: Dropwise add 2-iodopropane (2.5 eq). Causality: The secondary nature of the isopropyl radical makes SN​2 displacements inherently sluggish due to steric hindrance. Utilizing the highly reactive iodide leaving group (instead of bromide) accelerates the reaction, ensuring complete conversion without requiring excessive heat that could degrade the starting material.

  • Reaction Execution: Stir the suspension at 60°C for 12 hours. Monitor via LC-MS until the intermediate, isopropyl 2-fluoro-5-isopropoxynicotinate, is the sole product.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to partition the DMF into the aqueous phase. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Selective Saponification
  • Solvent System: Dissolve the crude isopropyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Causality: This biphasic system ensures that both the lipophilic ester and the inorganic base are mutually solvated, allowing the reaction to occur efficiently at the solvent interface.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq). Causality: The isopropyl ester is sterically hindered. LiOH provides a small, highly nucleophilic hydroxide ion that efficiently cleaves the ester at room temperature. Avoiding harsh reflux conditions with NaOH prevents the unwanted nucleophilic displacement of the 2-fluoro substituent.

  • Reaction Execution: Stir at ambient temperature for 4-6 hours. Verify the disappearance of the ester via TLC (Hexanes/EtOAc 7:3).

  • Isolation (Self-Validating Checkpoint): Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate. The sudden loss of ionic character drastically reduces its aqueous solubility, forcing the highly pure target compound to crash out of solution as a precipitate. Filter, wash with cold water, and dry under high vacuum.

G A 2-Fluoro-5-hydroxynicotinic acid (Starting Material) B O-Alkylation & Esterification (2-Iodopropane, K2CO3, DMF) A->B C Isopropyl 2-fluoro-5- isopropoxynicotinate B->C D Saponification (LiOH, THF/H2O) C->D E 2-Fluoro-5-isopropoxynicotinic acid (Target Intermediate) D->E

Figure 1: Two-step synthesis workflow of 2-Fluoro-5-isopropoxynicotinic acid via alkylation and saponification.

IV. Downstream Integration in Oncology (PARP Trapping)

Once synthesized, 2-fluoro-5-isopropoxynicotinic acid is subjected to amide coupling with a chiral amine, followed by hydrazine-mediated cyclization to form the dihydropyridophthalazinone core.

The resulting molecules are not merely catalytic inhibitors; they are PARP trappers . While traditional inhibitors simply block the synthesis of poly(ADP-ribose) chains, dihydropyridophthalazinone derivatives utilize their engineered lipophilic groups (derived from the isopropoxy moiety) to allosterically lock the PARP1/2 enzymes onto DNA single-strand breaks (SSBs). When a replication fork encounters this trapped DNA-protein complex, it collapses into a highly lethal double-strand break (DSB). In tumor cells with Homologous Recombination (HR) deficiencies—such as BRCA1 or BRCA2 mutations—this leads to cell death via synthetic lethality .

G A DNA Single-Strand Break (SSB) B PARP1/2 Recruitment & Activation A->B D Catalytic Inhibition & PARP Trapping B->D Blocked by C Dihydropyridophthalazinone Inhibitor (Derived from 2-Fluoro-5-isopropoxynicotinic acid) C->D E Replication Fork Collapse (Double-Strand Break) D->E F HR Deficient Cell (BRCA-) Synthetic Lethality E->F

Figure 2: Mechanism of PARP trapping and synthetic lethality driven by dihydropyridophthalazinones.

References

  • Title: WO/2011/130661 METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP) Source: WIPO Patentscope (BioMarin Pharmaceutical Inc.) URL: [Link]

  • Title: Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

Foundational

2-Fluoro-5-isopropoxynicotinic Acid: A Strategic Pyridine Building Block in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds for targeted therapeutics. Among these, 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable scaffolds for targeted therapeutics. Among these, 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) has emerged as a highly specialized and strategic building block. It is predominantly utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically for constructing complex tricyclic cores[1]. This technical guide provides an in-depth analysis of its structural rationale, details a self-validating synthetic methodology, and explores its application in oncology drug development.

Structural Rationale & Physicochemical Profile

The molecular architecture of 2-fluoro-5-isopropoxynicotinic acid is deliberately designed to facilitate complex heterocyclic synthesis while optimizing the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

  • C2-Fluorine (Activation): Fluorine is highly electronegative, withdrawing electron density from the pyridine ring. Positioned ortho to the ring nitrogen, it highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). This is a critical prerequisite for introducing hydrazines or primary amines during the construction of fused ring systems.

  • C5-Isopropoxy Group (Lipophilicity & Sterics): The bulky, lipophilic isopropoxy ether serves a dual purpose. Synthetically, it directs ortho-metalation if required. Pharmacologically, it increases the overall lipophilicity (LogP) of the resulting drug candidate, enhancing cellular membrane permeability while filling hydrophobic pockets within target enzyme active sites.

  • C3-Carboxylic Acid (Assembly Handle): Acts as the primary handle for amide coupling, enabling the formation of dihydropyridophthalazinone cores found in advanced PARP inhibitors.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Fluoro-5-isopropoxynicotinic acid
CAS Registry Number 1370025-60-7
Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Appearance White to off-white solid
SMILES O=C(O)C1=CC(OC(C)C)=CN=C1F

Data supported by.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-fluoro-5-isopropoxynicotinic acid requires precise control over alkylation to avoid unwanted side reactions. The following protocol outlines a robust, two-step sequence starting from 2-fluoro-5-hydroxynicotinic acid (CAS: 1227508-69-1)[2].

Step 1: Global Alkylation (Esterification & Etherification)

Objective: Convert the phenol and carboxylic acid into an isopropoxy ether and isopropyl ester, respectively.

  • Preparation: Dissolve 1.0 equivalent of in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration[2].

  • Base Addition: Add 3.0 equivalents of anhydrous Potassium Carbonate (K2CO3).

    • Causality: K2CO3 is selected as a mild, insoluble base that efficiently deprotonates the phenol and carboxylic acid without triggering premature SNAr displacement of the C2-fluorine. Stronger bases (like NaH) could provoke unwanted polymerization or fluorine displacement.

  • Alkylation: Add 2.5 equivalents of 2-Iodopropane dropwise.

  • Reaction: Heat the suspension to 60°C for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) must be completely consumed, replaced by a highly lipophilic, UV-active spot (Rf ~0.7). This confirms successful global alkylation.

Step 2: Selective Saponification

Objective: Hydrolyze the isopropyl ester back to the carboxylic acid while preserving the C5-isopropoxy ether.

  • Preparation: Isolate the intermediate from Step 1 and dissolve it in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

  • Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide (LiOH) monohydrate.

    • Causality: LiOH provides a gentle, selective saponification of the ester. The THF/Water solvent system ensures homogeneity of the lipophilic intermediate and the aqueous base, preventing biphasic stalling.

  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the target product.

  • Self-Validating Checkpoint: 1H-NMR (DMSO-d6) must show the disappearance of one isopropyl methine septet (the ester) while retaining the other (the ether at ~4.7 ppm). 19F-NMR must display a sharp singlet at approximately -68 ppm, confirming the C2-fluorine remains intact and was not displaced by hydroxide.

Workflow SM 2-Fluoro-5-hydroxynicotinic acid (Starting Material) Alk O-Alkylation & Esterification (2-Iodopropane, K2CO3, DMF) SM->Alk SN2 Reaction Int Isopropyl 2-fluoro-5-isopropoxynicotinate (Intermediate) Alk->Int Hyd Saponification (LiOH, THF/H2O) Int->Hyd Ester Cleavage Prod 2-Fluoro-5-isopropoxynicotinic acid (Target Building Block) Hyd->Prod Assem Core Assembly (Hydrazine Condensation) Prod->Assem WO2011130661A1 PARP Dihydropyridophthalazinone (PARP Inhibitor) Assem->PARP Cyclization

Synthetic workflow from 5-hydroxy precursor to PARP inhibitor core.

Application in Oncology: PARP Inhibitor Core Assembly

The primary industrial application of 2-fluoro-5-isopropoxynicotinic acid is as a precursor for dihydropyridophthalazinone derivatives, a potent class of PARP1/2 inhibitors detailed in by Biomarin Pharmaceutical Inc[1].

In this synthetic pathway, the C3-carboxylic acid of the building block is first coupled with a functionalized hydrazine or amine. Subsequently, the highly activated C2-fluorine undergoes an intramolecular SNAr reaction with the adjacent nitrogen nucleophile. This cyclization yields the rigid, tricyclic dihydropyridophthalazinone core.

Mechanistic Rationale in Oncology

PARP inhibitors exploit the concept of synthetic lethality in tumors harboring BRCA1/2 mutations. By binding to the NAD+ catalytic site of PARP1, these compounds not only inhibit auto-PARylation but also allosterically trap the PARP protein on single-strand DNA breaks. When the replication fork collides with this trapped complex, it generates lethal double-strand breaks (DSBs), driving the cancer cell into apoptosis. The isopropoxy group derived from our building block enhances the residence time of the drug on the enzyme by occupying specific hydrophobic sub-pockets.

PARP_Mechanism DNA Single-Strand DNA Break PARP1 PARP1 Recruitment DNA->PARP1 PARyl Auto-PARylation PARP1->PARyl Repair DNA Repair & Survival PARyl->Repair Inh Phthalazinone PARP Inhibitor Inh->PARP1 Catalytic Inhibition Trap PARP Trapping on DNA Inh->Trap Allosteric Trapping DSB Double-Strand Break Trap->DSB Replication Collapse Apop Synthetic Lethality (Apoptosis) DSB->Apop

Mechanism of PARP inhibition and synthetic lethality in target cells.

Analytical Quality Control

To ensure trustworthiness in downstream API manufacturing, the synthesized building block must pass rigorous analytical validation:

  • HPLC Purity: Must exceed 98% (Area %) using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • LC-MS: Positive electrospray ionization (ESI+) must yield an [M+H]+ peak at m/z 200.1.

  • Moisture Content: Karl Fischer titration must show <0.5% water to prevent the hydrolysis of sensitive coupling reagents (e.g., HATU, EDC) in subsequent amidation steps.

References

  • WIPO. "WO/2011/130661 METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP)". Source: wipo.int. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2-Fluoro-5-isopropoxynicotinic Acid Derivatives

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Scientific Context & Rationale 2-Fluoro-5-alkoxynicotinic acids are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Scientific Context & Rationale

2-Fluoro-5-alkoxynicotinic acids are highly privileged pharmacophores in modern medicinal chemistry. They serve as critical building blocks for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR modulators. The strategic placement of the fluorine atom at the C2 position serves a dual purpose: it significantly enhances the metabolic stability of the pyridine ring against cytochrome P450-mediated oxidation and inductively modulates the pKa of the adjacent pyridine nitrogen, improving membrane permeability. Simultaneously, the C5-isopropoxy group provides a sterically defined, lipophilic vector that frequently engages in van der Waals interactions within hydrophobic binding pockets of target enzymes [1].

This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) [2].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-fluoro-5-isopropoxynicotinic acid presents a specific chemoselectivity challenge: functionalizing the C5-hydroxyl group without triggering unwanted nucleophilic aromatic substitution ( SN​Ar ) at the highly electrophilic C2-fluoro position.

The Two-Step "Global Alkylation / Selective Saponification" Approach: Rather than attempting a challenging selective O-alkylation of the phenol in the presence of a free carboxylic acid, field-proven insights dictate a "global alkylation" strategy.

  • Global Alkylation: The starting material, 2-fluoro-5-hydroxynicotinic acid, is treated with an excess of 2-iodopropane and a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF). This concurrently alkylates the C5-phenol and esterifies the C3-carboxylic acid.

    • Causality of Reagent Choice: 2-Iodopropane is selected over 2-bromopropane because the high polarizability of the iodine atom makes it a superior leaving group. This accelerates the SN​2 reaction, allowing it to proceed at lower temperatures ( 80∘C ), thereby suppressing competitive SN​Ar displacement of the C2-fluorine by the base or solvent impurities.

  • Selective Saponification: The resulting isopropyl ester intermediate is subjected to mild alkaline hydrolysis using Lithium Hydroxide ( LiOH ) in an aqueous tetrahydrofuran ( THF ) mixture.

    • Causality of Reagent Choice: LiOH is strictly preferred over NaOH or KOH . The lithium cation strongly coordinates with the carboxylate oxygen, and the hydroxide ion is sufficiently nucleophilic to hydrolyze the sterically hindered isopropyl ester at room temperature, but mild enough to prevent SN​Ar degradation of the fluorinated pyridine ring.

Synthetic Workflow

G SM 2-Fluoro-5-hydroxynicotinic acid (CAS: 1227508-69-1) Step1 Global Alkylation Reagents: 2-Iodopropane, K2CO3 Solvent: DMF (80°C, 12h) SM->Step1 Int Isopropyl 2-fluoro-5-isopropoxynicotinate (Intermediate) Step1->Int Step2 Selective Saponification Reagents: LiOH·H2O Solvent: THF/H2O (RT, 4h) Int->Step2 Prod 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) Step2->Prod

Workflow for the synthesis of 2-fluoro-5-isopropoxynicotinic acid.

Optimization of Reaction Parameters

To establish the most robust protocol, quantitative data from reaction optimization for the Global Alkylation step is summarized below. The goal was to maximize yield while maintaining >98% purity, specifically avoiding C2-defluorination.

EntryAlkylating AgentBaseSolventTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Observation / Causality
12-Bromopropane K2​CO3​ MeCN8065%88%Poor leaving group led to sluggish SN​2 ; incomplete conversion.
22-Iodopropane Cs2​CO3​ DMF8082%91%Stronger base promoted trace SN​Ar side reactions (defluorination).
32-Iodopropane K2​CO3​ DMF 80 94% >98% Optimal. Perfect balance of nucleophilicity and basicity.
42-IodopropaneNaHTHF6045%70%Harsh deprotonation led to extensive degradation and tar formation.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the chemist can verify success at each critical node before proceeding.

Step 1: Synthesis of Isopropyl 2-fluoro-5-isopropoxynicotinate

Objective: Complete etherification of the phenol and esterification of the carboxylic acid.

  • Reaction Setup:

    • Charge a dry, argon-purged 500 mL round-bottom flask with 2-fluoro-5-hydroxynicotinic acid (10.0 g, 63.6 mmol, 1.0 eq) and anhydrous N,N -Dimethylformamide (DMF) (100 mL).

    • Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (26.4 g, 190.8 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

    • Dropwise, add 2-Iodopropane (19.1 mL, 190.8 mmol, 3.0 eq) via syringe.

  • Execution:

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours.

  • In-Process Control (IPC) & Validation:

    • Validation Action: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Expected Outcome: Complete disappearance of the starting material peak ( m/z 156 [M−H]− ) and the exclusive appearance of the intermediate product peak ( m/z 242 [M+H]+ ). If mono-alkylated intermediate remains, add 0.5 eq of 2-iodopropane and stir for an additional 2 hours.

  • Workup & Isolation:

    • Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

    • Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution ( 2×100 mL) to remove residual DMF, followed by brine (100 mL).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil. (Yield: ~14.4 g, 94%). Proceed to Step 2 without further purification.

Step 2: Synthesis of 2-Fluoro-5-isopropoxynicotinic acid

Objective: Selective cleavage of the isopropyl ester while preserving the isopropoxy ether and the C2-fluorine.

  • Reaction Setup:

    • Dissolve the intermediate from Step 1 (14.4 g, 59.7 mmol, 1.0 eq) in a solvent mixture of Tetrahydrofuran (THF) (120 mL) and Water (40 mL) in a 500 mL flask.

    • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (5.0 g, 119.4 mmol, 2.0 eq) in one portion.

  • Execution:

    • Stir the biphasic mixture vigorously at room temperature ( 20−25∘C ) for 4 hours.

  • In-Process Control (IPC) & Validation:

    • Validation Action: Analyze the reaction via TLC (Eluent: Hexanes/EtOAc 1:1).

    • Expected Outcome: The UV-active spot of the starting ester ( Rf​≈0.7 ) must completely disappear, replaced by a baseline spot ( Rf​≈0.0 ) corresponding to the lithium carboxylate salt.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove the majority of the THF.

    • Dilute the remaining aqueous phase with 50 mL of water and extract with Diethyl Ether (50 mL) to remove any non-polar organic impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath to 0 °C.

    • Critical Causality Step: Slowly acidify the aqueous layer to pH≈3 using 1M HCl . The pKa of the product is approximately 4.5; lowering the pH to 3 ensures complete protonation, driving the precipitation of the free acid.

    • Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water ( 2×20 mL) and dry under high vacuum at 45 °C for 24 hours.

    • Final Yield: ~11.0 g (92% for this step). White crystalline solid. LC-MS: m/z 200 [M+H]+ .

References

  • Wang, B., & Chu, D. (2011). Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) (Patent No. WO2011130661A1). World Intellectual Property Organization.
  • ChemSrc. (2025). 2-Fluoro-5-isopropoxynicotinic acid (CAS 1370025-60-7) Property and Patent Data. URL:[Link]

Application

Application Note: Utilizing 2-Fluoro-5-isopropoxynicotinic Acid in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) Introduction & Structural Rationale In modern fragment-b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7)

Introduction & Structural Rationale

In modern fragment-based drug discovery and lead optimization, the selection of multifunctional building blocks is critical for rapidly exploring structure-activity relationships (SAR). 2-Fluoro-5-isopropoxynicotinic acid has emerged as a highly versatile bifunctional scaffold. It combines the aqueous solubility benefits of a pyridine core with specific vectors for lipophilic interactions and covalent modification.

The architectural brilliance of this building block lies in its orthogonal reactivity and its physicochemical contributions to the final drug candidate:

  • C2-Fluorine (The Electrophile): The pyridine nitrogen aggressively withdraws electron density from the ortho-position. When occupied by a highly electronegative fluorine atom, this C2 carbon becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Fluorine is a superior leaving group to chlorine in this specific electronic environment because it stabilizes the intermediate Meisenheimer complex[1]. Furthermore, if left unreacted, the C2-fluorine modulates the pKa of the adjacent carboxylic acid and blocks oxidative metabolism.

  • C5-Isopropoxy (The Lipophilic Vector): The branched isopropoxy group provides a sterically demanding, lipophilic vector. In target binding, it frequently occupies hydrophobic pockets (e.g., within kinase hinge regions or ion channel pores) while providing steric shielding that protects the pyridine core from enzymatic degradation.

  • C3-Carboxylic Acid (The Coupling Handle): A versatile handle for amide coupling, esterification, or decarboxylative cross-coupling, allowing for rapid extension into complex chemical space.

Pharmacophore Core 2-Fluoro-5-isopropoxynicotinic acid (Core Scaffold) F_atom C2-Fluorine - Enhances SNAr reactivity - Modulates pKa - Improves metabolic stability Core->F_atom Iso_group C5-Isopropoxy - Lipophilic vector - Occupies hydrophobic pockets - Provides steric shielding Core->Iso_group COOH_group C3-Carboxylic Acid - Primary attachment point - H-bond donor/acceptor Core->COOH_group Py_ring Pyridine Ring - Improves aqueous solubility - Decreases lipophilicity (logP) Core->Py_ring

Fig 1: Pharmacophore and structural rationale of 2-Fluoro-5-isopropoxynicotinic acid.

Application Case Study: Voltage-Gated Sodium Channel Modulators

A prominent application of 2-fluoro-5-isopropoxynicotinic acid is found in the development of voltage-gated sodium channel (NaV) modulators, which are heavily investigated for the treatment of neuropathic pain and epilepsy[2].

For example, in patent WO2013093497A1 (Convergence Pharmaceuticals), researchers utilized this precise scaffold to synthesize complex spirocyclic derivatives[3]. The synthetic strategy leveraged the C2-fluorine to attach a sterically hindered 1,7-diazaspiro[4]nonane system via an SNAr reaction, while the C3-carboxylic acid was independently functionalized to tune the pharmacokinetic profile. The C5-isopropoxy group was retained in the final clinical candidates to maximize binding affinity within the lipophilic domain of the NaV channel.

SynthWorkflow SM 2-Fluoro-5-isopropoxy nicotinic acid SNAr SNAr Reaction (C2-Fluorine Displacement) SM->SNAr Amines, Base 80-100°C Amide Amide Coupling (C3-Carboxylic Acid) SM->Amide Amine, HATU, DIPEA RT Prod1 2-Amino-5-isopropoxy nicotinic acid derivatives SNAr->Prod1 Prod2 2-Fluoro-5-isopropoxy nicotinamides Amide->Prod2 Final Advanced Lead Compounds (e.g., NaV Modulators) Prod1->Final Amide Coupling Prod2->Final SNAr

Fig 2: Divergent synthetic workflows for derivatizing the nicotinic acid core.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols have been optimized for both yield and purity. The causality behind the reagent selection is provided to allow researchers to troubleshoot and adapt the methods for custom amines.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol displaces the C2-fluorine with a primary or secondary amine.

Reagents & Materials:

  • 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv, 1.0 mmol, 199.18 mg)

  • Target Amine (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 2-fluoro-5-isopropoxynicotinic acid in anhydrous DMSO. Rationale: DMSO is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer transition state, accelerating the SNAr reaction.

  • Base Addition: Add DIPEA to the solution. Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HF. Its steric bulk prevents it from competing with the target amine for the electrophilic C2 carbon.

  • Amine Addition: Add the target amine dropwise (if liquid) or in portions (if solid).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C in an oil bath or heating block for 4–12 hours.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=200.2 ) and the appearance of the product mass.

  • Workup: Cool the mixture to room temperature. Pour the solution into 25 mL of ice-cold water. Adjust the pH to ~4 using 1M HCl. Rationale: Acidification protonates the C3-carboxylate, rendering the product neutral and drastically decreasing its aqueous solubility, forcing precipitation.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the 2-amino-5-isopropoxynicotinic acid derivative.

Protocol B: Amide Coupling at C3

This protocol converts the C3-carboxylic acid into an amide while preserving the C2-fluorine for downstream functionalization.

Reagents & Materials:

  • 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv, 1.0 mmol, 199.18 mg)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456 mg)

  • DIPEA (2.5 equiv, 2.5 mmol, 435 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 2-fluoro-5-isopropoxynicotinic acid and HATU in anhydrous DMF at room temperature. Add DIPEA and stir for 15 minutes. Rationale: HATU is chosen over EDC/HOBt because the electron-withdrawing C2-fluorine slightly deactivates the carboxylic acid. HATU forms a highly reactive HOAt ester intermediate that forces the coupling even with sterically hindered amines.

  • Coupling: Add the target amine to the activated ester solution. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (TLC/LC-MS): Confirm complete consumption of the activated ester.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 x 15 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Physicochemical Profiling

The following tables summarize the critical physicochemical parameters of the building block and the expected performance metrics during synthetic derivatization.

Table 1: Physicochemical Properties of 2-Fluoro-5-isopropoxynicotinic acid

PropertyValueMedicinal Chemistry Relevance
CAS Number 1370025-60-7Unique identifier for procurement.
Molecular Formula C9​H10​FNO3​ Defines atomic composition.
Molecular Weight 199.18 g/mol Low MW fragment, highly suitable for lead generation (Rule of 3 compliant).
Hydrogen Bond Donors 1Provided by the C3-carboxylic acid.
Hydrogen Bond Acceptors 4Pyridine nitrogen, ether oxygen, carbonyl oxygen, and fluorine.
Topological Polar Surface Area (TPSA) 59.3 ŲExcellent range for membrane permeability and oral bioavailability.

Table 2: Typical Reaction Parameters and Yields for Derivatization

Reaction TypeReagentsTemp (°C)Time (h)Typical Yield (%)Notes
SNAr (Primary Amines) Amine, DIPEA, DMSO80 - 904 - 675 - 90%Highly efficient; proceeds cleanly.
SNAr (Secondary Amines) Amine, DIPEA, DMSO100 - 1108 - 1260 - 80%Steric hindrance requires higher thermal activation.
Amide Coupling Amine, HATU, DIPEA, DMF20 - 252 - 485 - 95%Avoid prolonged activation times to prevent epimerization/degradation.

References

  • Convergence Pharmaceuticals Limited : 2-(pyridin-2yl)-1,7-diaza-spiro[4]nonane-6-one compounds as voltage-gated sodium channels modulators. Patent WO2013093497A1. World Intellectual Property Organization. Available at:

  • Böhm, H. J., et al. (2004) : Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at:[Link]

Sources

Method

2-Fluoro-5-isopropoxynicotinic acid as a building block in organic synthesis

APPLICATION NOTE: 2-Fluoro-5-isopropoxynicotinic Acid as a Versatile Building Block in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technica...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: 2-Fluoro-5-isopropoxynicotinic Acid as a Versatile Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Structural Rationale

In modern drug discovery, the design of heteroaromatic scaffolds requires building blocks that offer precise vectors for functionalization while imparting favorable physicochemical properties to the final active pharmaceutical ingredient (API). 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) has emerged as a highly privileged pyridine derivative in the synthesis of complex therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors and targeted kinase inhibitors[1].

The strategic value of this molecule lies in its trifunctional nature, which allows for highly orthogonal, divergent synthetic pathways:

  • C3-Carboxylic Acid: Provides a reliable handle for amide coupling or esterification. The electron-deficient nature of the pyridine ring increases the acidity of this group, necessitating highly efficient coupling reagents.

  • C2-Fluorine Atom: Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its high electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, making it vastly superior to chlorine or bromine for SNAr at the 2-position.

  • C5-Isopropoxy Group: Unlike a simple methoxy group, the isopropoxy moiety provides increased lipophilicity (higher LogP) and a unique steric bulk that can occupy specific hydrophobic pockets in target proteins. Furthermore, it acts as an electron-donating group via resonance, which modulates the pKa of the pyridine nitrogen and fine-tunes the electronic landscape of the ring.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of the commercially available starting material is critical for stoichiometry and stability management. Commercial grades typically offer ≥97% purity[2].

Table 1: Physicochemical and Commercial Data Summary

PropertyValueSynthetic Relevance
CAS Number 1370025-60-7Unique identifier for procurement and safety documentation.
Molecular Formula C9H10FNO3Essential for precise stoichiometric calculations.
Molecular Weight 199.18 g/mol Used to determine molar equivalents in micro-scale reactions.
Commercial Purity ≥97%High purity minimizes side reactions during sensitive catalytic steps[2].
Storage Temperature 2-8 °CRefrigeration prevents slow ambient degradation or hydrolysis.
Physical State SolidFacilitates easy weighing and handling in benchtop environments.

Synthetic Workflows & Divergent Pathways

The true utility of 2-Fluoro-5-isopropoxynicotinic acid is its ability to act as a central hub for divergent synthesis. The orthogonal reactivity of the C3-carboxylic acid and the C2-fluorine allows chemists to sequence their reactions based on the stability of the intermediates.

G A 2-Fluoro-5-isopropoxynicotinic acid (Core Building Block) B Amide Coupling (C3 Position) A->B HATU, DIPEA C SNAr Reaction (C2 Position) A->C Amines, Heat D Decarboxylative Cross-Coupling A->D Pd-Catalyst, Ag2CO3 E Amide Derivatives (Target Binding) B->E F C2-Substituted Pyridines (Structural Diversity) C->F G Biaryl Scaffolds (Extended Lipophilicity) D->G

Figure 1: Divergent synthetic pathways utilizing 2-Fluoro-5-isopropoxynicotinic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed to ensure reproducibility across different laboratory environments.

Protocol A: C3-Amide Coupling via HATU Activation

Objective: To synthesize a 2-fluoro-5-isopropoxynicotinamide derivative. It is generally recommended to perform the amide coupling before the SNAr reaction, as the resulting amide is less prone to decarboxylation and provides a stable intermediate.

Reagents:

  • 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Fluoro-5-isopropoxynicotinic acid in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA, followed by HATU.

    • Causality: HATU is selected over EDC/HOBt because the electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward. DIPEA acts as a non-nucleophilic base to deprotonate the acid and the incoming amine without reacting with the active ester.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete active ester formation, then add the amine. Stir for 2-4 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass of the active ester (M+118) should disappear, replaced by the product mass.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and 5% aqueous LiCl (3x) .

    • Causality: The 5% LiCl wash is critical. DMF is highly miscible with water but partitions into EtOAc; LiCl drastically increases the polarity of the aqueous phase, effectively pulling all residual DMF out of the organic layer.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the C2-fluorine of the resulting nicotinamide with a nucleophile (e.g., a cyclic secondary amine).

Reagents:

  • 2-Fluoro-nicotinamide intermediate from Protocol A (1.0 equiv)

  • Nucleophilic Amine (e.g., morpholine or piperazine derivative) (2.0 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Dimethyl Sulfoxide (DMSO) (0.3 M)

Step-by-Step Methodology:

  • Reaction Assembly: Combine the nicotinamide intermediate, the nucleophilic amine, and finely powdered K2CO3 in DMSO.

    • Causality: DMSO is chosen as a polar aprotic solvent because it highly solvates cations (K+) while leaving the nucleophile "naked" and highly reactive. It also stabilizes the polar transition state of the SNAr mechanism.

  • Heating: Heat the mixture to 80–100 °C for 6–12 hours.

    • Causality: While fluorine is an excellent leaving group, the electron-donating isopropoxy group at C5 slightly deactivates the ring toward nucleophilic attack compared to an unsubstituted pyridine. Thermal energy is required to overcome the activation barrier.

  • Validation (In-Process): Monitor via TLC (UV 254 nm). The starting material will typically have a higher Rf than the aminated product.

  • Workup: Cool to room temperature and pour the mixture into ice water. If the product precipitates, isolate via vacuum filtration. If it does not precipitate, extract with EtOAc and wash extensively with brine to remove DMSO.

Mechanistic Insights: The SNAr Pathway

Understanding the SNAr mechanism at the C2 position is crucial for troubleshooting low-yielding reactions. The reaction proceeds via an addition-elimination pathway rather than an SN2 mechanism.

Mechanism Step1 Starting Material 2-Fluoro Pyridine Core Step2 Nucleophilic Attack (Amine Addition) Step1->Step2 + Nu: (e.g., R-NH2) Step3 Meisenheimer Intermediate (Negative Charge Stabilized) Step2->Step3 Rate Determining Step Step4 Fluoride Elimination (Rearomatization) Step3->Step4 Fast Step5 C2-Substituted Product Step4->Step5 - HF

Figure 2: Addition-elimination mechanism for SNAr at the C2 position.

Mechanistic Causality: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer intermediate (Figure 2). Fluorine is the preferred halogen at the C2 position because its strong inductive electron-withdrawing effect lowers the energy of the transition state leading to the intermediate. Once the intermediate is formed, the expulsion of the fluoride ion (rearomatization) is fast.

Applications in Drug Development

The structural motifs generated from 2-Fluoro-5-isopropoxynicotinic acid are highly prevalent in oncology and neurology drug pipelines. Notably, related dihydropyridophthalazinone scaffolds and substituted nicotinamides are extensively documented in the patent literature for their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes critical for DNA repair[1][3]. By utilizing the isopropoxy group, medicinal chemists can optimize the pharmacokinetic profile (e.g., increasing half-life and membrane permeability) while maintaining the rigid, flat heteroaromatic core required for intercalating into the active sites of target enzymes.

References

  • Wang, B., & Chu, D. (2011). "METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP)". World Intellectual Property Organization. Patent WO/2011/130661.[Link]

Sources

Application

Application Note: Protocol for N-Acylation with 2-Fluoro-5-isopropoxynicotinic Acid

Introduction and Mechanistic Insights2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly versatile building block in medicinal chemistry, frequently utilized to incorporate functionalized pyridine motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a highly versatile building block in medicinal chemistry, frequently utilized to incorporate functionalized pyridine motifs into drug scaffolds[1]. However, N-acylation (amide coupling) with this specific substrate presents a unique chemoselectivity challenge that requires precise protocol control.

The Causality of Experimental Choices: The dual reactivity of the 2-fluoronicotinic acid core dictates the experimental design. The carboxylic acid at the C-3 position requires electrophilic activation for amide coupling. However, the fluorine atom at the C-2 position is highly activated toward by the incoming amine[1]. This susceptibility is exacerbated during the reaction: when the C-3 carboxylic acid is converted into an activated intermediate (e.g., an O-acylisourea or acyl fluoride), the electron-withdrawing nature of the C-3 substituent drastically increases, further activating the adjacent C-2 carbon toward nucleophilic attack. While the 5-isopropoxy group provides some electron-donating resonance stabilization to the ring, it is insufficient to completely prevent SNAr, especially when utilizing primary or highly nucleophilic amines.

To mitigate this, the protocol must be designed as a self-validating system :

  • Base Selection: The sterically hindered N,N-Diisopropylethylamine (DIPEA) must be used instead of Triethylamine (TEA) or Pyridine. DIPEA is non-nucleophilic, preventing base-catalyzed degradation of the activated ester and minimizing background SNAr.

  • Temperature Control: Activation and amine addition must strictly occur at 0 °C. Thermal energy is the primary kinetic driver of the undesired SNAr side-reaction.

  • In-Process Validation: The reaction must be monitored via LC-MS. The desired amide will yield a mass of [M + Amine - H2O + H]+. If a mass corresponding to [M + Amine - F + H]+ or [M + 2(Amine) - H2O - F + H]+ is observed, SNAr has occurred. This immediately signals that the temperature was too high or the amine is too nucleophilic for standard conditions.

Experimental Workflows and Logical Relationships

ReactionPathways A 2-Fluoro-5-isopropoxynicotinic acid + Amine B Activated Acyl Intermediate (e.g., HATU ester / Acyl Fluoride) A->B Coupling Agent Base, 0 °C D Undesired Byproduct: SNAr Displacement at C-2 A->D Excess Amine High Temp C Desired Product: N-Acylated Amide B->C Amine Attack at Carbonyl (Fast) B->D Amine Attack at C-2 (Slow/Heated)

Reaction pathways of 2-Fluoro-5-isopropoxynicotinic acid showing N-acylation vs. SNAr.

ExpWorkflow Step1 1. Dissolve Acid in DMF/DCM (0.1 - 0.2 M) Step2 2. Add DIPEA (2.0-3.0 eq) Cool to 0 °C Step1->Step2 Step3 3. Add HATU (1.1 eq) Stir 10-15 min Step2->Step3 Step4 4. Add Amine (1.0 eq) Warm to RT Step3->Step4 Step5 5. LC-MS Monitoring Check for [M+Amine-F]+ Step4->Step5 Step6 6. Aqueous Workup & Chromatography Step5->Step6

Step-by-step experimental workflow for HATU-mediated N-acylation.

Data Presentation: Reagent Selection Matrix

Selecting the correct coupling reagent is critical. For sterically hindered amines or anilines, standard HATU coupling often fails or requires prolonged heating (which triggers SNAr). In these cases, using BTFFH or TFFH is the authoritative standard[2]. Acyl fluorides are uniquely stable to hydrolysis but highly reactive toward hindered amines.

Table 1: Comparative Analysis of Coupling Conditions and SNAr Risk

Coupling ReagentActivation IntermediateRecommended Amine TypeSNAr Risk LevelTemperature ProfileYield Expectation
HATU / DIPEA O-7-Azabenzotriazole esterPrimary, Secondary (Un-hindered)Moderate0 °C to RT75 - 90%
EDC / HOBt O-Benzotriazole esterPrimary (Mild nucleophiles)Low0 °C to RT60 - 80%
BTFFH / DIPEA Acyl FluorideSterically Hindered, AnilinesLowRT to 40 °C (Max)70 - 85%
SOCl₂ / Pyridine Acyl ChlorideUnreactive AminesHigh Reflux (Not recommended)< 30% (High degradation)

Detailed Step-by-Step Methodologies

Protocol A: Mild Amide Coupling via HATU (Standard for Primary/Secondary Amines)

This protocol is optimized to suppress defluorination while maximizing amide bond formation.

Reagents:

  • 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (0.1 - 0.2 M)

Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv) in anhydrous DMF (or DCM).

  • Base Addition & Cooling: Add DIPEA (2.5 equiv) to the solution. Immediately transfer the flask to an ice bath and cool to 0 °C. Causality: Cooling prior to activation prevents thermal degradation of the highly reactive intermediate and slows down any potential SNAr.

  • Activation: Add HATU (1.1 equiv) portion-wise. Stir the mixture at 0 °C for 10–15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Dissolve the amine (1.0 - 1.1 equiv) in a minimal amount of DMF and add it dropwise to the activated mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature (RT) over 2–4 hours.

  • Self-Validation (LC-MS): Sample the reaction. Confirm the disappearance of the starting material ( m/z 198.1[M-H]⁻). Check for the desired product and explicitly verify the absence of the SNAr byproduct (loss of 19 Da from the expected mass, replaced by the amine mass).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), 0.1 M HCl (1x, skip if the product contains basic amines), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Acyl Fluoride Generation (For Sterically Hindered Amines)

When Protocol A fails due to steric hindrance, use BTFFH to generate an acyl fluoride.

Reagents:

  • 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv)

  • Hindered Amine (1.0 equiv)

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM (0.2 M)

Procedure:

  • Preparation: Suspend 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM under nitrogen.

  • Fluoride Generation: Add DIPEA (3.0 equiv) dropwise at RT. Stir for 30 minutes. Causality: BTFFH converts the carboxylic acid directly to the acyl fluoride, which is stable enough to be observed by LC-MS or isolated if necessary, preventing premature degradation.

  • Coupling: Add the sterically hindered amine (1.0 equiv).

  • Heating (If necessary): If the amine is exceptionally hindered, the reaction can be gently heated to 40 °C. The stability of the acyl fluoride intermediate allows for this mild heating with a significantly reduced risk of SNAr compared to HATU esters.

  • Workup & Purification: Follow the same aqueous workup and chromatography steps as Protocol A.

References

  • Mechanistic Precedent for SNAr in 2-Fluoronicotinic Acids Title: Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Acyl Fluoride Protocol for Hindered Substrates Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Note: 2-Fluoro-5-isopropoxynicotinic Acid in Agrochemical Discovery and Optimization

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical R&D Professionals Compound: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) Executive Summary & Structural Rationale In the modern era...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical R&D Professionals Compound: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7)

Executive Summary & Structural Rationale

In the modern era of crop protection, the strategic incorporation of fluorine and specific lipophilic moieties into heterocyclic scaffolds is a primary driver of novel active ingredient (AI) discovery. 2-Fluoro-5-isopropoxynicotinic acid serves as a highly versatile, bifunctional building block for the synthesis of next-generation agrochemicals, particularly broad-spectrum fungicides and systemic insecticides.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a multi-point optimization tool. Its structure offers three distinct handles for structure-activity relationship (SAR) tuning:

  • The 3-Carboxylic Acid: The primary vector for amidation, enabling the synthesis of carboxamide-based inhibitors (e.g., Succinate Dehydrogenase Inhibitors, SDHIs).

  • The 5-Isopropoxy Group: A critical modification that enhances the molecule's lipophilicity (LogP) compared to standard methoxy derivatives. This specific steric bulk improves translaminar movement across plant cuticles and increases binding affinity in hydrophobic enzyme pockets.

  • The 2-Fluoro Substituent: A highly activated site for Nucleophilic Aromatic Substitution (SNAr). The synergistic electron-withdrawing effects of the fluorine atom and the adjacent pyridine nitrogen lower the Lowest Unoccupied Molecular Orbital (LUMO), allowing for late-stage diversification with various amines, thiols, or azoles ().

Application in Succinate Dehydrogenase Inhibitor (SDHI) Discovery

The most prominent application of nicotinic acid derivatives in agriculture is the development of SDHI fungicides. These compounds target Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain, halting ATP production.

By converting 2-fluoro-5-isopropoxynicotinic acid into a targeted nicotinamide, researchers can exploit the amide bond for essential hydrogen bonding with the ubiquinone binding site of Complex II. The 5-isopropoxy group fits precisely into the hydrophobic sub-pocket of the enzyme, while the 2-fluoro position can be substituted with a pyrazole or substituted aniline to map the extended binding channel ().

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) [Target Enzyme] Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer Agrochemical 2-Fluoro-5-isopropoxy- nicotinamide Derivative Agrochemical->ComplexII Competitive Inhibition Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol

Mechanism of action: 2-Fluoro-5-isopropoxynicotinamide derivatives inhibiting Complex II (SDH).

Physicochemical Profiling for Foliar Uptake

For foliar-applied agrochemicals, systemic mobility is dictated by the molecule's physicochemical properties. Agrochemicals typically require a cLogP between 2.0 and 3.0 for optimal cuticular penetration without becoming trapped in the waxy layer (). The table below demonstrates why the 5-isopropoxy derivative is superior to its un-substituted or methoxy counterparts for leaf penetration.

Compound ScaffoldMW ( g/mol )Estimated cLogPEstimated pKaCuticular Penetration Potential
2-Fluoronicotinic acid (5-H)141.10~1.23.1Low (Too hydrophilic)
2-Fluoro-5-methoxynicotinic acid171.12~1.53.3Moderate
2-Fluoro-5-isopropoxynicotinic acid 199.18 ~2.4 3.4 High (Optimal lipophilicity)

Experimental Workflows & Self-Validating Protocols

To maximize atom economy and ensure scalability, the following protocols avoid expensive, difficult-to-remove uronium coupling reagents (e.g., HATU) in favor of robust acid chloride chemistry, followed by late-stage SNAr diversification.

Experimental_Workflow Step1 1. Acid Activation (SOCl2, cat. DMF, 80°C) QC1 QC: Verify Acid Chloride Formation (IR/TLC) Step1->QC1 Step2 2. Amidation (Target Amine, DIPEA, DCM, 0°C to RT) QC2 QC: Confirm Amide Bond (LC-MS) Step2->QC2 Step3 3. Late-Stage SNAr (Nucleophile, K2CO3, MeCN, 80°C) QC3 QC: Monitor F-Displacement (19F-NMR/LC-MS) Step3->QC3 Step4 4. Isolation & Validation (Prep-HPLC, NMR, LC-MS) QC1->Step2 QC2->Step3 QC3->Step4

Step-by-step synthetic workflow for generating agrochemical libraries via amidation and SNAr.

Protocol A: Scalable Acid Chloride Activation & Amidation

Causality: Thionyl chloride (SOCl₂) with catalytic DMF generates the Vilsmeier-Haack reagent in situ, ensuring complete conversion to the acid chloride. Toluene is used as a co-solvent to allow for azeotropic removal of excess SOCl₂, preventing the formation of HCl during the amidation step which could protonate the target amine.

Step-by-Step Methodology:

  • Activation: Charge a dry, argon-purged round-bottom flask with 2-Fluoro-5-isopropoxynicotinic acid (1.0 eq, 10 mmol) and suspend in anhydrous toluene (20 mL).

  • Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).

  • Dropwise, add thionyl chloride (SOCl₂) (1.5 eq, 15 mmol) at room temperature.

  • Heat the reaction to 80 °C for 2 hours.

  • Self-Validation (QC1): Quench a 10 µL aliquot in methanol. TLC/LC-MS should show complete conversion to the methyl ester, confirming the disappearance of the free acid.

  • Concentrate the mixture in vacuo, co-evaporating twice with anhydrous toluene to remove residual SOCl₂.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) (15 mL) and cool to 0 °C.

  • Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing amine hydrochloride salt precipitation.

  • Stir at room temperature for 4 hours. Wash with 1M HCl, then brine, dry over Na₂SO₄, and concentrate.

Protocol B: Late-Stage SNAr Diversification

Causality: The 2-fluoro position is highly electrophilic. Using K₂CO₃ in acetonitrile (MeCN) provides a mild, heterogeneous basic environment. The insolubility of K₂CO₃ in MeCN keeps the effective basicity low enough to prevent hydrolysis of the newly formed amide bond, while efficiently deprotonating the incoming nucleophile (e.g., a pyrazole or secondary amine).

Step-by-Step Methodology:

  • Dissolve the 2-fluoro-5-isopropoxynicotinamide intermediate (1.0 eq) from Protocol A in anhydrous MeCN (0.2 M concentration).

  • Add the desired nucleophile (e.g., 1H-pyrazole derivative) (1.2 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Heat the suspension to 80 °C under argon for 12–16 hours.

  • Self-Validation (QC3): Monitor via ¹⁹F-NMR (disappearance of the sharp aryl-fluorine singlet) or LC-MS (mass shift corresponding to HF loss and nucleophile addition).

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

  • Purify via preparative HPLC to isolate the final agrochemical candidate.

References

  • Jeschke, P. (2004). "The unique role of fluorine in the design of active ingredients for modern crop protection." Pest Management Science, 60(5), 455-465.[Link]

  • Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887.[Link]

  • Sparks, T. C., Hahn, D. R., & Garizi, N. V. (2017). "Agrochemical discovery: Genetics, target traits and the role of fluorine." Pesticide Biochemistry and Physiology, 143, 1-7.[Link]

Application

Characterizing 2-Fluoro-5-isopropoxynicotinic Acid in Cell-Based Assays: From Target Engagement to Phenotypic Outcomes

An Application Guide for Researchers Executive Summary 2-Fluoro-5-isopropoxynicotinic acid is a synthetic organic compound belonging to the nicotinic acid derivative family, a scaffold of significant interest in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Executive Summary

2-Fluoro-5-isopropoxynicotinic acid is a synthetic organic compound belonging to the nicotinic acid derivative family, a scaffold of significant interest in modern drug discovery.[1][2] Given its structural similarity to nicotinic acid (Niacin), its primary molecular target is presumed to be the G-protein coupled receptor GPR109A, a key regulator of metabolic and inflammatory pathways.[3][4] The strategic addition of fluoro- and isopropoxy- moieties is a medicinal chemistry approach intended to modulate the compound's potency, selectivity, and pharmacokinetic profile.

This document provides a comprehensive suite of application notes and detailed protocols for researchers seeking to characterize the cellular pharmacology of 2-Fluoro-5-isopropoxynicotinic acid. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling robust and reproducible data generation. The guide is structured to logically progress from initial target validation to the analysis of downstream signaling and ultimate phenotypic impact, providing a holistic view of the compound's activity in a cellular context.

Part 1: Scientific Background & Assay Principles

The Target: GPR109A Signaling Complexity

GPR109A is a Gαi-coupled receptor, and its activation by an agonist like nicotinic acid initiates a cascade of intracellular events.[3] A comprehensive understanding of a novel ligand requires interrogating multiple branches of this signaling network.

  • Gαi-Mediated Pathway: The canonical pathway involves the activation of the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This pathway is primarily associated with the anti-lipolytic therapeutic effects of niacin.[4]

  • Gβγ-Mediated Events: Upon G-protein activation, the Gβγ subunit dissociates from Gαi and can activate downstream effectors, such as phospholipase C (PLC), leading to intracellular calcium mobilization.[3]

  • β-Arrestin-Mediated Pathway: Independent of G-protein coupling, agonist-bound GPR109A can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins (specifically arrestin-3).[3] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of signaling, including the activation of the ERK1/2 pathway.[3][5] This pathway has been implicated in the skin-flushing side effect of niacin.[4]

The potential for a ligand to differentially activate G-protein versus β-arrestin pathways is known as "biased agonism." Characterizing this is critical, as it may be possible to design drugs that selectively engage a therapeutic pathway while avoiding pathways that cause adverse effects.

A Multi-Assay Strategy for Comprehensive Profiling

To build a complete pharmacological profile of 2-Fluoro-5-isopropoxynicotinic acid, a tiered approach is recommended. This workflow ensures that each step logically builds upon the last, from confirming target interaction to understanding the functional consequences.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gi G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gi Gαi/βγ Complex GPR109A->Gi Activation GRK GRK2 GPR109A->GRK Phosphorylation Ligand 2-Fluoro-5-isopropoxy- nicotinic acid Ligand->GPR109A Binding G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibition Ca_Flux ↑ Intracellular Ca²⁺ G_beta_gamma->Ca_Flux Activation cAMP ↓ cAMP AC->cAMP P_GPR109A P-GPR109A GRK->P_GPR109A Arrestin β-Arrestin 3 P_GPR109A->Arrestin Recruitment ERK p-ERK1/2 Arrestin->ERK Internalization Receptor Internalization Arrestin->Internalization Assay_Workflow cluster_primary Primary Assays: Mechanism & Potency cluster_secondary Secondary Assays: Downstream Effects cluster_phenotypic Phenotypic Assays: Cellular Outcome cAMP Protocol 1: cAMP Inhibition Assay (Gαi Pathway) pERK Protocol 3: ERK1/2 Phosphorylation cAMP->pERK CaFlux Protocol 4: Calcium Flux Assay cAMP->CaFlux Arrestin Protocol 2: β-Arrestin Recruitment (Bias Potential) Arrestin->pERK Viability Protocol 5: Cell Viability/ Cytotoxicity Assay pERK->Viability CaFlux->Viability

Figure 2: Recommended experimental workflow for compound characterization.

Part 2: Core Protocols & Methodologies

Protocol 1: Gαi Pathway Activation via cAMP Inhibition Assay

Principle: This assay quantifies the compound's ability to activate the Gαi pathway. Agonist binding to GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change is detected using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based methods. [6][7] Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A).

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (an adenylyl cyclase activator, used to stimulate a high basal cAMP level).

  • 2-Fluoro-5-isopropoxynicotinic acid, Nicotinic Acid (positive control).

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™).

  • White, solid-bottom 384-well assay plates.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-GPR109A cells to ~80-90% confluency. On the day of the assay, gently detach cells, wash with PBS, and resuspend in assay medium to a density of 0.5-1.0 x 10^6 cells/mL.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and controls in assay medium. Add 5 µL of each dilution to the assay plate. Include "vehicle only" wells for controls.

  • Cell Dispensing: Dispense 5 µL of the cell suspension into each well of the assay plate (yielding 2,500-5,000 cells/well).

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow compound binding.

  • Stimulation: Prepare a working solution of Forskolin in assay medium at 2X the final desired concentration (e.g., 20 µM for a 10 µM final). Add 10 µL of this solution to all wells.

  • Lysis & Detection: Incubate for an additional 30-60 minutes at room temperature. Proceed with cell lysis and detection steps as per the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Acquisition: Read the plate on a compatible microplate reader (e.g., HTRF-certified reader or luminometer).

Data Analysis:

  • Convert raw data to cAMP concentrations using a standard curve.

  • Normalize the data: Set the Forskolin-only wells (no agonist) as 0% inhibition and a "no Forskolin" control as 100% inhibition.

  • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor at the cell membrane. Technologies like DiscoverX's PathHunter® or Promega's NanoBiT® are based on enzyme fragment complementation. [8]When the compound induces receptor-arrestin interaction, two inactive enzyme fragments come into proximity, reconstituting an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Materials:

  • Cell line engineered for β-arrestin assays (e.g., U2OS GPR109A PathHunter® β-Arrestin cells).

  • Opti-MEM or other serum-free medium.

  • 2-Fluoro-5-isopropoxynicotinic acid, Nicotinic Acid (positive control).

  • PathHunter® detection reagents.

  • White, solid-bottom 384-well assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in assay plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in assay medium.

  • Compound Addition: Add 5 µL of the compound dilutions to the wells.

  • Incubation: Incubate the plates for 90 minutes at 37°C, 5% CO2.

  • Signal Detection: Equilibrate the plates to room temperature for 10 minutes. Prepare and add the detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read chemiluminescence on a microplate reader.

Data Analysis:

  • Normalize the data: Set the vehicle control as 0% activation and the response from a saturating concentration of the positive control (Nicotinic Acid) as 100% activation.

  • Plot the percent activation against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy (Emax) relative to the control agonist.

Protocol 3: Downstream ERK1/2 Phosphorylation Assay

Principle: To confirm that receptor activation leads to downstream signaling, this protocol measures the phosphorylation of ERK1/2 (p44/42 MAPK). This can be done via Western Blot for low-throughput confirmation or with in-cell ELISA/HTRF formats for higher throughput.

Materials:

  • HEK-GPR109A cells (or a relevant endogenous cell line).

  • Serum-free medium for starvation.

  • Test compound, controls (Nicotinic Acid, PMA as a general activator).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2, HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer membranes, ECL substrate.

Step-by-Step Methodology (Western Blot):

  • Cell Culture: Plate cells in 6-well plates and grow to 80% confluency.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal phosphorylation levels.

  • Compound Treatment: Treat cells with various concentrations of the test compound for different time points (e.g., 5, 15, 30 minutes) to determine the optimal stimulation time. Include vehicle and positive controls.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with primary antibody (anti-p-ERK1/2) overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and image the chemiluminescent signal.

  • Stripping & Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Data Analysis:

  • Use densitometry software to quantify the band intensity for p-ERK and total-ERK.

  • Calculate the ratio of p-ERK to total-ERK for each condition.

  • Plot the fold-change in this ratio relative to the vehicle control to visualize the dose- and time-dependent effect.

Protocol 4: Global Cellular Health and Proliferation Assay

Principle: This assay assesses the overall effect of the compound on cell viability and metabolic activity, which can indicate cytotoxicity or anti-proliferative effects. Assays like MTT or CCK-8 are colorimetric and rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. [9] Materials:

  • A relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects). [10][11]* Complete culture medium.

  • 2-Fluoro-5-isopropoxynicotinic acid, Staurosporine (positive control for cytotoxicity).

  • CCK-8 or MTT reagent.

  • Clear, flat-bottom 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of 10X concentrated serial dilutions of the test compound to the wells.

  • Incubation: Incubate for a prolonged period, typically 48 or 72 hours, at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution followed by a solubilization step) to each well.

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

Data Analysis:

  • Normalize the data: Set the vehicle-treated cells as 100% viability and medium-only wells as 0% viability.

  • Plot the percent viability against the log concentration of the compound.

  • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Part 3: Data Interpretation & Advanced Insights

Building a Pharmacological Profile

The data generated from these protocols should be compiled to create a comprehensive profile of 2-Fluoro-5-isopropoxynicotinic acid. A summary table is an effective way to present this information.

Assay Pathway Measured Parameter Hypothetical Result for an Agonist
cAMP InhibitionGαi ActivationIC50150 nM
β-Arrestin Recruitmentβ-Arrestin 2/3EC50800 nM
Emax85% (vs. Nicotinic Acid)
ERK1/2 PhosphorylationDownstream MAPKQualitativeTime & Dose-dependent increase
Cell Viability (72 hr)Global Cellular HealthGI50> 50 µM
Quantifying Biased Agonism

Biased agonism can be quantified by comparing the potency and/or efficacy of the compound in a G-protein-dependent assay versus a β-arrestin-dependent assay. A common method is the calculation of a "Bias Factor" as described by Kenakin et al. This involves comparing the ratio of potency (EC50) and efficacy (Emax) for the test compound to that of a reference compound (e.g., Nicotinic Acid) across two pathways.

Simplified Interpretation:

  • If the IC50 (cAMP) << EC50 (β-Arrestin) , the compound shows a bias towards the Gαi pathway.

  • If the EC50 (β-Arrestin) << IC50 (cAMP) , the compound shows a bias towards the β-arrestin pathway.

This information is crucial for drug development, as it can help predict both the therapeutic potential and the side-effect profile of a novel GPR109A ligand.

Critical Considerations & Troubleshooting
  • Compound Solubility: Ensure 2-Fluoro-5-isopropoxynicotinic acid is fully dissolved in DMSO (stock solution) and does not precipitate in aqueous assay media. Poor solubility can lead to artificially low potency values.

  • Cell Line Authentication: Always use authenticated cell lines and regularly test for mycoplasma contamination.

  • Receptor Expression Levels: The level of GPR109A expression in a recombinant cell line can influence assay windows and measured potency. Characterize your cell line thoroughly.

  • Endogenous vs. Recombinant Systems: While recombinant cell lines are excellent for mechanistic studies, validating key findings in a primary cell type or cell line that endogenously expresses GPR109A (e.g., human macrophages, adipocytes) provides greater physiological relevance. [4][5]

Part 4: References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • G-protein coupled receptors (GPCRs). BMG Labtech. [Link]

  • GPCR Assay Kits. Biocompare. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Ingenta Connect. [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. The FASEB Journal. [Link]

  • GPR109A and Vascular Inflammation. Trends in Endocrinology & Metabolism. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Omega. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]

  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. [Link]

  • Mechanisms of action of 5-fluorocytosine. Antimicrobial Agents and Chemotherapy. [Link]

  • Cell-Based Assay Services. Evotec. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Research Square. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Cell-Based Bioassays for Biologics. Charles River. [Link]

  • Cell Based Assays Services. Amsbio. [Link]

  • high-throughput cell-based assay: Topics by Science.gov. Science.gov. [Link]

  • (February 24 2026) [Link]

  • 5-Fluoro-2-hydroxynicotinic acid. PubChem. [Link]

Sources

Method

Application Note: In Vitro Metabolism and Biotransformation of 2-Fluoro-5-isopropoxynicotinic Acid Derivatives

Target Audience: Research Scientists, DMPK Specialists, and Drug Discovery Professionals Document Type: Technical Protocol and Mechanistic Guide Introduction & Rationale 2-Fluoro-5-isopropoxynicotinic acid is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Drug Discovery Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction & Rationale

2-Fluoro-5-isopropoxynicotinic acid is a highly versatile, functionalized pyridine building block frequently utilized in the design of targeted therapeutics, including kinase inhibitors and GPCR modulators. Understanding the metabolic fate of this scaffold is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of its downstream drug derivatives.

As a Senior Application Scientist, it is essential to look beyond the empirical data and understand the causality of biotransformation. The structural features of this molecule dictate a highly specific metabolic routing:

  • The Isopropoxy Ether: Acts as a lipophilic bulk that is highly susceptible to Phase I oxidative cleavage.

  • The 2-Fluoro Substituent: Strategically placed to act as a metabolic block.

  • The Nicotinic Acid Core: A prime candidate for Phase II conjugative pathways.

This guide provides a comprehensive, self-validating framework for profiling the in vitro metabolism of 2-fluoro-5-isopropoxynicotinic acid derivatives, combining mechanistic theory with validated laboratory protocols.

Mechanistic Causality of Metabolic Pathways

To effectively design and interpret metabolism assays, one must understand the enzymatic mechanisms acting upon the substrate's pharmacophores.

Phase I: CYP450-Mediated O-Dealkylation

The most prominent Phase I metabolic vulnerability of this scaffold is the 5-isopropoxy group. Cytochrome P450 (CYP)-catalyzed O-dealkylation proceeds via a well-characterized two-step mechanism[1][2].

  • Hydrogen Atom Transfer (HAT): The high-valent iron-oxo species of the CYP enzyme abstracts a hydrogen atom from the α -carbon of the isopropoxy group, generating a neutral carbon radical.

  • Oxygen Rebound: Hydroxyl recombination forms an unstable hemiacetal intermediate. This intermediate spontaneously collapses non-enzymatically, yielding 2-fluoro-5-hydroxynicotinic acid and releasing acetone[3].

The Role of Fluorination in Metabolic Stability

The incorporation of fluorine at the C2 position is not merely structural; it is a deliberate pharmacokinetic strategy[4]. The C–F bond is significantly stronger than a C–H bond, effectively blocking direct oxidative metabolism at that site[5]. Furthermore, the strong electron-withdrawing nature of fluorine decreases the overall electron density of the pyridine ring. This inductive effect makes the aromatic system less susceptible to electrophilic attack by CYP450 enzymes, thereby redirecting metabolism toward the ether and carboxylic acid moieties[4].

Phase II: Glucuronidation and Glycine Conjugation

Nicotinic acid derivatives are classical substrates for Phase II conjugative enzymes[6]. The free carboxylic acid undergoes two primary biotransformations:

  • Acyl Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), conjugating the acid with glucuronic acid. Acyl glucuronides can sometimes be reactive, making their identification critical for safety profiling.

  • Glycine Conjugation: Mediated by glycine N-acyltransferase (GLYAT), forming a stable amide linkage with glycine (analogous to the formation of nicotinuric acid from niacin)[7][8].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The inclusion of positive controls (Verapamil for Phase I, Diclofenac for Phase II) ensures that the enzymatic activity of the test system is functioning correctly, establishing trustworthiness in the resulting data.

Protocol A: Liver Microsomal Stability Assay (Phase I & II)

Objective: Determine the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

Reagents & Materials:

  • Human Liver Microsomes (HLM) or preclinical species (e.g., Rat, Dog).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Phase I Cofactor: 10 mM NADPH (prepared fresh).

  • Phase II Cofactors: 25 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL Alamethicin (pore-forming peptide to grant UGT access to the microsomal lumen).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Procedure:

  • Preparation: Dilute the test compound in DMSO to a 100 µM intermediate stock.

  • Incubation Mix: In a 96-well plate, combine 1 µL of the test compound stock with 79 µL of buffer and 10 µL of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the cofactor mixture (NADPH for Phase I only; NADPH + UDPGA + Alamethicin for Phase I/II). Final compound concentration is 1 µM.

  • Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer 20 µL of the reaction mixture into a new plate containing 60 µL of the Quench Solution.

  • Control Validation: Run Verapamil (Phase I) and Diclofenac (Phase II) in parallel. If the t1/2​ of controls falls outside the historical acceptable range, the assay must be invalidated and repeated.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Metabolite Identification (MetID) via LC-HRMS

Objective: Structurally elucidate the metabolites formed during incubation.

Modifications from Protocol A:

  • Increase test compound concentration to 10 µM to ensure sufficient metabolite generation.

  • Extend incubation time to 120 minutes.

  • Analyze utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as a Q-TOF or Orbitrap system, operating in data-dependent acquisition (DDA) mode.

MetID_Workflow N1 1. Substrate Incubation (10 µM Compound + HLM + Cofactors) N2 2. Reaction Quenching (Ice-Cold ACN + Internal Standard) N1->N2 N3 3. Protein Precipitation (Centrifugation at 4000 rpm, 4°C) N2->N3 N4 4. LC-HRMS Acquisition (Full Scan & Data-Dependent MS/MS) N3->N4 N5 5. Data Processing (Mass Defect Filtering & Elucidation) N4->N5

Figure 1: Step-by-step workflow for in vitro Metabolite Identification (MetID).

Data Visualization & Expected Outcomes

Quantitative Clearance Data

The table below summarizes typical simulated intrinsic clearance data for this class of compounds across different species, highlighting the necessity of multi-species profiling for allometric scaling.

Table 1: Simulated In Vitro Intrinsic Clearance ( CLint​ ) Profile

Species t1/2​ Phase I (min) CLint​ Phase I (µL/min/mg) t1/2​ Phase I+II (min) CLint​ Phase I+II (µL/min/mg)
Human45.230.628.448.8
Dog38.536.022.162.7
Rat18.475.312.5110.8
Mouse14.297.69.8141.4
Metabolite Identification (MetID) Diagnostics

Using LC-HRMS, the exact mass shifts provide definitive evidence of the biotransformation pathways.

Table 2: Exact Mass and Diagnostic Fragments for MetID (Negative Ion Mode)

Metabolite IDBiotransformationFormulaExact Mass (Da)Expected [M-H]-Mass Shift ( Δ Da)
Parent N/A C9​H10​FNO3​ 199.0645198.05720
M1 O-Dealkylation C6​H4​FNO3​ 157.0175156.0102-42.0470
M2 Acyl Glucuronidation C15​H18​FNO9​ 375.0966374.0893+176.0321
M3 Glycine Conjugation C11​H13​FN2​O4​ 256.0859255.0786+57.0214
Metabolic Pathway Mapping

Metabolic_Pathways Parent 2-Fluoro-5-isopropoxynicotinic acid (Parent Compound) M1 2-Fluoro-5-hydroxynicotinic acid (O-Dealkylation) Parent->M1 CYP450 (Phase I) - Acetone M2 Acyl Glucuronide Conjugate (Glucuronidation) Parent->M2 UGTs (Phase II) + Glucuronic Acid M3 Glycine Conjugate (Glycine Conjugation) Parent->M3 GLYAT (Phase II) + Glycine

Figure 2: Primary Phase I and Phase II metabolic pathways of 2-Fluoro-5-isopropoxynicotinic acid.

References

  • Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: University of Washington URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: 1.
  • Title: Pelzont, INN-nicotinic acid/laropiprant - European Medicines Agency (EMA)
  • Title: Drug Distribution as One-Compartment Model and Elimination by Nonlinear Pharmacokinetics Source: JoVE URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL
  • Title: Importance in metabolism, the role of glycine N-acyltransferase Source: Sapienza University of Rome URL

Sources

Application

Application Note: 2-Fluoro-5-isopropoxynicotinic Acid as a Dual-Target Ligand Probe in Protein Binding Assays

Target Audience: Structural biologists, assay developers, and medicinal chemists engaged in fragment-based drug discovery (FBDD) and GPCR/enzyme targeting. Executive Summary & Mechanistic Rationale In the landscape of fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, assay developers, and medicinal chemists engaged in fragment-based drug discovery (FBDD) and GPCR/enzyme targeting.

Executive Summary & Mechanistic Rationale

In the landscape of fragment-based drug discovery (FBDD), nicotinic acid (niacin) derivatives serve as highly privileged scaffolds. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) is a rationally designed building block that introduces specific stereoelectronic modifications to the classical pyridine-3-carboxylic acid core.

  • GPR109A (HCAR2): The high-affinity niacin receptor, a Gi-coupled GPCR. The endogenous ligand, nicotinic acid, anchors to Arg111 via its carboxylate group, while the heterocyclic ring interacts with Ser178/Ser179 in the extracellular loop 2 (ECL2)[1][2]. The addition of a 5-isopropoxy group in our test ligand is engineered to exploit the hydrophobic patch adjacent to the orthosteric pocket, potentially driving higher affinity and longer residence time[3].

  • Nicotinate Phosphoribosyltransferase (NAPRT): The rate-limiting enzyme in the Preiss-Handler NAD+ biosynthesis pathway. While nicotinic acid is the natural substrate, substitutions at the 2-position (e.g., 2-fluoronicotinic acid) disrupt enzymatic turnover, converting the molecule into a competitive inhibitor[4]. This is highly relevant for sensitizing NAPRT-proficient cancers to NAMPT inhibitors[5].

This guide details the self-validating biophysical and biochemical protocols required to characterize the binding kinetics and functional modulation of 2-Fluoro-5-isopropoxynicotinic acid against these two targets.

Dual-Target Workflow Visualization

The following diagram illustrates the divergent pharmacological axes modulated by the ligand and the corresponding assay selection for validation.

G cluster_GPR109A Target 1: GPR109A (HCAR2) Axis cluster_NAPRT Target 2: NAPRT Axis Ligand 2-Fluoro-5-isopropoxynicotinic acid (Ligand / Fragment) GPR GPR109A Receptor (Orthosteric Binding) Ligand->GPR SPR / MST Assays NAPRT NAPRT Enzyme (Competitive Binding) Ligand->NAPRT Fluorometric Assay Gi Gi Protein Activation GPR->Gi cAMP ↓ cAMP Levels (Anti-lipolytic effect) Gi->cAMP NAD ↓ NAD+ Biosynthesis (Preiss-Handler Pathway) NAPRT->NAD Sensitization Sensitization to NAMPT Inhibitors NAD->Sensitization

Dual-target pharmacological pathways and assay selection for the test ligand.

Experimental Protocols & Methodologies

Protocol A: Surface Plasmon Resonance (SPR) for GPR109A Binding Kinetics

Causality & Rationale: GPCRs are inherently unstable outside the lipid bilayer. To accurately measure the direct binding kinetics ( Kd​ , kon​ , koff​ ) of 2-Fluoro-5-isopropoxynicotinic acid without cellular interference, GPR109A must be stabilized. We utilize a mini-G αo​ protein-coupled receptor reconstituted in lipid nanodiscs. This locks the receptor in an active, high-affinity state, ensuring the orthosteric pocket is properly folded to receive the carboxylate and isopropoxy moieties[3].

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip (CM5) into the SPR instrument (e.g., Biacore). Activate the surface using standard EDC/NHS chemistry.

  • Receptor Capture: Immobilize an anti-His antibody to the flow cells. Inject His-tagged GPR109A-nanodisc complex (50 µg/mL in HEPES-buffered saline) to achieve a capture level of ~3000 Response Units (RU). Self-Validation Step: Leave Flow Cell 1 as a reference (anti-His only) to subtract bulk refractive index changes and non-specific binding.

  • Ligand Preparation: Dissolve 2-Fluoro-5-isopropoxynicotinic acid in 100% DMSO, then dilute into the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20) to a final DMSO concentration of exactly 2.0%. Prepare a concentration series (0.1 µM to 50 µM).

  • Kinetic Injection: Inject the ligand series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Solvent Correction & Analysis: Inject a DMSO calibration series (1.5% to 2.5%) to correct for bulk shifts. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract affinity parameters.

Protocol B: Continuous Fluorometric Enzymatic Assay for NAPRT Inhibition

Causality & Rationale: Measuring the direct binding of fragments to enzymes can be challenging if the affinity is weak. Instead, we use a functional biochemical assay. Because the direct product of NAPRT (Nicotinic acid mononucleotide, NAMN) is not naturally fluorescent, we utilize a coupled enzymatic system. The generated NAMN is enzymatically converted to NAD+, which is then utilized by alcohol dehydrogenase to reduce NAD+ to fluorescent NADH[4]. The 2-fluoro modification on our ligand is hypothesized to trap the enzyme in a non-productive state, acting as a competitive inhibitor.

Step-by-Step Methodology:

  • Reagent Master Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM ATP, and 0.5 mM Phosphoribosyl pyrophosphate (PRPP). Add the coupling enzymes: NMNAT (1 U/mL), NAD-synthetase (1 U/mL), and Alcohol Dehydrogenase (2 U/mL) with 1% ethanol.

  • Enzyme & Ligand Pre-incubation: Add recombinant human NAPRT (50 nM final) to a 384-well black microplate. Add 2-Fluoro-5-isopropoxynicotinic acid in a 10-point dose-response format (1 µM to 500 µM). Incubate at room temperature for 15 minutes to allow equilibrium binding. Self-Validation Step: Include a positive control inhibitor (e.g., 2-hydroxynicotinic acid) and a DMSO-only vehicle control[4][5].

  • Reaction Initiation: Initiate the reaction by adding the natural substrate, Nicotinic Acid, at a concentration equal to its Km​ (~2 µM). This ensures the assay is highly sensitive to competitive inhibitors.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor NADH fluorescence continuously for 30 minutes at Ex = 340 nm / Em = 460 nm.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against the log concentration of the ligand to determine the IC50​ using a 4-parameter logistic non-linear regression.

Quantitative Data Synthesis

To benchmark the efficacy of 2-Fluoro-5-isopropoxynicotinic acid, its projected biophysical parameters are compared against the endogenous ligand (Nicotinic Acid). The structural modifications (fluorine and isopropoxy groups) are expected to shift the pharmacological profile, enhancing GPCR affinity while introducing enzymatic inhibition.

ParameterNicotinic Acid (Reference)2-Fluoro-5-isopropoxynicotinic acid (Test Ligand)Primary Assay Method
GPR109A Affinity ( Kd​ ) ~1.5 µM0.1 - 0.5 µM (Enhanced by hydrophobic patch binding)SPR (Nanodisc-stabilized)
GPR109A Activation ( EC50​ ) ~0.1 - 0.3 µM< 0.1 µMcAMP Functional Assay
NAPRT Modulation Substrate ( Km​ ~2 µM)Competitive Inhibitor ( IC50​ 10 - 50 µM)Coupled Fluorometric Assay
Ligand Efficiency (LE) ~0.45~0.35 - 0.40Calculated ( ΔG/NHA​ )

Note: Test ligand values represent projected SAR benchmarks based on the behavior of highly homologous 2-substituted and 5-substituted pyridine-3-carboxylic acid derivatives in established literature[3][4].

References

  • Ligand binding interface of GPR109A. ResearchGate. Available at:[Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. Available at:[Link]

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). ResearchGate. Available at:[Link]

  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. MDPI. Available at:[Link]

  • Structure-based identification and biological characterization of new NAPRT inhibitors. WhiteRose. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-Fluoro-5-isopropoxynicotinic acid amidation

Topic: 2-Fluoro-5-isopropoxynicotinic Acid Amidation Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently guide researchers through the nuances of heteroaromatic functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Fluoro-5-isopropoxynicotinic Acid Amidation

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently guide researchers through the nuances of heteroaromatic functionalization. The synthesis of amides from 2-Fluoro-5-isopropoxynicotinic acid presents a classic chemoselectivity dilemma: achieving the desired carboxylic acid amidation while suppressing the competing Nucleophilic Aromatic Substitution (SNAr) at the highly activated 2-fluoro position.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure your synthesis is a self-validating, high-yielding system.

Mechanistic Insight: The Chemoselectivity Conflict

To optimize this reaction, we must first understand the causality behind the failure modes. The fluorine atom at the C2 position of the pyridine ring is highly electrophilic. The adjacent pyridine nitrogen powerfully stabilizes the anionic Meisenheimer complex formed during nucleophilic attack[1].

When an amine is introduced to the reaction mixture, it acts as a nucleophile for both the activated carbonyl (the desired amidation pathway) and the C2-fluorine (the undesired SNAr pathway). Success relies entirely on kinetic control —accelerating the amidation rate so it vastly outpaces the thermodynamic SNAr displacement.

G cluster_activation Carboxylic Acid Activation SM 2-Fluoro-5-isopropoxynicotinic acid + Amine Activated Activated Intermediate (e.g., OAt ester) SM->Activated Coupling Reagent SideProduct SNAr Byproduct (2-Amino displacement) SM->SideProduct Excess Amine / Heat Product Desired Amide (Target Product) Activated->Product Fast Amidation Activated->SideProduct Competing SNAr

Divergent pathways: Kinetic amidation vs. thermodynamic SNAr in 2-fluoronicotinic acids.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with the loss of fluorine and addition of the amine. Why is this happening? A1: You are observing the SNAr byproduct. The amine is attacking the C2 position, displacing the fluorine. This typically occurs if your carboxylic acid activation step is too slow, if you are using an excess of the amine (>1.1 equivalents), or if the reaction temperature is too high. The 2-fluoro group is exceptionally prone to SNAr due to the electron-withdrawing nature of the pyridine ring[1].

Q2: Which coupling reagents provide the highest chemoselectivity for this specific substrate? A2: To outcompete SNAr, you need a coupling reagent that forms a highly reactive intermediate rapidly.

  • T3P (Propylphosphonic anhydride): Highly recommended. It drives fast amidation with minimal SNAr and offers a simple aqueous workup[2].

  • HATU: Excellent for sterically hindered amines. It forms an active OAt ester that reacts almost instantaneously with amines at 0 °C[3].

  • In situ Acyl Fluorides: Reagents like pentafluoropyridine (PFP) convert the acid to an acyl fluoride. Acyl fluorides are uniquely selective for amidation over SNAr[4].

Q3: Does the choice of base matter? A3: Absolutely. Never use the reactant amine as the base (i.e., do not use 2.0+ equivalents of your coupling amine). Instead, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . These bases deprotonate the carboxylic acid to facilitate activation but are too sterically bulky to participate in SNAr side reactions.

Q4: Can I use Oxalyl Chloride or Thionyl Chloride to make the acid chloride first? A4: It is generally not recommended for 2-fluoronicotinic acids unless strictly controlled. The acid chloride intermediate is so strongly electron-withdrawing that it further activates the C2-fluorine toward SNAr. If you must use this route, the amine must be added dropwise at strictly -20 °C to 0 °C.

Quantitative Data: Condition Optimization

The following table summarizes the expected outcomes when varying reaction conditions for 2-fluoro-pyridine carboxylic acid amidations.

Coupling ReagentBaseTemperatureSolventAmide Yield (%)SNAr Byproduct (%)Recommendation
SOCl₂ (Acid Chloride)TEA60 °CDCM< 30%> 60%Not Recommended (Harsh, high SNAr)
EDC·HCl / HOBtDIPEA25 °CDMF65%20%Acceptable (Moderate chemoselectivity)
HATUDIPEA0 °C to 25 °CDMF85%< 5%Highly Recommended (Fast kinetics)
T3P (50% in EtOAc)DIPEA0 °C to 25 °CEtOAc92%< 2%Optimal (Best chemoselectivity & workup)
Optimized Experimental Protocol: T3P-Mediated Chemoselective Amidation

This self-validating protocol utilizes T3P to ensure kinetic control, maximizing the amidation yield while suppressing C2-fluorine displacement.

Objective: Synthesize 2-Fluoro-5-isopropoxynicotinamide. Scale: 1.0 mmol

Reagents:

  • 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.05 equiv, 1.05 mmol)

  • T3P (50% wt solution in EtOAc, 1.5 equiv, 1.5 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous Ethyl Acetate (EtOAc) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2-Fluoro-5-isopropoxynicotinic acid (1.0 mmol) and anhydrous EtOAc (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) to the suspension and stir for 5 minutes.

    • Causality Note: DIPEA deprotonates the acid to facilitate T3P attack, but its steric bulk prevents it from acting as a nucleophile in an SNAr pathway.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: Lower temperatures exponentially decrease the rate of the thermodynamic SNAr pathway while maintaining the kinetic amidation pathway.

  • Activation: Add the T3P solution (1.5 mmol) dropwise over 10 minutes. Stir for 15 minutes at 0 °C to ensure complete formation of the mixed anhydride intermediate.

  • Amidation: Add the amine (1.05 mmol) dropwise. Maintain the temperature at 0 °C for 1 hour, then gradually remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours until completion (monitor via LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Transfer to a separatory funnel and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality Note: The water-soluble T3P byproducts (phosphonic acids) partition cleanly into the basic aqueous layer, yielding high-purity crude amide without the need for immediate column chromatography.

References
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
  • WO2009126863A2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL
  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity Source: Google Patents URL
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: PMC - NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-5-isopropoxynicotinic Acid Solubility

Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that late-stage lead optimization often introduces bulky, lipophilic functional groups that severely compromise aq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that late-stage lead optimization often introduces bulky, lipophilic functional groups that severely compromise aqueous solubility. 2-Fluoro-5-isopropoxynicotinic acid is a classic example of this "brick dust" phenomenon.

This guide provides a deep-dive root cause analysis, targeted FAQs, and self-validating protocols to overcome the physicochemical liabilities of this specific compound during in vitro and in vivo workflows.

Part 1: Root Cause Analysis — The Chemistry of Precipitation

To solve a solubility issue, we must first understand the causality driven by the molecule's structure. 2-Fluoro-5-isopropoxynicotinic acid is built on a nicotinic acid (pyridine-3-carboxylic acid) scaffold, which is inherently sensitive to pH and polymorphism . However, its specific substitutions create a highly challenging thermodynamic profile:

  • The C2-Fluorine (pKa Shift): Fluorine is highly electronegative. Its inductive electron-withdrawing effect pulls electron density away from the C3-carboxylic acid, significantly lowering the molecule's pKa​ compared to unsubstituted nicotinic acid. While this means it ionizes more readily at physiological pH, the fluorine atom simultaneously increases the overall lipophilicity ( logP ) of the aromatic ring.

  • The C5-Isopropoxy Group (Steric & Hydrophobic Bulk): This bulky aliphatic tail disrupts the ability of water molecules to form an ordered hydration shell around the ionized carboxylate.

  • The "Solvent Shift" Phenomenon: While the compound exhibits enhanced solubility in highly polarizable, hydrogen-bonding organic solvents like DMSO , diluting this DMSO stock into an aqueous buffer causes a rapid solvent shift. The water preferentially hydrogen-bonds with the DMSO, squeezing the hydrophobic drug out of the solvation cavity and triggering rapid nucleation and precipitation .

Part 2: Troubleshooting Workflows & FAQs

Workflow N1 Precipitation Observed 2-Fluoro-5-isopropoxynicotinic acid N2 Check Buffer pH N1->N2 N3 Adjust pH to 7.4 - 8.0 (Salt Formation) N2->N3 pH < 7.0 N4 Add Co-solvents (e.g., 5% DMSO / PEG400) N2->N4 pH ≥ 7.0 N3->N4 Fails N6 Soluble Target Achieved N3->N6 Solved N5 Use Complexation (10-20% HP-β-CD) N4->N5 Fails N4->N6 Solved N5->N6 Solved

Figure 1: Decision tree for troubleshooting 2-Fluoro-5-isopropoxynicotinic acid solubility.

FAQ 1: In Vitro Stock Preparation

Q: I am trying to make a 50 mM stock in DMSO. It requires heating to dissolve, but crashes out as soon as it returns to room temperature. What is wrong? A: You have hit the thermodynamic solubility limit of the unionized species. Furthermore, DMSO is highly hygroscopic; if your DMSO has absorbed atmospheric water, the solubility capacity for the lipophilic isopropoxy group drops exponentially.

  • The Fix: Ensure you are using anhydrous DMSO ( ≤0.005% water). If the compound still resists dissolution, convert it to a sodium salt in situ by adding exactly 1.0 molar equivalent of 1M NaOH to the compound before adding the DMSO. The ionized salt form will remain stable in solution at room temperature .

FAQ 2: Cell Culture Media Dilution

Q: When I dilute my DMSO stock into DMEM (pH 7.4) to a final concentration of 100 µM, I see micro-crystals forming under the microscope. How do I prevent this? A: This is a classic "spring and parachute" failure. The DMSO (the spring) delivers the drug into the media, but without a stabilizing agent (the parachute), the highly hydrophobic C5-isopropoxy group forces the molecule to aggregate and crystallize.

  • The Fix: Add a protein sink. Pre-warm your DMEM and supplement it with 0.1% to 1% Bovine Serum Albumin (BSA) before adding the compound. The hydrophobic binding pockets of BSA will sequester the lipophilic tail of the molecule, acting as a thermodynamic sink and preventing crystallization.

FAQ 3: In Vivo Dosing Vehicles

Q: We need to dose 10 mg/kg intravenously (IV) in mice. Standard 5% DMSO / 95% Saline is precipitating in the syringe. What vehicle should we use? A: IV dosing requires absolute thermodynamic solubility; particulates will cause lethal pulmonary embolisms. Simple co-solvency is insufficient for this molecule at high concentrations. You must use host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The hydrophobic cavity of the cyclodextrin ring perfectly accommodates the bulky isopropoxy-pyridine moiety, shielding it from water, while the exterior hydroxyl groups maintain excellent aqueous solubility .

Part 3: Quantitative Formulation Data

To aid in experimental design, the following table summarizes the expected solubility limits of 2-Fluoro-5-isopropoxynicotinic acid across various standard formulation vehicles.

Formulation VehicleSolubilization MechanismExpected Solubility LimitPrimary Application
100% PBS (pH 7.4) Baseline Ionization <0.1 mg/mL Unsuitable for stock
100% Anhydrous DMSO Polarity / H-bonding >50 mg/mL In vitro stock solutions
5% DMSO + 95% Saline Co-solvency ∼0.5 mg/mL Low-dose in vitro assays
20% HP- β -CD in Saline Host-Guest Complexation >10 mg/mL In vivo IV / PO dosing
0.5% CMC + 0.1% Tween 80 Suspension / WettingN/A (Suspension)In vivo PO dosing only

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol for preparing an in vivo IV formulation incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol: Preparation of a 10 mg/mL IV Formulation using 20% HP- β -CD

Materials Required:

  • 2-Fluoro-5-isopropoxynicotinic acid (API)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M NaOH and 0.1 M HCl

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of PBS (pH 7.4). Vortex until completely clear.

    • Validation Checkpoint 1: The vehicle must be optically transparent with no Schlieren lines.

  • API Addition: Weigh exactly 100 mg of 2-Fluoro-5-isopropoxynicotinic acid and add it to the 8.0 mL cyclodextrin solution.

  • pH Adjustment & Complexation: The addition of the acid will drop the pH, causing the suspension to remain cloudy. Add 0.1 M NaOH dropwise while continuously sonicating the mixture in a water bath at 37°C. Monitor the pH continuously. Stop adding NaOH when the pH reaches 7.5 to 8.0 [[1]]([Link]).

    • Causality Note: The mild heat increases the kinetic rate of inclusion complex formation, while the pH adjustment ionizes the carboxylic acid, drastically increasing the affinity of the lipophilic tail for the cyclodextrin cavity [[2]]([Link]).

  • Volume Adjustment: Once the solution is completely clear, adjust the final volume to exactly 10.0 mL using PBS.

  • Final Validation & Sterilization:

    • Validation Checkpoint 2 (Critical): Transfer 1 mL of the formulation to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absolute absence of a visible pellet confirms complete thermodynamic solubilization. If a pellet is present, complexation is incomplete; return to Step 3 and verify pH.

  • Filter the validated solution through a 0.22 µm PES syringe filter for sterilization prior to IV administration.

References

  • Zhou PP, Sun XB, Qiu WY. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. 2014;11(2):97-108. URL:[Link]

  • Goncalves E, Minas da Piedade ME. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. 2012. URL:[Link]

  • Williams HD, Trevaskis NL, Charman SA, et al. Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. 2013;65(1):315-499. URL:[Link]

  • Madi F, et al. A computational study of the inclusion of β -cyclodextrin and nicotinic acid: DFT, DFT-D, NPA, NBO, QTAIM, and NCI-RDG studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry. 2021. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Fluoro-5-isopropoxynicotinic Acid

Welcome to the Technical Support Center for 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) . This compound is a highly valuable, yet chemically sensitive, building block used in drug discovery and agrochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) . This compound is a highly valuable, yet chemically sensitive, building block used in drug discovery and agrochemical development. Due to the unique electronic environment of the pyridine ring, researchers frequently encounter unexpected degradation during routine analysis and synthetic workflows.

This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot solvent-induced instability, optimize your reaction conditions, and ensure the integrity of your experimental data.

Core Troubleshooting Guide: Solvent-Induced Degradation

Q: Why am I seeing unexpected mass shifts (+12 Da, +14 Da, or +26 Da) when analyzing 2-Fluoro-5-isopropoxynicotinic acid via LC-MS in methanol? A: This is a classic case of solvent-induced degradation. 2-Fluoro-5-isopropoxynicotinic acid features a highly activated 2-fluoropyridine ring. The electron-withdrawing carboxylic acid at the 3-position further depletes electron density at the 2-position, making the carbon-fluorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. In fact, 2-fluoropyridines react up to 320 times faster than their chloro-substituted analogs[2].

When dissolved in methanol, two distinct side reactions occur:

  • SNAr Displacement (+12 Da): Methanol acts as a nucleophile, attacking the 2-position to form an anionic Meisenheimer complex, followed by the elimination of the fluoride ion[3]. This converts the compound to 2-methoxy-5-isopropoxynicotinic acid (Loss of F[-19 Da], Gain of OCH₃ [+31 Da] = Net +12 Da).

  • Fischer Esterification (+14 Da): The carboxylic acid can esterify with methanol, forming the methyl ester (Loss of OH [-17 Da], Gain of OCH₃ [+31 Da] = Net +14 Da).

If both reactions occur simultaneously, you will observe a +26 Da mass shift. Solution: Avoid primary alcohols for analytical stock solutions. Use LC-MS grade Acetonitrile (MeCN) or THF instead.

Q: My compound degrades rapidly when formulated in basic aqueous buffers (pH > 8). What is the mechanism, and how can I prevent it? A: At elevated pH, the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a strong, small nucleophile that readily attacks the electron-deficient 2-position of the pyridine ring[1]. This SNAr reaction displaces the fluorine to yield 2-hydroxy-5-isopropoxynicotinic acid, which rapidly tautomerizes to its more thermodynamically stable pyridone form. Solution: Maintain aqueous solutions at slightly acidic to neutral pH (pH 4–7). If a basic pH is strictly required for solubility, prepare the solution immediately before use and keep it on ice to kinetically slow the SNAr process.

Q: I am using DMSO as a solvent for an amide coupling, but the starting material decomposes as soon as I add my amine base (e.g., DIPEA). Why? A: Polar aprotic solvents like DMSO and DMF are excellent at solvating cations but poor at solvating anions or neutral nucleophiles. This lack of solvation leaves nucleophiles "naked" and highly reactive[4],[5]. While 2-Fluoro-5-isopropoxynicotinic acid is stable in pure DMSO, the moment an amine base (like DIPEA) or a primary/secondary amine reactant is introduced, the polar aprotic solvent drastically accelerates the SNAr reaction[4]. The amine will displace the 2-fluoro group before your intended amide coupling at the 3-carboxylic acid can complete. Solution: If the goal is amide coupling without displacing the fluorine, use a less polar solvent if solubility permits (e.g., DCM), or use a highly sterically hindered base (like 2,6-lutidine) and lower the reaction temperature to 0°C.

Quantitative Data: Solvent Compatibility Matrix

To prevent unintended degradation, consult the following stability matrix before selecting a solvent for your workflows.

SolventSolvent ClassSNAr RiskEsterification RiskRecommended Laboratory Use
Methanol / Ethanol Polar ProticHigh High DO NOT USE for storage or LC-MS analysis.
Water (pH > 8) Polar ProticHigh NoneAvoid basic conditions; restrict to pH 4–7.
DMSO / DMF Polar AproticLow (High with amines)NoneGood for storage; risky for amine couplings.
Acetonitrile (MeCN) Polar AproticLow NoneIdeal for LC-MS and general analytical work.
Dichloromethane (DCM) Non-PolarVery Low NoneExcellent for synthetic steps (e.g., amide couplings).

Mechanistic & Workflow Visualizations

SNAr_Mechanism A 2-Fluoro-5-isopropoxynicotinic acid (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B Methanol (Nucleophile) B->C Addition D 2-Methoxy-5-isopropoxynicotinic acid (Product) C->D Rearomatization E Fluoride Ion (Leaving Group) C->E Elimination

Fig 1. SNAr mechanism of 2-Fluoro-5-isopropoxynicotinic acid in methanol.

Solvent_Selection Start Select Solvent for 2-Fluoro-5-isopropoxynicotinic acid Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Start->Aprotic NonPolar Non-Polar / Weakly Polar (DCM, THF, Toluene) Start->NonPolar Risk1 High Risk: SNAr Displacement & Esterification Protic->Risk1 Risk2 Conditional Risk: Stable ONLY IF no nucleophiles/bases present Aprotic->Risk2 Risk3 Safe: High stability, but check solubility NonPolar->Risk3

Fig 2. Decision tree for solvent selection to prevent unintended degradation.

Experimental Protocols

Protocol A: Preparation of Stable Analytical Stock Solutions (LC-MS/NMR)

Objective: Dissolve the compound for analytical verification without inducing solvolysis or esterification.

  • Weigh 1.0 mg of 2-Fluoro-5-isopropoxynicotinic acid into a clean, dry glass vial.

  • Add 1.0 mL of anhydrous Acetonitrile (for LC-MS) or CD₃CN (for NMR). Strictly avoid Methanol or CD₃OD.

  • Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature (do not exceed 25°C) for 1 minute.

  • For LC-MS mobile phases, use Water/Acetonitrile gradients supplemented with 0.1% Formic Acid. The acidic environment safely suppresses unwanted nucleophilic attack by water.

  • Store the stock solution at -20°C. Discard after 30 days to ensure absolute data integrity.

Protocol B: Controlled SNAr Displacement of the 2-Fluoro Group

Objective: Intentionally substitute the 2-fluoro group with a secondary amine (e.g., morpholine) for synthetic elaboration[1].

  • To a dry, round-bottom flask under an inert atmosphere (N₂), add 2-Fluoro-5-isopropoxynicotinic acid (1.0 equiv).

  • Dissolve in anhydrous DMF to achieve a concentration of 0.2 M.

  • Add the secondary amine (e.g., morpholine, 1.2 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Stir the reaction mixture at 80°C for 2–4 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with Ethyl Acetate, and wash 3x with brine to remove the DMF solvent.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-amino substituted product.

Frequently Asked Questions (FAQs)

Q: Can I use 2-Fluoro-5-isopropoxynicotinic acid in a Suzuki cross-coupling reaction? A: Yes, but with extreme caution. Standard Suzuki conditions involve a palladium catalyst, a boronic acid, and an aqueous base (e.g., Na₂CO₃ in water/dioxane) at elevated temperatures. Under these conditions, the 2-fluoro group is highly susceptible to hydrolysis (SNAr by hydroxide) before the cross-coupling can occur[3]. To mitigate this, use anhydrous conditions with a non-nucleophilic base (e.g., Cs₂CO₃ in anhydrous toluene/DMF) or perform the coupling at the lowest possible temperature.

Q: Is the isopropoxy group at the 5-position stable? A: The isopropoxy ether is generally highly stable under standard basic, neutral, and mildly acidic conditions. However, it will undergo cleavage to form a 5-hydroxy derivative if exposed to strong Lewis acids (e.g., BBr₃) or strong hydrohalic acids (e.g., concentrated HBr or HI) at elevated temperatures.

References

  • [4] Title: SN2 Reaction Mechanism - The Effect of Solvent on SN2 Reactions Source: Chemistry Steps URL:

  • [5] Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL:

  • [3] Title: Preventing side reactions in nucleophilic substitutions of fluoropyridines Source: BenchChem URL:

  • [1] Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines Source: BenchChem URL:

  • [2] Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL:

Sources

Optimization

Troubleshooting 2-Fluoro-5-isopropoxynicotinic acid crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7). As a Senior Application Scientist, I approach the crystallization of this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7).

As a Senior Application Scientist, I approach the crystallization of this specific molecule by first analyzing its structural dichotomy. The isopropoxy group at the 5-position introduces significant lipophilicity and steric bulk, which directly competes with the highly polar, hydrogen-bonding capable carboxylic acid at the 3-position. Furthermore, the 2-fluoro substitution withdraws electron density from the pyridine ring, altering the pKa of the nitrogen. This unique combination frequently leads to a miscibility gap in polar/non-polar solvent mixtures, making this compound notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

This guide is structured to provide field-proven, causality-driven solutions. Every protocol described herein is a self-validating system —meaning it includes built-in analytical checkpoints to ensure the thermodynamic state of your reactor is correct before you proceed to the next step.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: My crystallization yields a biphasic emulsion (oiling out) instead of a solid suspension. Why does this happen, and how do I prevent it?

The Causality: Oiling out occurs when the generation of supersaturation outpaces the kinetics of crystal nucleation, forcing the solute to separate into a solute-rich liquid phase rather than a rigid crystal lattice[1]. For 2-Fluoro-5-isopropoxynicotinic acid, adding a highly polar anti-solvent (like water) to a solution (like isopropanol) causes the hydrophobic isopropoxy groups to aggregate rapidly. If the temperature is near or above the glass transition temperature of this solute-rich phase, it forms an oil[2]. To prevent this, we must bypass the miscibility gap by strictly controlling the driving force (supersaturation) via an optimized seeding strategy.

G Start Undersaturated Solution (High Temp) Cooling Cooling into Metastable Zone Start->Cooling Branch Supersaturation Control Cooling->Branch Oiling Rapid Cooling / No Seeds (Liquid-Liquid Phase Separation) Branch->Oiling High Driving Force Seeding Add Seed Crystals (Controlled Supersaturation) Branch->Seeding Low Driving Force Amorphous Amorphous Solid / Impurities Oiling->Amorphous Crystal Nucleation & Growth (High Purity Crystals) Seeding->Crystal

Thermodynamic pathways: LLPS (Oiling Out) vs. Controlled Seeded Crystallization.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

  • Dissolution: Dissolve crude 2-Fluoro-5-isopropoxynicotinic acid in Isopropanol (IPA) at 60°C to achieve a concentration of 80 mg/mL.

  • Filtration: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated reactor to remove heterogeneous nucleants.

  • Anti-solvent Addition (Phase 1): Slowly dose Water (anti-solvent) at a rate of 0.1 mass equivalents per hour until the solution reaches the lower boundary of the metastable zone (approximately 15% v/v water).

  • Seeding: Introduce 1-2 wt% of crystalline 2-Fluoro-5-isopropoxynicotinic acid seeds (pre-milled to 20-50 µm) suspended in a small volume of IPA.

  • Validation Checkpoint: Hold the temperature at 60°C for 60 minutes. Visual Validation: The seed bed must remain suspended and undissolved. If the seeds dissolve, the system is undersaturated; you must cool the solution by an additional 2°C, hold for 15 minutes, and re-seed.

  • Anti-solvent Addition (Phase 2): Once the seed bed is validated, resume water addition at a controlled rate of 0.2 mass equivalents per hour until a final IPA:Water ratio of 1:2 is achieved.

  • Cooling & Isolation: Cool the suspension linearly to 5°C over 4 hours (0.23°C/min). Filter via a Büchner funnel, wash with cold 1:2 IPA:Water, and dry under vacuum at 45°C.

Section 2: Modulating Crystal Habit and Polymorphism

Q: The isolated crystals are fine needles that filter poorly and trap solvent. How can I shift the habit to more equant, block-like crystals?

The Causality: Nicotinic acid derivatives are notorious for forming 1D hydrogen-bonded chains (catemers) through their carboxylic acid moieties, leading to rapid crystal growth along a single axis (needle habit)[3]. The steric bulk of the 5-isopropoxy group further inhibits lateral face growth. By shifting from a highly protic solvent (which disrupts lateral hydrogen bonding) to an aprotic or moderately polar solvent system, we can encourage dimerization over catemer formation, promoting growth along the secondary and tertiary axes.

Quantitative Data: Solvent Selection Matrix for 2-Fluoro-5-isopropoxynicotinic Acid

Solvent SystemDielectric Constant (ε)Est. Sol. @ 25°C (mg/mL)Est. Sol. @ 60°C (mg/mL)Expected Crystal HabitLLPS Risk
Water80.1< 215Fine NeedlesHigh
Ethanol24.545> 150PrismsLow
Isopropanol (IPA)18.32085Blocks/PlatesLow
Ethyl Acetate6.0535Thin PlatesModerate
Toluene2.4< 15N/A (Antisolvent)N/A

To actively correct a needle-like habit during an ongoing process, we utilize Ostwald Ripening (Temperature Cycling) . This thermodynamic process selectively dissolves the high-energy surfaces of fine needles at elevated temperatures and redeposits the solute onto the more stable, equant faces during cooling.

G N1 Initial Nucleation (Mixed Crystal Sizes) N2 Heat to T_max (Dissolve Fines) N1->N2 N3 Hold at T_max (Equilibration) N2->N3 N4 Cool to T_min (Growth on Large Crystals) N3->N4 N5 Repeat Cycle (3-5 times) N4->N5 N5->N2 Cycle N6 Final Isolation (Uniform Block Crystals) N5->N6 Complete

Temperature Cycling (Ostwald Ripening) workflow for crystal habit modification.

Self-Validating Protocol: Temperature Cycling

  • Suspend the needle-like crystals in Ethyl Acetate at 20°C (slurry concentration ~50 mg/mL).

  • Heat the slurry to 65°C at 1°C/min. Hold for 30 minutes.

  • Cool the slurry to 20°C at a slow rate of 0.1°C/min. Hold for 60 minutes.

  • Repeat the heating/cooling cycle 3 times.

  • Validation Checkpoint: After the 3rd cycle, extract a 1 mL slurry sample and observe under an optical microscope. Analytical Validation: If the aspect ratio of the crystals is still >5:1 (needle-like), execute two additional heating/cooling cycles. If the aspect ratio is <3:1 (block-like), proceed to step 6.

  • Cool to 5°C, hold for 2 hours, and filter.

Section 3: Frequently Asked Questions (FAQs)

Q: I am experiencing low recovery (<60%) despite cooling to 0°C. How can I optimize the yield without compromising the purity? A: Low recovery is typically a function of a flat solubility curve in your chosen solvent. Because the 2-fluoro group increases the acidity of the molecule, it remains highly soluble in protic solvents even at low temperatures. Switch to a reactive crystallization approach or a steeper co-solvent system (e.g., Ethyl Acetate/Heptane). By dissolving the compound in Ethyl Acetate and using Heptane as a hard anti-solvent, you can drive the solubility at 0°C down to <2 mg/mL, pushing recoveries above 90% while rejecting des-fluoro impurities into the mother liquor[4].

Q: Can I use basic alumina chromatography to pre-purify this compound before crystallization? A: No. Because 2-Fluoro-5-isopropoxynicotinic acid contains a free carboxylic acid, it will bind irreversibly to basic alumina. If pre-crystallization chromatography is absolutely necessary to remove tarry byproducts, use silica gel with a highly polar, slightly acidic mobile phase (e.g., Dichloromethane : Methanol : Acetic Acid at 90:9:1) to keep the carboxylic acid protonated and prevent peak tailing[5].

Q: What is the recommended drying temperature for the isolated wet cake? A: Do not exceed 50°C. While the melting point of the pure compound is significantly higher, the presence of residual solvents (especially water or IPA) can depress the melting point of the wet cake, leading to localized melting or "oiling out" during the drying phase[2]. Dry under high vacuum (<50 mbar) at 40-45°C until a constant weight is achieved.

References

  • Mettler Toledo. "Oiling Out in Crystallization". mt.com. URL:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". blogspot.com. URL:[Link]

  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid". mdpi.com. URL:[Link]

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process". researchgate.net. URL:[Link]

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Troubleshooting

Preventing decomposition of 2-Fluoro-5-isopropoxynicotinic acid during reactions

Welcome to the technical support center for 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. By understanding its stability profile and potential reaction pitfalls, you can optimize your synthetic routes and prevent unwanted decomposition.

Understanding the Stability of 2-Fluoro-5-isopropoxynicotinic Acid

2-Fluoro-5-isopropoxynicotinic acid is a trifunctional molecule, and each functional group presents a unique set of reactivity and stability considerations. The primary modes of decomposition observed during reactions are:

  • Hydrolysis of the C2-Fluorine Bond: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly by water or hydroxide, to form the corresponding 2-hydroxypyridine. This is often exacerbated by elevated temperatures and non-anhydrous conditions.[1][2]

  • Decarboxylation: While aromatic carboxylic acids are relatively stable, decarboxylation can be induced under harsh thermal conditions or in the presence of certain catalysts.[3]

  • Cleavage of the Isopropoxy Ether: The isopropoxy group is generally stable, but can be cleaved under strongly acidic conditions, which might be employed during reaction workup.[4]

  • Side Reactions during Amide Coupling: The choice of coupling reagents and conditions can lead to various side products or decomposition of the starting material.[5]

The recommended storage condition for this compound is 2-8°C, which indicates a potential for degradation over time at room temperature.[6]

Troubleshooting Guide & FAQs

This section addresses common problems encountered when using 2-Fluoro-5-isopropoxynicotinic acid in various chemical transformations.

Q1: I am attempting an amide coupling reaction with 2-Fluoro-5-isopropoxynicotinic acid, but I am observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material (2-hydroxy-5-isopropoxynicotinic acid). What is causing this and how can I prevent it?

A1: This is a classic case of hydrolysis of the 2-fluoro group. The presence of trace amounts of water in your reaction mixture is the most likely culprit.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Anhydrous Conditions are Critical:

    • Solvents: Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for these types of reactions.[2][7]

    • Reagents: Ensure your amine and any additives are dry. If using a salt form of the amine, ensure it is not a hydrate.

    • Glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Choice of Base: The base used to deprotonate the carboxylic acid or neutralize the amine salt can influence the extent of hydrolysis.

    • Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

    • Avoid strong bases like NaOH or KOH in the reaction mixture, as they can directly promote hydrolysis.

  • Temperature Control: Perform the reaction at the lowest effective temperature. While some reactions may require heating to proceed at a reasonable rate, excessive heat can accelerate the hydrolysis of the C-F bond.[2]

Q2: My amide coupling reaction is sluggish, and upon heating to drive it to completion, I see multiple unidentified byproducts in my LC-MS analysis. What are the potential decomposition pathways?

A2: Elevated temperatures can trigger several decomposition pathways for this molecule.[8] Beyond the hydrolysis mentioned in Q1, you should consider:

  • Thermal Decarboxylation: Nicotinic acids can undergo decarboxylation at high temperatures.[9] If you observe a byproduct with a mass corresponding to 2-fluoro-5-isopropoxypyridine, this is a likely side reaction. To mitigate this, try to keep the reaction temperature below 80°C if possible.

  • Reaction with Coupling Reagents: Some coupling reagents can be unstable at higher temperatures or can participate in side reactions. For example, uronium/aminium-based reagents like HATU can react with the amine to form a guanidinium byproduct.

  • Solvent Decomposition: Solvents like DMF can decompose at high temperatures, especially in the presence of acids or bases, leading to the formation of dimethylamine, which can act as a nucleophile and displace the fluorine atom.[10]

Troubleshooting Strategy:

  • Optimize Coupling Reagent: Switch to a more reactive coupling reagent that works efficiently at lower temperatures. Phosphonium reagents like PyBOP or BOP are often effective.[11]

  • Stepwise Activation: Activate the carboxylic acid at a low temperature (e.g., 0°C) with the coupling reagent before adding the amine. This can sometimes improve the reaction efficiency and reduce side reactions.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[12]

Q3: I used a strong acid (e.g., HCl) in my workup to remove excess amine, and now I'm seeing a byproduct that appears to have lost the isopropoxy group. Is this possible?

A3: Yes, this is a known reaction. Ethers can be cleaved under strongly acidic conditions, particularly with HBr or HI, but it can also occur with other strong acids at elevated temperatures.[4] The isopropoxy group, being a secondary ether, can be protonated by the strong acid, making it a good leaving group (isopropanol). This is followed by nucleophilic attack on the carbon atom of the C-O bond.

Preventative Measures:

  • Use a Milder Acidic Wash: If an acidic wash is necessary, use a dilute solution of a weaker acid, like saturated ammonium chloride solution, or perform the wash at a low temperature (0°C).

  • Alternative Purification: Consider alternative purification methods that do not require a strongly acidic workup, such as column chromatography or crystallization.

Visualizing Decomposition Pathways

The following diagram illustrates the primary decomposition pathways for 2-Fluoro-5-isopropoxynicotinic acid under various reaction conditions.

DecompositionPathways Start 2-Fluoro-5-isopropoxynicotinic acid Hydrolysis 2-Hydroxy-5-isopropoxynicotinic acid Start->Hydrolysis H₂O / Base or Acid (Heat) Decarboxylation 2-Fluoro-5-isopropoxypyridine Start->Decarboxylation High Heat (e.g., > 150°C) EtherCleavage 2-Fluoro-5-hydroxynicotinic acid Start->EtherCleavage Strong Acid (e.g., HBr, HI) AmideProduct Desired Amide Product Start->AmideProduct Amine, Coupling Reagent (Optimized Conditions)

Caption: Key decomposition routes for 2-Fluoro-5-isopropoxynicotinic acid.

Recommended Protocols

Protocol 1: General Amide Coupling with Minimal Decomposition

This protocol is optimized to minimize hydrolysis and thermal decomposition.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-5-isopropoxynicotinic acid (1.0 eq.) in anhydrous DMF (0.1 M).

  • Activation: Cool the solution to 0°C. Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at 0°C for 15-30 minutes.

  • Amine Addition: Add a solution of the desired amine (1.0-1.2 eq.) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Coupling Conditions
Coupling ReagentTemperature (°C)Common Side ProductsMitigation Strategy
HATU/DIPEA 0 to RTGuanidinium byproduct, HydrolysisStepwise addition at 0°C, strictly anhydrous conditions.
EDC/HOBt 0 to RTHydrolysisEnsure high purity, anhydrous reagents.[5]
PyBOP RTHydrolysisUse in a well-dried aprotic solvent.[11]

Logical Troubleshooting Workflow

If you are experiencing low yields or multiple byproducts, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Yield / Impure Product Check_Hydrolysis LC-MS shows mass of 2-hydroxy byproduct? Start->Check_Hydrolysis Anhydrous Implement Strict Anhydrous Conditions Check_Hydrolysis->Anhydrous Yes Check_Decarboxylation LC-MS shows mass of decarboxylated product? Check_Hydrolysis->Check_Decarboxylation No Anhydrous->Check_Decarboxylation Lower_Temp Lower Reaction Temperature Check_Decarboxylation->Lower_Temp Yes Check_Ether_Cleavage LC-MS shows mass of isopropoxy-cleaved product? Check_Decarboxylation->Check_Ether_Cleavage No Lower_Temp->Check_Ether_Cleavage Milder_Workup Use Milder Acidic Workup (e.g., NH₄Cl) Check_Ether_Cleavage->Milder_Workup Yes Optimize_Coupling Re-evaluate Coupling Reagent and Base Check_Ether_Cleavage->Optimize_Coupling No Milder_Workup->Optimize_Coupling Success Improved Yield and Purity Optimize_Coupling->Success

Caption: A step-by-step guide to troubleshooting common reaction issues.

References

  • AKJournals. (n.d.). Thermal decomposition of nicotinate complexes of cobalt and nickel in dynamic nitrogen atmosphere. [Link]

  • Journal of Research in Pharmacy. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • ChemistrySelect. (2025). Methanolysis of Fluoropyridine Aminals. [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • MDPI. (2022). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. [Link]

  • Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]

  • PMC. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PMC. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
  • PMC. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • MDPI. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. [Link]

  • PMC. (n.d.). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. [Link]

  • MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • PMC. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. [Link]

  • ChemRxiv. (n.d.). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. [Link]

  • The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. [Link]

  • PMC. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. [Link]

  • PMC. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. [Link]

  • MDPI. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

Sources

Optimization

Enhancing the reactivity of 2-Fluoro-5-isopropoxynicotinic acid

Technical Support Center: 2-Fluoro-5-isopropoxynicotinic acid Welcome to the technical support guide for 2-Fluoro-5-isopropoxynicotinic acid (CAS 1370025-60-7). This document is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro-5-isopropoxynicotinic acid

Welcome to the technical support guide for 2-Fluoro-5-isopropoxynicotinic acid (CAS 1370025-60-7). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into enhancing the reactivity of this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The unique structure of this reagent—featuring a highly activated C2-fluoro position, a C3-carboxylic acid, and a C5-isopropoxy group—offers multiple avenues for derivatization but also presents specific challenges. This guide is structured into two main sections covering the primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and Carboxylic Acid Coupling.

Section 1: Enhancing Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing nature of both the ring nitrogen and the adjacent carboxylic acid group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2] However, achieving high yields and clean conversions requires careful optimization of reaction parameters.

Frequently Asked Questions (SNAr)

Question 1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or shows no conversion. What are the primary causes and how can I fix it?

Answer: A low or incomplete conversion in an SNAr reaction with 2-Fluoro-5-isopropoxynicotinic acid is typically traced back to one of four key factors: insufficient nucleophilicity, inappropriate solvent choice, suboptimal temperature, or issues with the base.

  • Causality: The SNAr mechanism is a two-step process: nucleophilic attack to form a Meisenheimer complex, followed by the elimination of the fluoride ion.[1] The first step is often rate-limiting. If the nucleophile is not strong enough or is hindered, it will not attack the electron-deficient C2 position effectively. Furthermore, for neutral nucleophiles like alcohols or amines, a base is required to generate the more potent alkoxide or deprotonate the ammonium species formed after the initial attack. The solvent must be able to support the charged intermediates and solubilize the reagents.[2][3]

  • Troubleshooting Steps:

    • Enhance Nucleophilicity with a Stronger Base: For alcohol nucleophiles, ensure you are using at least one equivalent of a strong, non-nucleophilic base to generate the alkoxide in situ. For amine nucleophiles, a base is needed to neutralize the HF produced. If a weak base like K₂CO₃ is ineffective, consider stronger alternatives.

    • Optimize the Solvent: Switch to a high-boiling, polar aprotic solvent. These solvents excel at solvating the cation of the base (e.g., K⁺, Na⁺, Cs⁺), leaving the anionic nucleophile "naked" and more reactive.[2]

    • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4][5] Incrementally increase the temperature, monitoring by TLC or LC-MS for product formation and potential decomposition. Microwave heating can also be effective for accelerating these reactions.[6]

    • Ensure Anhydrous Conditions: Water can quench strong bases and compete as a nucleophile, leading to the formation of the corresponding hydroxypyridine byproduct.[2][3] Always use anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar).

ParameterInitial Condition (Low Conversion)Recommended OptimizationRationale
Base K₂CO₃, Et₃NNaH, KOtBu, Cs₂CO₃Generates a more reactive nucleophile (alkoxide/amide).[2]
Solvent THF, DichloromethaneDMSO, DMF, NMP, DioxaneBetter solubilizes reagents and stabilizes charged intermediates.[7]
Temperature Room Temperature to 50 °C80 °C to 140 °C (or Microwave)Provides sufficient energy to overcome the activation barrier.[4][5]

Question 2: I am observing significant byproduct formation, particularly the hydroxypyridine derivative. How can I improve selectivity?

Answer: The formation of 2-hydroxy-5-isopropoxynicotinic acid is a classic sign of hydrolysis. This occurs when water is present in the reaction, either as a contaminant or generated in situ, and acts as a nucleophile.

  • Causality: The C2 position is highly electrophilic, and water, especially in the presence of a base, can compete with your desired nucleophile. This is particularly problematic at elevated temperatures where the rate of hydrolysis can increase significantly.[3]

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. If using a solid base like K₂CO₃, dry it in an oven before use.

    • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment to exclude atmospheric moisture.[1]

    • Choice of Base: Avoid using aqueous base solutions. If using a hydroxide base is unavoidable, consider a phase-transfer catalyst to minimize the concentration of water in the organic phase. A better approach is to use non-hydroxide bases like metal hydrides (NaH) or carbonates (Cs₂CO₃).

    • Order of Addition: For alcohol-based nucleophiles, pre-form the alkoxide by adding the alcohol to a suspension of a strong base (e.g., NaH) in an anhydrous solvent before adding the 2-fluoro-5-isopropoxynicotinic acid. This ensures the more potent alkoxide is the dominant nucleophile present.

SNAr_Troubleshooting_Workflow Start Low SNAr Conversion/ Yield? Check_Base Is the Base Strong Enough? (e.g., NaH, KOtBu) Start->Check_Base No Check_Solvent Is the Solvent Polar Aprotic? (e.g., DMSO, DMF) Check_Base->Check_Solvent Yes Optimize_Base Action: Switch to Stronger Base (e.g., Cs2CO3) Check_Base->Optimize_Base No Check_Temp Is Temperature >80 °C? Check_Solvent->Check_Temp Yes Optimize_Solvent Action: Switch to DMSO or NMP Check_Solvent->Optimize_Solvent No Check_Anhydrous Are Conditions Anhydrous? Check_Temp->Check_Anhydrous Yes Optimize_Temp Action: Increase Temp. or Use Microwave Check_Temp->Optimize_Temp No Optimize_Anhydrous Action: Dry Solvents/ Use Inert Atmosphere Check_Anhydrous->Optimize_Anhydrous No Success Problem Solved Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Optimize_Anhydrous->Success

Figure 1: Troubleshooting workflow for low-yielding SNAr reactions.

Section 2: Optimizing Carboxylic Acid Activation and Coupling

The carboxylic acid group is a key handle for derivatization, most commonly through amide bond formation. Direct condensation of the carboxylic acid with an amine is generally inefficient because it forms a non-reactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[9]

Frequently Asked Questions (Amide Coupling)

Question 3: My amide coupling reaction has a low yield, and I recover mostly starting material. How can I improve the activation step?

Answer: Low yields in amide coupling reactions often point to inefficient activation of the carboxylic acid or decomposition of the activated intermediate. The choice of coupling reagent and additives is critical for success.[10]

  • Causality: Amide bond formation involves converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents like carbodiimides (EDC, DCC) or uronium/aminium salts (HATU, HBTU) form highly reactive intermediates (e.g., O-acylisourea, active esters).[11][12] If this intermediate is not formed efficiently or is unstable and reverts to the starting material before the amine can react, the overall yield will be low. The electron-deficient nature of the pyridine ring in your substrate can make the carboxyl group slightly less nucleophilic, potentially slowing the initial activation step.

  • Troubleshooting Steps:

    • Select a More Potent Coupling Reagent: If a standard carbodiimide like EDC is failing, switch to a more powerful uronium or phosphonium-based reagent. HATU is particularly effective as it forms a highly reactive HOAt active ester with minimal risk of racemization.[12]

    • Incorporate Additives: When using carbodiimides, always include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives trap the initial O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This minimizes side reactions and increases the lifetime of the activated species, allowing more time for the amine to react.[13]

    • Use a Non-Nucleophilic Base: A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to neutralize the acids present and ensure the amine nucleophile remains in its free, unprotonated form.[13] Use 1.5-2.0 equivalents.

    • Control Order of Addition: For many modern coupling reagents, a short "pre-activation" step is beneficial. Stir the carboxylic acid, coupling reagent, and base (if applicable) in the solvent for 5-15 minutes before adding the amine. This allows the active ester to form before the nucleophile is introduced.

Reagent ClassExamplesAdditive Required?Base Required?Performance Notes
Carbodiimides EDC, DCC, DICStrongly Recommended (HOBt, Oxyma)[13]Yes (for amine salts)Cost-effective, but can lead to side reactions without additives.[12]
Uronium/Aminium HATU, HBTU, TBTUNo (already incorporated)Yes (DIPEA, NMM)[13]High efficiency, fast reactions, low racemization.[11][12]
Phosphonium PyBOP, PyAOPNo (already incorporated)Yes (DIPEA, NMM)Very effective, especially for hindered couplings.[11]
Other T3P®, COMUVariesYes (DIPEA, NMM)Modern reagents with high efficiency and improved safety profiles.[11][13]

Question 4: My reaction is complete, but purification is difficult due to byproducts from the coupling reagent. What can I do?

Answer: This is a common issue, particularly with carbodiimide reagents. The byproducts (ureas) can often have similar polarities to the desired product, complicating chromatographic purification.

  • Causality: Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble and can often be filtered off.[12] However, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a water-soluble urea byproduct (EDU), which is designed to be removed with an aqueous workup. If the workup is incomplete, this byproduct will persist.

  • Troubleshooting & Purification Strategy:

    • Switch to a "Workup-Friendly" Reagent: EDC is the preferred carbodiimide for this reason. Its urea byproduct is soluble in water.

    • Implement an Acid/Base Wash: A thorough aqueous workup is key. After the reaction, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and perform sequential washes with a mild acid (e.g., 5% citric acid or 1M HCl) to remove excess base and the amine-containing urea byproduct, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt.

    • Consider an Alternative Reagent Class: Reagents like T3P® (propylphosphonic anhydride) produce byproducts that are typically water-soluble and easily removed during an aqueous workup.

Amide_Coupling_Decision_Tree Start Need to Form an Amide Bond Standard Standard Coupling Start->Standard Hindrance Are Substrates Sterically Hindered? Cost Is Cost a Major Constraint? Hindrance->Cost No Use_HATU Use HATU, PyAOP, or COMU Hindrance->Use_HATU Yes Use_EDC Use EDC/Oxyma Cost->Use_EDC Yes Use_HBTU Use HBTU or T3P® Cost->Use_HBTU No Standard->Hindrance Check Sterics

Figure 2: Decision tree for selecting an amide coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a dry round-bottom flask under an inert atmosphere (N₂), add 2-Fluoro-5-isopropoxynicotinic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of 0.2 M.

  • Add the desired primary or secondary amine nucleophile (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve 2-Fluoro-5-isopropoxynicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a dry flask under an inert atmosphere (N₂).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) and continue to stir at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • University of Calgary. (n.d.). Chapter 27: Peptide synthesis. University of Calgary Chemistry Department. [Link]

  • Chemistry LibreTexts. (2022). 5.13: Peptide and Protein Synthesis. Chemistry LibreTexts. [Link]

  • Beier, P. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. National Institutes of Health. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling? Reddit r/Chempros. [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Reddit. (2023). SNAr troubleshooting. Reddit r/AskChemistry. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Vale, E. L., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for 2-Fluoro-5-isopropoxynicotinic Acid Purity Analysis

Welcome to the Technical Support Center for analytical method development. Analyzing the purity of 2-Fluoro-5-isopropoxynicotinic acid presents unique chromatographic challenges due to its zwitterionic nature and the str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. Analyzing the purity of 2-Fluoro-5-isopropoxynicotinic acid presents unique chromatographic challenges due to its zwitterionic nature and the structural similarity of its synthetic impurities. This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust, regulatory-compliant purity analysis.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing, and how can I correct it?

The Causality: Peak tailing in pyridine derivatives is primarily caused by secondary interactions between the basic pyridine nitrogen and unreacted, acidic silanol groups on the silica-based stationary phase. While the fluorine atom at the 2-position withdraws electron density and lowers the pKa of the pyridine nitrogen compared to standard nicotinic acid, the molecule still exhibits zwitterionic behavior at neutral pH[1]. The Resolution: You must suppress ionization to ensure a single, neutral species interacts with the stationary phase. Lower the mobile phase pH to ~2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or a strong phosphate buffer. This pH is well below the pKa of the carboxylic acid (~2.0), fully protonating the molecule. The TFA also acts as an ion-pairing agent, masking residual silanol interactions and yielding sharp, Gaussian peak shapes.

Q2: My method fails to resolve 2-Fluoro-5-isopropoxynicotinic acid from its des-fluoro impurity (5-isopropoxynicotinic acid). What stationary phase should I use?

The Causality: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Because the substitution of a hydrogen atom for a fluorine atom does not drastically alter the hydrodynamic volume of the molecule, C18 columns often fail to differentiate the two, leading to co-elution. The Resolution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and charge-transfer interactions. The highly electronegative C-F bond in the analyte interacts strongly with the fluorinated stationary phase, drastically improving the resolution ( Rs​>2.0 ) of fluorinated versus non-fluorinated analogs.

Q3: How do I ensure my purity method complies with regulatory standards for drug development?

The Causality: Regulatory bodies require proof that an analytical method is "fit for purpose" to prevent adulterated or degraded APIs from reaching clinical trials. The Resolution: Your method must be validated according to the [2]. This framework mandates the demonstration of specificity (baseline resolution of all impurities), linearity, accuracy, precision, and the establishment of a rigorous Limit of Quantitation (LOQ)[2][3].

Part 2: Visual Troubleshooting & Method Development Logic

MethodDev Start Initiate Purity Method Dev Target: 2-Fluoro-5-isopropoxynicotinic acid Phase1 Stationary Phase Selection (PFP preferred over C18) Start->Phase1 Phase2 Optimize Mobile Phase pH (pH 2.5 to suppress ionization) Phase1->Phase2 Phase3 Gradient Optimization (MeCN/H2O + 0.1% TFA) Phase2->Phase3 Decision SST Resolution > 2.0 for all impurities? Phase3->Decision Val Proceed to ICH Q2(R2) Validation Decision->Val Yes Refine Refine Gradient / Temp or Change Column Decision->Refine No Refine->Phase2

Caption: Workflow for developing and validating a purity method for fluorinated nicotinic acids.

Troubleshooting Issue Chromatographic Issue: Poor Peak Shape / Co-elution Check1 Is it Peak Tailing (Tf > 1.5)? Issue->Check1 TailYes Check pH & Buffer Ensure pH < pKa - 2 Check1->TailYes Yes TailNo Is it Co-elution with Des-fluoro impurity? Check1->TailNo No CoYes Switch to PFP Column (Enhances F-interactions) TailNo->CoYes Yes CoNo Check Sample Diluent Match initial mobile phase TailNo->CoNo No

Caption: Troubleshooting logic tree for resolving peak tailing and co-elution in pyridine derivatives.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, analytical protocols must be self-validating. The following UHPLC methodology incorporates an intrinsic System Suitability Test (SST) as a logical gatekeeper. If the SST fails, the sequence automatically aborts, preventing the generation of invalid purity data.

Protocol: Optimized UHPLC Purity Analysis Workflow

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Filters through 0.2 µm PTFE to prevent pump cavitation).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 95% Water / 5% Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents sample solvent-induced band broadening at the column head.

Step 2: System Equilibration

  • Install a PFP UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate the system at 5% B for 15 column volumes until the baseline UV absorbance (at 265 nm) drift is < 1 mAU/min.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

  • Inject an SST resolution mixture containing 2-Fluoro-5-isopropoxynicotinic acid (API) and 5-isopropoxynicotinic acid (des-fluoro impurity) at 0.1 mg/mL[4].

  • Acceptance Criteria: The system must automatically calculate a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5. If these criteria are not met, the sequence must halt for troubleshooting.

Step 4: Sample Injection & Bracketing

  • Inject blank diluent to confirm the absence of carryover.

  • Inject unknown samples. Bracket every 10 sample injections with a continuous calibration verification (CCV) standard. The CCV area must remain within ±2.0% of the initial SST injection to validate ongoing system stability.

Step 5: Data Processing & ICH Q2(R2) Compliance Check

  • Integrate peaks using a signal-to-noise (S/N) threshold of >10 for the Limit of Quantitation (LOQ)[2][5]. Report impurities as area percent relative to the main peak.

Part 4: Quantitative Data & Method Parameters

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValueChromatographic Implication
pKa (Carboxylic Acid) ~2.0Requires mobile phase pH < 2.0 to prevent partial ionization and peak splitting.
pKa (Pyridine Nitrogen) ~3.5Susceptible to silanol interactions; requires end-capped columns or ion-pairing agents.
LogP ~1.8Moderate hydrophobicity; requires a gradient starting at low organic composition (e.g., 5% B).

Table 2: Self-Validating UHPLC Gradient Program

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09550.4
1.09550.4
6.040600.4
7.510900.4
8.09550.4
10.09550.4

Table 3: System Suitability Test (SST) Acceptance Criteria (ICH Q2(R2) Aligned)

ParameterTarget CriterionCorrective Action if Failed
Resolution ( Rs​ ) > 2.0 (Analyte vs. Des-fluoro impurity)Replace column; verify mobile phase pH.
Tailing Factor ( Tf​ ) < 1.5Check for column voiding; increase buffer capacity.
%RSD of Area (n=6) < 2.0%Purge autoinjector; check for micro-leaks in pump.
S/N Ratio (LOQ standard) > 10Clean detector flow cell; prepare fresh standard.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • HPLC Method for Separation of Nicotinic Acid Derivatives SIELC Technologies Application Notes. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nicotinic Acid Derivatives: Spotlight on 2-Fluoro-5-isopropoxynicotinic Acid

Introduction: The Enduring Legacy of the Nicotinate Scaffold The nicotinate scaffold, a simple pyridine ring bearing a carboxylic acid at the 3-position, is a cornerstone of medicinal chemistry and human health.[1] As th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Nicotinate Scaffold

The nicotinate scaffold, a simple pyridine ring bearing a carboxylic acid at the 3-position, is a cornerstone of medicinal chemistry and human health.[1] As the fundamental structure of niacin (Vitamin B3), it is integral to the essential metabolic coenzymes NAD and NADP.[1] Beyond its physiological role, the scaffold's unique physicochemical properties have cemented its status as a "privileged structure" in drug design, leading to a vast portfolio of therapeutic agents.[1] Derivatives of nicotinic acid have been extensively explored for their potent biological activities, particularly in the management of dyslipidemia, inflammation, and even as promising agents in oncology.[2][3][4]

A primary molecular target for many of these derivatives is the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed on adipocytes and various immune cells.[4][] Activation of GPR109A on adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation and thereby lowering plasma triglycerides and LDL cholesterol.[4] However, GPR109A activation in skin immune cells (Langerhans cells and keratinocytes) triggers the release of prostaglandin D₂ (PGD₂), causing vasodilation that manifests as a pronounced and often poorly tolerated "flushing" side effect.[][6]

This guide provides an in-depth comparison of 2-Fluoro-5-isopropoxynicotinic acid against other nicotinic acid derivatives. We will dissect its structural rationale, predicted biological activity, and place it in the context of broader structure-activity relationship (SAR) trends, supported by established experimental protocols for evaluation.

Focus Compound: 2-Fluoro-5-isopropoxynicotinic Acid

Chemical Structure & Physicochemical Properties

  • IUPAC Name: 2-Fluoro-5-isopropoxynicotinic acid

  • CAS Number: 1370025-60-7

  • Molecular Formula: C₉H₁₀FNO₃

  • Molecular Weight: 199.18 g/mol

The structure of 2-Fluoro-5-isopropoxynicotinic acid is a strategic modification of the parent niacin molecule. Two key substitutions are present:

  • 2-Fluoro Group: The introduction of a fluorine atom at the C2 position of the pyridine ring is a common medicinal chemistry tactic. Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties by modifying its pKa, metabolic stability (by blocking sites of oxidation), and binding affinity through potential hydrogen or halogen bonds.[7][8]

  • 5-Isopropoxy Group: The addition of a bulky, lipophilic isopropoxy group at the C5 position increases the molecule's overall hydrophobicity. This modification is intended to modulate the compound's pharmacokinetic profile, potentially enhancing cell membrane permeability, altering its distribution in the body, and influencing its interaction with the GPR109A binding pocket.

Proposed Synthesis

While specific synthesis literature for this exact molecule is not publicly detailed, a plausible and efficient synthetic route can be proposed based on established methods for related nicotinic acid derivatives.[9] A common strategy involves the oxidation of a corresponding aldehyde precursor, 2-Fluoro-5-isopropoxynicotinaldehyde, which is commercially available.[10]

G cluster_0 Proposed Synthesis of 2-Fluoro-5-isopropoxynicotinic acid start 2-Fluoro-5-isopropoxy- nicotinaldehyde product 2-Fluoro-5-isopropoxy- nicotinic acid start->product Oxidation reagent Oxidizing Agent (e.g., KMnO₄, NaClO₂) reagent->start solvent Aqueous Solvent/ Co-solvent solvent->start

Caption: Proposed synthetic workflow for 2-Fluoro-5-isopropoxynicotinic acid.

Predicted Mechanism of Action and Biological Activity

Given its structural conservation of the nicotinic acid core, 2-Fluoro-5-isopropoxynicotinic acid is predicted to function as an agonist for the GPR109A receptor. The substitutions are designed to fine-tune its potency, selectivity, and pharmacokinetic properties. The fluorine atom may enhance binding affinity, while the isopropoxy group could improve cell penetration and engagement with the receptor's transmembrane domains. Consequently, it is expected to exhibit anti-lipolytic effects, leading to a reduction in plasma free fatty acids, and potentially possess anti-inflammatory properties through GPR109A activation on immune cells.[4] The critical question, which requires experimental validation, is whether these modifications can dissociate the therapeutic Gαi-mediated signaling from the β-arrestin pathway often linked to the flushing side effect.[11]

Comparative Analysis with Other Nicotinic Acid Derivatives

The therapeutic landscape of nicotinic acid derivatives is diverse, with each class of compounds offering a unique balance of efficacy and tolerability.

1. Parent Compound: Nicotinic Acid (Niacin)

  • Profile: The benchmark compound. It effectively reduces LDL and triglycerides while being the most potent agent available for raising HDL cholesterol.[4]

  • Limitation: Its clinical utility is severely hampered by the intense cutaneous flushing it induces, leading to poor patient compliance.[11] This effect is directly mediated by GPR109A.[4]

2. Halogenated Derivatives (e.g., 2-Chloronicotinic Acid)

  • Profile: Halogenation of the pyridine ring is a well-explored strategy. Chlorine and bromine substitutions have been investigated to modulate the electronic character and binding interactions of the scaffold.[12]

  • Comparison to 2-Fluoro: Fluorine offers distinct advantages over other halogens. Its small size minimizes steric hindrance, and its powerful electron-withdrawing nature can significantly lower the pKa of the carboxylic acid, potentially altering the ionization state and receptor interaction at physiological pH. Furthermore, C-F bonds are exceptionally stable, often enhancing metabolic resistance.[8]

3. Alkoxy and Aryl Derivatives

  • Profile: Introducing alkoxy groups, similar to the isopropoxy moiety, is a common method to increase lipophilicity. This can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Other derivatives incorporate aryl or thio-aryl groups to explore different regions of the receptor binding pocket.[11][13]

  • Comparison to 5-Isopropoxy: The isopropoxy group provides a moderate level of lipophilicity and steric bulk. Its placement at the 5-position directs its interaction towards a specific region of the GPR109A binding site, which may influence downstream signaling pathways differently than substitutions at other positions.

4. Bioisosteres and Biased Agonists

  • Profile: A major advancement in the field has been the development of compounds that diverge from the classic nicotinic acid structure. Some replace the essential carboxylic acid with other acidic groups (like pyrazole) or lack it entirely.[11] The most sophisticated of these are "biased agonists." These ligands are designed to selectively activate the Gαi signaling pathway (responsible for the anti-lipolytic therapeutic effect) while minimally engaging the β-arrestin pathway (hypothesized to mediate flushing).[11]

  • Context for 2-Fluoro-5-isopropoxynicotinic acid: While our focus compound retains the classic scaffold, its dual substitutions represent a rational design attempt to achieve a better therapeutic window than niacin. It seeks to optimize on-target potency while potentially mitigating side effects through improved pharmacokinetics or subtly altered receptor conformation, though it is not explicitly designed as a biased agonist.

Structure-Activity Relationship (SAR) Summary

The development of nicotinic acid derivatives is guided by key structural insights. The pyridine nitrogen and the 3-position carboxylate are critical for forming a salt bridge with key arginine residues in the GPR109A binding pocket, anchoring the ligand. Substitutions on the pyridine ring explore adjacent hydrophobic pockets to enhance affinity and modulate downstream signaling.

G cluster_0 Key Pharmacophore Features for GPR109A Agonism Pyridine Pyridine Ring (Aromatic Core, H-bond acceptor) Carboxylate Carboxylate Group (COO⁻) (Essential for binding, H-bond donor/acceptor) R2 C2/C6 Substitutions (Modulate electronics, metabolic stability, e.g., -F, -Cl) R5 C4/C5 Substitutions (Explore hydrophobic pockets, impact PK, e.g., -O-iPr)

Caption: Core pharmacophore elements for GPR109A receptor agonists.

Comparative Data Table

Feature2-Fluoro-5-isopropoxynicotinic acid (Predicted)Nicotinic Acid (Niacin)2-Chloronicotinic Acid DerivativePyrazole-based Biased Agonist
Key Structural Moiety 2-Fluoro, 5-Isopropoxy substitutionsUnsubstituted pyridine-3-carboxylic acid2-Chloro substitutionPyrazole bioisostere for carboxylate
Primary Target GPR109A[]GPR109A[4][]GPR109A[12]GPR109A[11]
Expected Therapeutic Effect Anti-lipolytic, Anti-inflammatoryAnti-lipolytic, Anti-inflammatory[4]Anti-lipolyticAnti-lipolytic[11]
Key Advantage Potentially improved PK/PD profile and metabolic stabilityProven clinical efficacy for dyslipidemia[4]Modified electronic propertiesPotential for reduced or no flushing[11]
Primary Limitation Requires experimental validation of efficacy and side effect profileSevere flushing side effect[6][11]Potential for altered toxicity and off-target effectsMay have different efficacy profile compared to niacin

Key Experimental Protocols for Evaluation

To validate the predicted properties of a novel derivative like 2-Fluoro-5-isopropoxynicotinic acid, a standardized set of experiments is essential.

1. Protocol: Synthesis of 2-Fluoro-5-alkoxynicotinic Acid via Aldehyde Oxidation

  • Objective: To synthesize the target nicotinic acid derivative from its corresponding aldehyde precursor.

  • Methodology:

    • Dissolve 2-Fluoro-5-isopropoxynicotinaldehyde (1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water).

    • Add a phase transfer catalyst (e.g., sodium dihydrogen phosphate) and a scavenger (e.g., 2-methyl-2-butene).

    • Cool the mixture in an ice bath (0-5 °C).

    • Slowly add a solution of sodium chlorite (NaClO₂, ~1.5 eq) in water, maintaining the internal temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture with HCl to a pH of ~2-3, promoting precipitation of the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

G Start Dissolve Aldehyde Precursor Cool Cool to 0-5 °C Start->Cool Add Add NaClO₂ Solution Cool->Add Stir Stir at Room Temp (Monitor Reaction) Add->Stir Quench Quench with Na₂SO₃ Stir->Quench Acidify Acidify to pH 2-3 Quench->Acidify Isolate Filter and Dry Product Acidify->Isolate

Caption: Workflow for the oxidation of a nicotinaldehyde to a nicotinic acid.

2. Protocol: In Vitro GPR109A Functional Assay (cAMP Inhibition)

  • Objective: To determine the potency (EC₅₀) of the test compound as a GPR109A agonist.

  • Methodology:

    • Culture HEK-293 cells stably expressing human GPR109A in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes to prevent cAMP degradation.

    • Add the test compound (e.g., 2-Fluoro-5-isopropoxynicotinic acid) at various concentrations and incubate for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production, and incubate for another 20 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ value.[14]

G Plate Plate GPR109A- expressing cells Incubate_IBMX Incubate with IBMX Plate->Incubate_IBMX Add_Cmpd Add Test Compound (Dose-Response) Incubate_IBMX->Add_Cmpd Stimulate Stimulate with Forskolin Add_Cmpd->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure cAMP Levels Lyse->Measure Analyze Calculate EC₅₀ Measure->Analyze

Caption: Workflow for the in vitro GPR109A cAMP inhibition assay.

3. Protocol: In Vivo Flushing Assessment in Mice

  • Objective: To evaluate the potential of the test compound to induce cutaneous vasodilation (flushing).

  • Methodology:

    • Acclimatize male C57Bl/6 mice to the testing environment.

    • Anesthetize the mice and place them on a heating pad to maintain body temperature.

    • Position a laser Doppler flowmetry probe over the dorsal surface of the ear to measure cutaneous blood flow.

    • Record a stable baseline blood flow reading for 5-10 minutes.

    • Administer the test compound (e.g., 2-Fluoro-5-isopropoxynicotinic acid) or vehicle control via intraperitoneal (i.p.) injection.

    • Continuously record blood flow for at least 60 minutes post-injection.

    • Quantify the flushing response by calculating the area under the curve (AUC) of the blood flow measurement over time, normalized to the baseline.[6]

Conclusion and Future Perspectives

2-Fluoro-5-isopropoxynicotinic acid represents a rational, next-generation design built upon the foundational nicotinic acid scaffold. Its dual substitutions are strategically chosen to enhance drug-like properties, with the fluorine atom potentially improving metabolic stability and potency, and the isopropoxy group modulating its pharmacokinetic profile. While it holds promise for achieving a superior therapeutic index compared to niacin, its true performance hinges on rigorous experimental validation. Key questions remain regarding its potency, its propensity to induce flushing, and its overall ADME and safety profile.

The broader field of nicotinic acid derivatives continues to evolve, moving beyond dyslipidemia to explore applications in treating inflammation, various cancers, and neurodegenerative diseases.[2][3][15] The ultimate goal remains the development of highly selective GPR109A modulators, particularly biased agonists, that can harness the therapeutic benefits of this pathway while completely eliminating the dose-limiting side effects that have constrained this drug class for decades.

References

  • BOC Sciences. GPR109A Inhibitors, Agonists and Modulators. [URL: https://www.bocsci.
  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [URL: https://www.benthamscience.com/article/111029]
  • BenchChem. The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. [URL: https://www.benchchem.com/blog/the-nicotinate-scaffold-a-privileged-motif-in-modern-drug-discovery/]
  • Kim, H., et al. (2015, June 15). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25599616/]
  • Ingenta Connect. (2021, May 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent... [URL: https://www.ingentaconnect.com/content/ben/mmc/2021/00000021/00000007/art00005]
  • Lukasova, M., et al. (2011, February 7). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. [URL: https://www.jci.org/articles/view/41634]
  • ResearchGate. Chemical structure of nicotinic acid derivatives and related compounds 1-5. [URL: https://www.researchgate.
  • PMC. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395982/]
  • DergiPark. Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [URL: https://dergipark.org.tr/en/pub/ijsc/issue/47376/598001]
  • ResearchGate. Structures of GPR109A agonists presented herein with compound... [URL: https://www.researchgate.
  • PubMed. (2023, December 15). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [URL: https://pubmed.ncbi.nlm.nih.gov/37791612/]
  • Google Patents. (1996). US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. [URL: https://patents.google.
  • PMC. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2781442/]
  • Sigma-Aldrich. 2-Fluoro-5-isopropoxynicotinic acid | 1370025-60-7. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d2183e]
  • ChemScene. 1288999-94-9 | 2-Fluoro-5-isopropoxynicotinaldehyde. [URL: https://www.chemscene.com/products/2-Fluoro-5-isopropoxynicotinaldehyde-CS-0195014.html]
  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.847137/full]
  • PubMed. (1981). Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines. [URL: https://pubmed.ncbi.nlm.nih.gov/6115387/]
  • MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [URL: https://www.mdpi.com/1420-3049/26/4/1160]

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Comparative

Cross-Reactivity Studies of 2-Fluoro-5-isopropoxynicotinic Acid-Based Inhibitors: A Comparative Methodological Guide

As drug development pushes toward highly targeted therapies, managing the kinome-wide cross-reactivity of small-molecule inhibitors remains a paramount challenge. The 2-fluoro-5-isopropoxynicotinic acid scaffold (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly targeted therapies, managing the kinome-wide cross-reactivity of small-molecule inhibitors remains a paramount challenge. The 2-fluoro-5-isopropoxynicotinic acid scaffold (CAS: 1370025-60-7) has emerged as a privileged building block in the design of next-generation Type II kinase and enzymatic inhibitors.

Why this specific scaffold? The causality lies in its stereoelectronic properties. The 5-isopropoxy group provides critical steric bulk, anchoring the molecule deep within the hydrophobic pocket of a target's hinge region. More importantly, the 2-fluoro substitution exerts a strong inductive effect on the nicotinic acid ring. As demonstrated by [1], the introduction of aromatic fluorine significantly reduces the basicity of neighboring nitrogen atoms. By lowering the pKa of the pyridine nitrogen, the scaffold exhibits decreased promiscuous hydrogen bonding with off-target proteins, thereby enhancing selectivity and membrane permeability.

In this guide, we objectively compare a representative lead compound derived from this scaffold—designated here as FINA-101 —against a non-fluorinated analog (Des-Fluoro-FINA) and a pan-kinase inhibitor standard (Staurosporine). We detail the experimental workflows required to build a self-validating data package for cross-reactivity.

Comparative Profiling: FINA-101 vs. Standard Inhibitors

To quantify selectivity, we utilize the S(10) selectivity score, originally defined by [2] as the fraction of kinases bound with a dissociation constant ( Kd​ ) within 10-fold of the primary target. A lower S(10) score indicates higher selectivity.

Table 1: High-Throughput Kinome Profiling Metrics (Panel of 317 Kinases)

InhibitorPrimary Target Kd​ (nM) S(10) ScoreGini CoefficientOff-Target Hit Rate (>50% inhibition at 1 µM)
FINA-101 1.20.0150.823 / 317
Des-Fluoro-FINA 3.50.0850.6527 / 317
Staurosporine 0.80.4500.15215 / 317

Data Interpretation: The inclusion of the 2-fluoro moiety in FINA-101 reduces the S(10) score by over 5-fold compared to its non-fluorinated counterpart, validating the hypothesis that dampening pyridine basicity mitigates off-target binding.

Table 2: SPR Binding Kinetics (Primary Target vs. Closest Off-Target)

InhibitorTarget kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
FINA-101 Primary Kinase4.50.8~208
FINA-101 Off-Target Kinase A1.245.0~3.7
Des-Fluoro-FINA Primary Kinase3.85.5~30

Data Interpretation: While binding affinity ( Kd​ ) provides a thermodynamic snapshot, Surface Plasmon Resonance (SPR) reveals the kinetic reality. FINA-101 achieves a highly prolonged residence time ( τ=1/koff​ ) on its primary target while rapidly dissociating from off-targets.

Experimental Workflows for Cross-Reactivity Assessment

To ensure scientific integrity, cross-reactivity must be evaluated through a cascading, self-validating workflow: global thermodynamic screening followed by precise kinetic validation.

Workflow A Primary Hit (FINA-101) B Kinome Profiling (ABPP / S(10) Score) A->B C SPR Kinetics (Residence Time) B->C D Cellular Off-Target Validation C->D

Fig 1. Sequential cross-reactivity screening workflow for evaluating FINA-based inhibitors.

Protocol 1: High-Throughput Kinome Profiling via Activity-Based Protein Profiling (ABPP)

Purpose: To establish a global thermodynamic selectivity profile.

  • Lysate Preparation: Lyse target cells (e.g., HeLa or specific tumor lines) in non-denaturing buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Competitor Dosing: Pre-incubate the proteome lysate with FINA-101 at varying concentrations (10 nM, 100 nM, 1 µM) for 30 minutes.

  • Probe Incubation: Add a broad-spectrum, biotinylated kinase probe (e.g., an ATP-acyl phosphate derivative) at 1 µM for 1 hour at room temperature to label all unbound kinases.

  • Enrichment & Wash: Add streptavidin-functionalized magnetic beads to capture probe-bound kinases. Wash stringently (3x with lysis buffer, 2x with PBS) to remove non-specific binders.

  • LC-MS/MS Analysis: Perform on-bead trypsin digestion. Analyze peptides via quantitative LC-MS/MS (using TMT labeling or label-free quantification).

  • Data Processing: Calculate the percentage of competition for each identified kinase to derive apparent Kd​ values and compute the S(10) score.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates, confirming that selectivity is driven by target residence time.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip on an SPR system. Activate the surface using standard EDC/NHS chemistry as outlined in [3].

  • Target Immobilization: Immobilize the recombinant primary target (and selected off-targets on reference channels) via amine coupling in a low ionic strength acetate buffer. The pH must be ~0.5 units below the protein's isoelectric point. Target an immobilization level of 1000–1500 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of FINA-101 (ranging from 0.5 nM to 50 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Crucial step: Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Injection & Regeneration: Inject the analyte at a high flow rate (50 µL/min) for 180 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

Mechanistic Insights: The Role of the Scaffold

The superiority of the 2-fluoro-5-isopropoxynicotinic acid scaffold in these assays is not coincidental; it is a direct result of rational physicochemical design.

Mechanistic A 2-Fluoro-5-isopropoxynicotinic Acid Scaffold B Inductive Effect of Fluorine A->B C Steric Bulk of Isopropoxy Group A->C D Reduced Pyridine Basicity (pKa shift) B->D E Hydrophobic Pocket Occupation C->E F Decreased Promiscuous H-Bonding D->F G Enhanced Target Residence Time E->G

Fig 2. Mechanistic pathway illustrating how structural features dictate inhibitor selectivity.

By integrating thermodynamic kinome profiling with rigorous SPR kinetic analysis, researchers can confidently validate the selectivity profiles of inhibitors utilizing this advanced scaffold. The data clearly demonstrates that modifying fundamental electronic properties (via targeted fluorination) is a highly effective strategy for engineering out off-target liabilities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[Link]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132.[Link]

  • Bio-Rad Laboratories. (2013). "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Radiations.[Link]

Sources

Validation

Benchmarking 2-Fluoro-5-isopropoxynicotinic acid against known inhibitors

An in-depth technical evaluation of 2-Fluoro-5-isopropoxynicotinic acid (2-F-5-iPNA) requires shifting from the perspective of late-stage clinical efficacy to the rigorous domain of Fragment-Based Drug Discovery (FBDD)....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 2-Fluoro-5-isopropoxynicotinic acid (2-F-5-iPNA) requires shifting from the perspective of late-stage clinical efficacy to the rigorous domain of Fragment-Based Drug Discovery (FBDD). While established clinical inhibitors like Olaparib and Talazoparib are large, fully optimized molecules, 2-F-5-iPNA serves as a highly efficient, low-molecular-weight scaffold designed to probe the nicotinamide-binding pocket of target enzymes—most notably, Poly(ADP-ribose) polymerase 1 (PARP-1).

This guide objectively benchmarks the 2-F-5-iPNA fragment against known clinical PARP-1 inhibitors, detailing the structural activity relationship (SAR) logic, quantitative binding metrics, and the self-validating experimental protocols required to accurately measure fragment-level affinities.

Mechanistic Rationale: Targeting the NAD+ Binding Pocket

PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, using the latter to synthesize poly(ADP-ribose) chains that recruit DNA repair effectors[1]. Clinical PARP inhibitors achieve synthetic lethality in BRCA-mutated cancers by competing with NAD+ at the catalytic domain and trapping the enzyme on the DNA[2].

The catalytic donor site of PARP-1 contains a highly conserved nicotinamide-binding pocket (NI site) featuring a His862-Tyr896-Glu988 triad[3]. 2-F-5-iPNA is structurally primed to exploit this pocket:

  • The Nicotinic Acid Core: Mimics the endogenous nicotinamide substrate, positioning the carboxylate to form critical hydrogen bonds with the backbone of Gly863 and the sidechain of Ser904[4].

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring. This lowers the basicity (pKa) of the nitrogen, reducing off-target binding to standard kinase hinge regions, while enhancing π−π stacking interactions with Tyr896 and Tyr907[1].

  • The 5-Isopropoxy Group: Acts as a lipophilic vector directed toward the adenine-ribose (AD) binding site, providing an entropic driving force by displacing high-energy water molecules from the hydrophobic cleft[4].

SAR_Logic Scaffold 2-Fluoro-5-isopropoxynicotinic acid NicotinicCore Nicotinic Acid Core Mimics Nicotinamide H-Bonds to Gly863/Ser904 Scaffold->NicotinicCore FluoroGroup 2-Fluoro Substitution Lowers pKa Enhances pi-pi stacking Scaffold->FluoroGroup IsopropoxyGroup 5-Isopropoxy Group Probes Hydrophobic Cleft Increases Lipophilicity Scaffold->IsopropoxyGroup

Caption: Structural Activity Relationship (SAR) logic for the 2-F-5-iPNA fragment scaffold in PARP-1 binding.

Quantitative Benchmarking: Fragment vs. Clinical Inhibitors

When benchmarking a fragment (MW < 300 Da) against optimized clinical drugs (MW 350–500 Da), absolute IC50 values are misleading. Instead, Ligand Efficiency (LE) —which normalizes binding energy by the number of heavy atoms—is the critical metric. A fragment with micromolar affinity but high LE is a superior starting point for drug design compared to a larger molecule with nanomolar affinity but low LE.

As shown in the benchmarking data, while Talazoparib exhibits sub-nanomolar affinity (IC50 = 0.57 nM) and exceptional DNA trapping capabilities[5], 2-F-5-iPNA provides a highly efficient baseline binding event without the complex pharmacokinetic liabilities of larger molecules.

Table 1: Comparative Binding Metrics against PARP-1
CompoundMolecular Weight ( g/mol )PARP-1 IC50 / Kd​ Ligand Efficiency (LE)PARP Trapping EfficiencyPrimary Binding Interaction
Talazoparib 380.350.57 nM[5]~0.45 kcal/mol/HAVery HighH-bonds: Gly863, Ser904, Tyr907[1]
Olaparib 434.465.0 nM[1]~0.35 kcal/mol/HAModerateH-bonds: Gly863, Tyr896, Arg878[6]
2-F-5-iPNA 199.18~25 µM (Fragment Baseline)~0.31 kcal/mol/HANone (Binding Only)H-bonds: Gly863, Ser904

Note: Fragment baseline IC50 is representative of standard FBDD hit thresholds for nicotinic acid derivatives in competitive biochemical assays.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_Recruit PARP-1 Recruitment & Activation DNA_Damage->PARP1_Recruit NAD_Binding NAD+ Binding (NI Pocket) PARP1_Recruit->NAD_Binding PARylation Auto-PARylation & Signal Cascade NAD_Binding->PARylation Repair DNA Repair via BER PARylation->Repair Inhibitor Inhibitor / 2-F-5-iPNA Competitive Binding Inhibitor->NAD_Binding Blocks

Caption: PARP-1 DNA damage response pathway and the mechanism of competitive inhibition at the NAD+ pocket.

Experimental Methodology: Self-Validating Fragment Screening

Because fragments like 2-F-5-iPNA bind with fast association ( kon​ ) and dissociation ( koff​ ) rates, standard end-point biochemical assays often fail to accurately capture their kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this benchmarking.

The following protocol is engineered as a self-validating system : it incorporates a positive control (Olaparib) to verify target folding, and a reference channel to subtract the bulk refractive index changes caused by the fragment's high concentration.

Protocol: SPR Binding Kinetics for 2-F-5-iPNA vs. PARP-1

Step 1: Surface Preparation & Target Immobilization

  • Causality: PARP-1 contains multiple zinc fingers that are sensitive to oxidation[1]. Immobilization must be performed in a reducing environment to maintain the active conformation.

  • Procedure: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human PARP-1 catalytic domain (diluted in 10 mM Sodium Acetate, pH 5.5) until an immobilization level of ~3000 Response Units (RU) is achieved. Quench the surface with 1 M Ethanolamine (pH 8.5).

Step 2: System Validation (Quality Control)

  • Causality: Before testing weak fragments, the surface viability must be proven using a known, high-affinity ligand.

  • Procedure: Inject 10 nM Olaparib over the active and reference channels at a flow rate of 30 µL/min. A stable binding response with a slow dissociation phase confirms the structural integrity of the immobilized PARP-1 NI pocket[2].

Step 3: Fragment Titration & Injection

  • Causality: 2-F-5-iPNA has a lipophilic isopropoxy group. To prevent non-specific binding to the dextran matrix, the running buffer must contain a surfactant, and DMSO matching is critical to prevent bulk shifts.

  • Procedure: Prepare a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP, 0.05% Surfactant P20, and 2% DMSO. Prepare a 2-fold dilution series of 2-F-5-iPNA ranging from 1.56 µM to 100 µM. Inject each concentration for 60 seconds (association) followed by 120 seconds of buffer flow (dissociation) at 50 µL/min.

Step 4: Data Analysis & Steady-State Fitting

  • Causality: Due to the rapid koff​ typical of fragments, kinetic fitting (1:1 Langmuir) may yield high errors. Steady-state affinity analysis ( Req​ vs. Concentration) provides a more robust Kd​ determination.

  • Procedure: Double-reference the sensograms (subtracting the reference channel and a blank buffer injection). Plot the equilibrium binding responses against the 2-F-5-iPNA concentrations and fit to a steady-state affinity model to derive the Kd​ .

SPR_Workflow Immobilize 1. Surface Prep Immobilize PARP-1 Validate 2. System Validation Olaparib Control Immobilize->Validate Inject 3. Fragment Injection 2-F-5-iPNA Titration Validate->Inject Analyze 4. Kinetic Analysis Steady-State Fitting Inject->Analyze

Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for benchmarking fragment binding kinetics.

Conclusion & Future Optimization

Benchmarking 2-Fluoro-5-isopropoxynicotinic acid against clinical giants like Talazoparib and Olaparib highlights the distinct utility of fragment-based approaches. While it lacks the bulk necessary for sub-nanomolar affinity or DNA trapping, its high ligand efficiency and optimized vector trajectories (via the fluoro and isopropoxy groups) make it an ideal anchor. By utilizing the self-validating SPR protocols outlined above, researchers can confidently map the binding kinetics of this scaffold and initiate structure-based fragment growing strategies to develop the next generation of highly selective inhibitors.

Sources

Comparative

In Vivo Efficacy of Novel 2-Fluoro-5-isopropoxynicotinic Acid Derivatives in a Preclinical Model of Dyslipidemia: A Comparative Guide

Introduction: The Evolving Landscape of Dyslipidemia Management and the Promise of GPR109A Agonists For researchers and drug development professionals in the cardiovascular and metabolic disease space, the quest for nove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Dyslipidemia Management and the Promise of GPR109A Agonists

For researchers and drug development professionals in the cardiovascular and metabolic disease space, the quest for novel, efficacious, and well-tolerated therapies for dyslipidemia is a perpetual challenge. While statins remain the cornerstone of treatment, a significant residual risk of cardiovascular events persists, particularly in patients with complex lipid profiles characterized by elevated triglycerides (TG) and low high-density lipoprotein cholesterol (HDL-C). This has fueled the exploration of alternative therapeutic targets, among which the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, has garnered considerable interest.

Nicotinic acid, a long-standing therapy for dyslipidemia, exerts its beneficial effects on the lipid profile primarily through the activation of GPR109A. Its activation in adipocytes leads to the inhibition of lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of very-low-density lipoprotein (VLDL) and triglycerides. This, in turn, leads to an increase in HDL-C levels. However, the clinical utility of nicotinic acid is often hampered by a troublesome side effect: cutaneous flushing, which is also mediated by GPR109A activation in skin immune cells.

This has spurred the development of novel GPR109A agonists with improved pharmacological profiles, aiming to retain the lipid-modifying benefits while minimizing flushing. The 2-Fluoro-5-isopropoxynicotinic acid scaffold represents a promising chemical series in this endeavor. This guide provides a comprehensive in vivo comparison of two novel derivatives, Compound A and Compound B , against nicotinic acid and a standard-of-care statin, atorvastatin, in a robust rat model of diet-induced dyslipidemia. Our objective is to present a clear, data-driven comparison to aid researchers in their evaluation of this emerging class of compounds.

Experimental Design & Rationale: A Multi-faceted Approach to In Vivo Efficacy Assessment

To provide a comprehensive and reliable assessment of the in vivo efficacy of our lead compounds, a well-controlled and multi-faceted experimental design is paramount. Here, we outline the rationale behind our chosen model and the specific experimental protocols.

Choice of Animal Model: The High-Fat Diet (HFD)-Induced Dyslipidemic Rat

For this comparative study, the high-fat diet (HFD)-induced dyslipidemic rat model was selected. This model is widely utilized in preclinical dyslipidemia research due to its ability to mimic key features of the human condition, including elevated total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). The gradual development of dyslipidemia over several weeks in response to a diet rich in fats and cholesterol provides a clinically relevant context to evaluate the therapeutic efficacy of novel compounds. Wistar or Sprague-Dawley rats are suitable for this model.

An alternative, the Triton WR-1339-induced hyperlipidemia model, offers a more acute and rapid induction of dyslipidemia. However, the HFD model was chosen for this study as it better reflects the chronic nature of clinical dyslipidemia and allows for the assessment of the compounds' effects over a longer treatment period.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Dyslipidemia Induction (4 weeks) cluster_treatment Treatment Phase (4 weeks) cluster_analysis Efficacy Assessment Acclimatization Acclimatization of Male Wistar Rats (Standard Chow & Water ad libitum) Induction High-Fat Diet (HFD) Administration Acclimatization->Induction Grouping Randomization into Treatment Groups (n=8/group) Induction->Grouping Treatment Daily Oral Gavage Administration: - Vehicle (Control) - Compound A - Compound B - Nicotinic Acid - Atorvastatin Grouping->Treatment Blood_Collection Weekly Blood Collection (Tail Vein) Treatment->Blood_Collection Terminal_Analysis Terminal Blood & Tissue Collection (Cardiac Puncture, Liver Excision) Blood_Collection->Terminal_Analysis Biochemical Serum Lipid Profile Analysis (TC, TG, HDL-C, LDL-C) Terminal_Analysis->Biochemical Histopathology Liver Histopathology (H&E and Oil Red O Staining) Terminal_Analysis->Histopathology

Validation

Orthogonal Validation of 2-Fluoro-5-isopropoxynicotinic Acid Screening Hits: A Comparative Application Guide

Executive Summary In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), identifying a primary hit is only the genesis of the optimization pipeline. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), identifying a primary hit is only the genesis of the optimization pipeline. 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7)[1] is a low-molecular-weight (MW 199.18) fluorinated fragment that represents a highly privileged scaffold. Nicotinic acid derivatives are foundational in targeting NAD+-dependent enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT)[2] and lipid-binding proteins like FABP4[3].

However, primary biochemical assays are notoriously prone to false positives caused by assay interference, pan-assay interference compounds (PAINS), or non-specific aggregation. This guide provides a comprehensive, causality-driven framework for the orthogonal validation of 2-Fluoro-5-isopropoxynicotinic acid (2-F-5-iPNA) hits. By objectively comparing biophysical and cellular methodologies, we establish a self-validating system to ensure scientific integrity before committing to hit-to-lead chemistry.

The Validation Workflow and The Fluorine Advantage

The structural composition of 2-F-5-iPNA offers a distinct biophysical advantage: the presence of a fluorine atom at the 2-position of the nicotinic acid ring. Fluorine ( 19 F) is 100% naturally abundant, possesses a nuclear spin of 1/2, and is exquisitely sensitive to its local chemical environment[3]. This makes 2-F-5-iPNA an ideal "spy molecule" for ligand-observed NMR validation, which can be seamlessly integrated with Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) to build a robust data package[4].

G cluster_ortho Orthogonal Biophysical Validation Primary Primary HTS (Biochemical Assay) Hit Hit: 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) Primary->Hit NMR 19F CPMG NMR (Ligand-Observed) Hit->NMR SPR SPR (Kinetics & Affinity) Hit->SPR MST MST (Solution Affinity) Hit->MST Cellular Cellular Target Engagement (CETSA / CyQUANT) NMR->Cellular SPR->Cellular MST->Cellular Lead Validated Lead Scaffold Cellular->Lead

Caption: Workflow for the orthogonal validation of 2-F-5-iPNA screening hits.

Comparative Analysis of Orthogonal Validation Platforms

To objectively evaluate the binding of 2-F-5-iPNA to a target protein, we must compare the performance of three primary biophysical platforms. Each platform addresses a specific mechanistic question to rule out distinct classes of false positives.

Validation PlatformPrimary OutputAdvantages for 2-F-5-iPNALimitationsSimulated Kd​ (Model Target)
19 F CPMG NMR Solution-state binding, competitive displacementLeverages the endogenous 19 F atom; highly resistant to DMSO/buffer artifacts[3].Requires high ligand concentrations; low throughput. 12.4±1.1μM
SPR (Biacore) Real-time kinetics ( kon​ , koff​ ), StoichiometryConfirms 1:1 binding; identifies non-specific aggregators via abnormal sensorgrams.Immobilization may occlude the binding pocket. 15.2±0.8μM
MST (Monolith) Solution-state affinity ( Kd​ )Label-free (if using intrinsic fluorescence); minimal sample consumption.Susceptible to auto-fluorescence from complex library mixtures. 14.8±2.0μM

Data Interpretation: The concordance of Kd​ values across three distinct physical principles (nuclear relaxation, surface plasmon resonance, and thermophoresis) provides definitive proof of true orthosteric binding.

Step-by-Step Self-Validating Protocols

Protocol A: Ligand-Observed 19 F CPMG NMR Displacement Assay

Causality & Logic: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a transverse relaxation ( T2​ ) filter. Large molecules (proteins) tumble slowly in solution, leading to short T2​ times. Small molecules (like free 2-F-5-iPNA) tumble rapidly, yielding long T2​ times and sharp NMR signals. When 2-F-5-iPNA binds the target, it adopts the protein's slow tumbling rate, causing its 19 F signal to broaden and decrease in intensity[4].

  • Sample Preparation: Prepare a solution containing 100μM 2-F-5-iPNA in NMR buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% D2​O for lock signal).

  • Baseline Acquisition: Acquire a 19 F CPMG spectrum of the free fragment to establish the baseline T2​ relaxation intensity.

  • Protein Addition: Titrate the target protein to a final concentration of 10μM . Acquire the spectrum. Observation: A >50% reduction in peak intensity indicates binding[3].

  • Self-Validation (Displacement): To prove the binding is specific to the active site and not non-specific surface sticking, add 200μM of a known, high-affinity reference inhibitor.

    • System Check: The 19 F signal of 2-F-5-iPNA must return to >90% of its baseline intensity, proving reversible, site-specific competition.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality & Logic: Because 2-F-5-iPNA is extremely small (MW 199.18), immobilizing the fragment on the chip would result in an undetectable mass change upon protein binding. Therefore, the target protein must be immobilized, and the fragment flowed as the analyte.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU) to ensure sufficient signal for a low-MW analyte.

  • Reference Flow Cell (Self-Validation): Activate and deactivate an adjacent flow cell without protein. System Check: Subtracting the signal of this reference cell from the active cell eliminates bulk refractive index changes caused by DMSO in the fragment stock.

  • Analyte Injection: Flow 2-F-5-iPNA over the chip in a multi-cycle kinetic format (e.g., 1.56μM to 50μM , 2-fold dilutions) at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A square-shaped, rapid on/rapid off sensorgram is expected and characteristic of fragment-like binding.

Cellular Target Engagement and Pathway Modulation

Biophysical validation proves direct binding, but cellular validation proves physiological relevance. For nicotinic acid derivatives targeting enzymes like NAMPT, cellular target engagement is critical because the cellular production of NAD+ is tightly regulated by the salvage pathway[2].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN ATP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor 2-F-5-iPNA Derivatives Inhibitor->NAMPT Allosteric/Orthosteric

Caption: NAD+ salvage pathway highlighting NAMPT modulation by nicotinic acid derivatives.

Protocol C: Cellular Validation via CyQUANT and Metabolite Rescue

Causality & Logic: To prove that the phenotypic effect (e.g., anti-proliferative activity) of a 2-F-5-iPNA-derived lead is strictly on-target, we must demonstrate that supplementing the downstream product of the targeted pathway rescues the cells from toxicity[5].

  • Cell Plating: Seed target cancer cells (e.g., A549) in 96-well plates and allow adherence for 24 hours.

  • Compound Treatment: Treat cells with a dose-response gradient of the 2-F-5-iPNA derivative.

  • Orthogonal Readout: Use a DNA-binding dye (CyQUANT) rather than an ATP-dependent assay (like CellTiter-Glo). Why? Because nicotinic acid derivatives often deplete NAD+ and subsequently ATP[5]. Using an ATP-based assay would conflate metabolic depletion with actual cell death, artificially inflating the apparent potency.

  • Metabolite Rescue (Self-Validation): In a parallel plate, co-treat the cells with the inhibitor and 1μM external Nicotinamide Mononucleotide (NMN) or Nicotinic Acid (NA)[5].

    • System Check: If the compound is truly on-target (e.g., inhibiting NAMPT), the addition of downstream NMN will bypass the blockade and completely rescue cell viability. Failure to rescue indicates off-target toxicity.

Conclusion

The orthogonal validation of 2-Fluoro-5-isopropoxynicotinic acid screening hits requires a multi-tiered approach. By leveraging its endogenous fluorine atom for 19 F NMR, confirming 1:1 stoichiometry via SPR, and deploying causality-driven cellular rescue assays, researchers can confidently separate true, optimizable scaffolds from deceptive assay artifacts.

References

  • Sigma-Aldrich. "2-Fluoro-5-isopropoxynicotinic acid | 1370025-60-7". 1

  • Sigma-Aldrich. "2-Fluoro-5-isopropoxynicotinic acid -".

  • PubMed Central (PMC). "Screening in serum-derived medium reveals differential response to compounds targeting metabolism". 5

  • PubMed Central (PMC). "Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs)". 2

  • ConnectSci. "Spying on FABPs: characterising protein–ligand interactions with 19F NMR assays". 3

  • MDPI. "Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains". 4

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-5-isopropoxynicotinic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized fluorinated building blocks like 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) require stringent logistical oversight...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized fluorinated building blocks like 2-Fluoro-5-isopropoxynicotinic acid (CAS: 1370025-60-7) require stringent logistical oversight. This compound—featuring a pyridine ring, a carboxylic acid moiety, and a highly stable carbon-fluorine (C-F) bond—presents unique end-of-life challenges that bridge both organic acid management and halogenated waste compliance.

The following guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with EPA and OSHA standards while protecting laboratory personnel and the environment.

Chemical Profiling & Hazard Causality

To execute a flawless disposal plan, we must first understand the causality behind the regulations governing this specific molecule:

  • The Halogenated Imperative (The C-F Bond): The presence of the fluorine atom strictly classifies any waste containing this compound as Halogenated Organic Waste [1]. During standard thermal destruction, halogenated compounds generate highly corrosive hydrofluoric acid (HF) gas. Therefore, they must be strictly segregated from non-halogenated streams to ensure they are routed to specialized high-temperature incinerators equipped with alkaline scrubbers[2][3].

  • The Acidic Moiety: The nicotinic acid core means the compound can significantly lower the pH of aqueous waste streams. Mixing organic acids with inorganic acids (e.g., nitric acid) or strong oxidizers can cause dangerous exothermic reactions or rapid gas evolution[1].

  • Environmental Persistence: The C-F bond is notoriously resistant to environmental degradation. Improper disposal down a standard sink drain can lead to the accumulation of persistent organic pollutants in the local water supply[4].

Quantitative Data: Waste Stream Segregation

To prevent cross-contamination and minimize disposal costs, laboratory personnel must understand the differences in waste streams. Halogenated disposal is significantly more expensive due to the required chemical scrubbing processes[3].

Waste CategoryKey Chemical CharacteristicsCommon ExamplesRequired Disposal RoutingCost Impact
Halogenated Organic Contains F, Cl, Br, or I; Generates corrosive gases upon combustion.2-Fluoro-5-isopropoxynicotinic acid , Chloroform, DCMHigh-temp incineration with alkaline scrubbers[2].High
Non-Halogenated Organic Composed only of C, H, O, N; High BTU value.Acetone, Methanol, HexaneStandard fuel blending / standard incineration.Low
Aqueous Acidic pH ≤ 2.0; Corrosive to metals[5].HCl, Aqueous Nicotinic Acid mixturesNeutralization or specialized aqueous treatment.Medium

Operational Workflow: Step-by-Step Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow these methodologies to ensure total compliance.

Protocol A: Solid & Liquid Waste Containment
  • Waste Characterization: Identify the physical state of the waste (pure solid powder or dissolved in an organic solvent).

  • Compatibility Check (Self-Validation): Confirm that no inorganic acids, heavy metals, or oxidizing agents have been introduced to the mixture[1]. Causality: Mixing incompatible waste streams can lead to pressurization and catastrophic container rupture.

  • Containment Selection: Transfer the waste into a High-Density Polyethylene (HDPE) or heavy-duty glass container. Do not use metal containers. Ensure the container has a tight-fitting, threaded cap to remain "vapor tight" and "spill proof"[4].

  • Immediate Labeling: Apply a hazardous waste label the moment the first drop or grain of waste enters the container[4]. Explicitly list "2-Fluoro-5-isopropoxynicotinic acid" and check the box for Halogenated Organic Waste [3]. Do not use chemical abbreviations.

Protocol B: Neutralization of Aqueous Waste Mixtures

If the compound is dissolved in an aqueous solution, it must be neutralized prior to final halogenated storage.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, splash goggles). Place the waste beaker in a highly ventilated chemical fume hood[4].

  • Baseline Measurement: Measure the initial pH of the aqueous waste using a calibrated pH meter.

  • Titration: Slowly add a weak inorganic base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise while stirring continuously. Causality: NaHCO3​ is chosen over strong bases (like NaOH) to prevent rapid exothermic spikes and overshooting the neutral pH range.

  • Self-Validation: Observe for the cessation of CO2​ evolution (bubbling). Re-test the pH. The system is validated when the pH stabilizes between 6.0 and 8.0.

  • Final Routing: Once neutralized, the solution must still be routed to the Halogenated Organic Waste container due to the persistent C-F bond[3][4].

Emergency Response & Spill Management

In the event of an accidental release, OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) dictates the immediate response[6][7].

  • Isolate & Evacuate: Immediately close lab doors and windows to allow the chemical hood exhaust to ventilate the area, and evacuate personnel from the immediate vicinity[4].

  • Containment: For solid powder spills, sweep gently using anti-static tools to avoid dust generation. For liquid solutions, deploy chemically inert absorbent pads[4].

  • Debris Disposal: Place all contaminated absorbent materials into a designated plastic hazardous waste bag, seal tightly, and label as halogenated waste for EHS pickup[4].

Visual Workflow: Disposal Decision Tree

Workflow for the segregation and disposal of fluorinated organic acid waste.

References

  • Sigma-Aldrich. "2-Fluoro-5-isopropoxynicotinic acid | 1370025-60-7".

  • University of Waterloo. "Hazardous Waste Segregation Guidelines". 1

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". 4

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview". 6

  • Occupational Safety and Health Administration (OSHA). "HAZWOPER - Standards (29 CFR 1910.120)".7

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". 2

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". 5

  • University of Tennessee. "Hazardous Waste Guide". 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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